Product packaging for Nerol(Cat. No.:CAS No. 106-25-2)

Nerol

Katalognummer: B1678202
CAS-Nummer: 106-25-2
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: GLZPCOQZEFWAFX-YFHOEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nerol, systematically known as (2Z)-3,7-dimethylocta-2,6-dien-1-ol, is an acyclic monoterpenoid alcohol occurring naturally in essential oils such as lemongrass, hops, and neroli . This compound is the cis-isomer of geraniol and is characterized by a fresh, sweet rose-like odor with distinct citrus undertones . As a versatile plant-derived metabolite, it serves as a valuable compound in various research fields, including antifungal, cytotoxicity, and atmospheric chemistry studies. Recent investigative studies have highlighted the significant research value of this compound. It exhibits potent in vitro antifungal activity against a range of phytopathogenic fungi, including Fusarium oxysporum, with studies demonstrating a concentration-dependent inhibition of mycelial growth . The proposed mechanism of action against F. oxysporum involves the disruption of cell membrane integrity and permeability, leading to the leakage of intracellular components such as proteins and ions, and the inhibition of key membrane-bound enzymes like Na+/K+-ATPase . Concurrently, this compound induces oxidative stress by elevating intracellular reactive oxygen species (ROS) levels, subsequently inhibiting the activity of antioxidant defense enzymes including superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) . Furthermore, independent research has confirmed its notable cytotoxic effects in ex vivo models, such as on mouse erythrocytes, and in vivo models like Artemia salina, positioning it as a candidate for further investigation in antitumor therapies . Its role in atmospheric chemistry is also a subject of research, as its reaction with hydroxyl radicals in the atmosphere can lead to the formation of secondary organic aerosols, relevant for indoor air quality studies . This compound is a colorless liquid with a boiling point of 224–225 °C and a density of approximately 0.881 g/cm³ . It is soluble in alcohol and most fixed oils but is insoluble in water . This product is intended for research purposes only and is not meant for human consumption, diagnostic use, or therapeutic application. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1678202 Nerol CAS No. 106-25-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZPCOQZEFWAFX-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CO)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026728
Record name (Z)-Nerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid with an odor of sweet rose; [Merck Index] Colorless to pale yellow liquid with a pleasant odor; [CAMEO], Colourless liquid; fresh, sweet, rose-like aroma
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nerol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15879
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Nerol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

225 °C, BP: 224-225 at 745 mm Hg; 125 °C at 25 mm Hg, 103.00 to 105.00 °C. @ 9.00 mm Hg
Record name Nerol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

Flash Point: 107.78 °C /226 °F (closed cup)
Record name Nerol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1311 mg/L at 25 °C, In water, 531 mg/L at 25 °C, Very soluble in ethanol, Soluble in absolute alcohol, Soluble in alcohol, chloroform, ether, 0.531 mg/mL at 25 °C, Insoluble in water; soluble in chloroform, ether, most fixed oils, soluble (in ethanol)
Record name Nerol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Nerol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

9.8756 g/cu cm at 20 °C, Density: 0.8813 at 15 °C, 0.875-0.880
Record name Nerol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nerol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.03 [mmHg], 3.0X01-2 mm Hg at 25 °C (extrapolated)
Record name Nerol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15879
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Nerol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless oily liquid, Liquid

CAS No.

106-25-2, 624-15-7
Record name Nerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-Nerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,7-dimethyl-2,6-octadien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G5P53250
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nerol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

<-15 °C, Crystals; mp: 118 °C /Nerol tetrabromide/, Needles from petroleum ether; mp: 84-86 °C /Nerol allophanate/, < -15 °C
Record name Nerol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Geraniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Nerol Biosynthesis Pathway in Cymbopogon Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol, an acyclic monoterpene alcohol, is a valuable natural product with significant applications in the fragrance, cosmetic, and pharmaceutical industries. As a key component of the essential oils of several Cymbopogon species, understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Cymbopogon, detailing the enzymatic steps, precursor supply, and potential regulatory mechanisms. Quantitative data on this compound content in various Cymbopogon species are summarized, and detailed experimental protocols for key research methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important metabolic route.

Introduction

The genus Cymbopogon, commonly known as lemongrass, is a rich source of essential oils characterized by a high content of monoterpenoids. Among these, the isomeric pair of geraniol and this compound are of significant commercial interest due to their distinct rosey and sweet citrusy aromas, respectively. While the biosynthesis of geraniol has been more extensively studied, the pathway leading to this compound is of increasing interest for the targeted production of this specific isomer. This guide focuses on the current understanding of the this compound biosynthesis pathway in Cymbopogon species, providing a technical resource for researchers in the field.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Cymbopogon species, like all monoterpenes, originates from the central isoprenoid pathway. The universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Precursor Supply: The MVA and MEP Pathways
  • Mevalonate (MVA) Pathway: Located in the cytosol, this pathway utilizes acetyl-CoA as a starting substrate to produce IPP.

  • Methylerythritol Phosphate (MEP) Pathway: Operating in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate.

There is evidence for crosstalk between these two pathways, with exchange of intermediates contributing to the overall pool of isoprenoid precursors.

Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP), the direct precursor for all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) .

The Divergence to this compound and Geraniol

From GPP, the pathway can diverge to form either geraniol or this compound. Two primary mechanisms have been proposed for the formation of this compound:

  • Direct Synthesis by this compound Synthase (NES): This is the most direct route, where a specific This compound synthase (NES) catalyzes the conversion of GPP to this compound. While a fungal this compound synthase that directly converts GPP to this compound has been identified, a dedicated this compound synthase has yet to be isolated and characterized from Cymbopogon species.[1]

  • Isomerization from Geraniol: It has been proposed that this compound could be formed through the isomerization of geraniol, which is produced from GPP by the action of geraniol synthase (GES) . However, the enzymatic basis for this isomerization in vivo is not well-established.

Downstream Modifications

This compound can be further metabolized to other important compounds. For instance, This compound dehydrogenase can oxidize this compound to its corresponding aldehyde, neral, which is a component of citral. Some dehydrogenases exhibit a higher affinity for this compound over geraniol, suggesting a dedicated route for neral formation.

Nerol_Biosynthesis_Pathway cluster_0 Central Isoprenoid Metabolism cluster_1 Monoterpene Biosynthesis Acetyl-CoA Acetyl-CoA MVA_pathway MVA Pathway (Cytosol) Acetyl-CoA->MVA_pathway Pyruvate + G3P Pyruvate + G3P MEP_pathway MEP Pathway (Plastids) Pyruvate + G3P->MEP_pathway IPP_DMAPP IPP + DMAPP MVA_pathway->IPP_DMAPP MEP_pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS This compound This compound GPP->this compound This compound Synthase (NES) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Neral Neral This compound->Neral This compound Dehydrogenase

Figure 1: Proposed this compound biosynthesis pathway in Cymbopogon species.

Quantitative Data on this compound Content

The essential oil composition of various Cymbopogon species has been analyzed, revealing differing levels of this compound. The following table summarizes the reported this compound content in the essential oils of selected species.

Cymbopogon SpeciesPlant PartThis compound Content (% of Essential Oil)Reference
C. nardusLeaves10.94[2]
C. flexuosusLeaves0.2 - 1.2[3]
C. martiniiLeavesNot Detected - Trace[3]
C. citratusLeavesTrace[4]

Note: The absence of this compound in some analyses may be due to detection limits or variations in plant chemotypes and environmental conditions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in Cymbopogon essential oil.

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

  • Essential oil sample from Cymbopogon species

  • Hexane (GC grade)

  • This compound standard

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane. Prepare a series of standard solutions of this compound in hexane of known concentrations for calibration.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 60 °C for 2 min, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.

    • Quantify the amount of this compound in the sample by creating a calibration curve from the standard solutions and integrating the peak area of this compound in the sample chromatogram.

GCMS_Workflow start Start sample_prep Sample Preparation (Essential Oil Dilution) start->sample_prep instrument_setup GC-MS Instrument Setup sample_prep->instrument_setup injection Sample Injection (1 µL) instrument_setup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis end End data_analysis->end

Figure 2: General workflow for GC-MS analysis of this compound.

In Vitro Terpene Synthase Assay

This protocol provides a general framework for assaying the activity of a putative this compound synthase.

Objective: To determine if a candidate enzyme can convert GPP to this compound.

Materials:

  • Purified recombinant candidate enzyme

  • Geranyl diphosphate (GPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Hexane or other suitable organic solvent for extraction

  • GC-MS for product analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, GPP (final concentration ~50 µM), and the purified enzyme. The total reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction by adding an equal volume of hexane and vortexing vigorously. Centrifuge to separate the phases.

  • Analysis: Carefully transfer the upper organic phase to a new tube for GC-MS analysis as described in Protocol 4.1.

  • Controls: Run control reactions without the enzyme and without the substrate to account for any non-enzymatic product formation or contamination.

Regulation of this compound Biosynthesis

The regulation of the this compound/geraniol ratio is a critical aspect of monoterpene biosynthesis. While specific regulatory mechanisms for this compound biosynthesis in Cymbopogon are not yet fully elucidated, several potential control points can be hypothesized based on general principles of terpenoid regulation:

  • Transcriptional Regulation: The expression of this compound Synthase and Geraniol Synthase genes is likely a primary control point. The presence of specific transcription factors that are activated by developmental or environmental cues could determine the relative flux towards this compound or geraniol.

  • Substrate Availability: The availability of the common precursor, GPP, can influence the overall output of monoterpenes. The regulation of GPPS activity and the supply of IPP and DMAPP from the upstream MVA and MEP pathways are therefore important.

  • Enzyme Kinetics: The kinetic properties (Km and kcat) of NES and GES for GPP will influence the partitioning of the substrate between the two pathways.

  • Post-translational Modifications: The activity of this compound synthase and other pathway enzymes could be modulated by post-translational modifications such as phosphorylation.

Regulatory_Network cluster_0 Regulatory Inputs cluster_1 Cellular Response cluster_2 Biosynthetic Pathway Genes cluster_3 Metabolic Output Developmental_Cues Developmental_Cues Signaling_Pathways Signaling Pathways (e.g., Phytohormones) Developmental_Cues->Signaling_Pathways Environmental_Stimuli Environmental_Stimuli Environmental_Stimuli->Signaling_Pathways Transcription_Factors Transcription Factors Signaling_Pathways->Transcription_Factors NES_Gene This compound Synthase Gene Transcription_Factors->NES_Gene Activation/ Repression GES_Gene Geraniol Synthase Gene Transcription_Factors->GES_Gene Activation/ Repression Nerol_Geraniol_Ratio This compound / Geraniol Ratio NES_Gene->Nerol_Geraniol_Ratio GES_Gene->Nerol_Geraniol_Ratio

Figure 3: Hypothetical regulatory network for this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Cymbopogon species is a fascinating area of plant biochemistry with significant industrial relevance. While the general framework of the pathway is understood to originate from the central isoprenoid metabolism, key questions remain. The definitive identification and characterization of a this compound synthase from Cymbopogon is a critical next step. Furthermore, a deeper understanding of the regulatory networks that control the flux of GPP towards either this compound or geraniol will be essential for the successful metabolic engineering of these plants for enhanced this compound production. The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will undoubtedly accelerate discoveries in this field, paving the way for the sustainable production of this valuable natural product.

References

Physicochemical Properties of Nerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a key constituent of various essential oils, including neroli, rose, and lemongrass. Its characteristic sweet, rosy aroma has led to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. A thorough understanding of its physicochemical properties, such as solubility and pKa, is fundamental for its application in research, particularly in drug development and formulation studies. This technical guide provides an in-depth overview of the solubility and pKa of this compound, complete with experimental protocols and a visualization of a relevant biological pathway.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₈O-
Molecular Weight154.25 g/mol -
AppearanceColorless oily liquid-
OdorSweet, fresh, rose-like-
Boiling Point226-227 °C-
Density~0.876 g/mL-

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)Method
Water1.311 g/L25Experimental
Water1.37 g/LNot SpecifiedPredicted (ALOGPS)
EthanolSoluble/MiscibleNot SpecifiedQualitative
ChloroformSolubleNot SpecifiedQualitative
EtherSolubleNot SpecifiedQualitative
Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedGeneral observation for similar compounds
AcetoneSolubleNot SpecifiedGeneral observation for similar compounds

Table 3: Acidity Constant (pKa) of this compound

pKa ValueMethod
14.45 (Predicted)Computational
16.33 (Predicted)Computational (ChemAxon)

Experimental Protocols

Determination of this compound Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is determined.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Mechanical shaker or orbital incubator shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.

Procedure:

  • Add an excess amount of this compound to a volumetric flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a mechanical shaker or incubator shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically, samples can be taken to confirm that the concentration is no longer changing.

  • After equilibration, allow the solution to stand, or centrifuge it at a high speed to sediment the undissolved this compound.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filter the sample through a syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Determination of this compound pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.

Principle: A solution of the weak acid (this compound) is titrated with a strong base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Materials:

  • This compound (high purity)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl) for back-titration if necessary

  • Co-solvent (e.g., methanol or ethanol, if this compound is poorly soluble in water)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beakers

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/co-solvent mixture). If a co-solvent is used, the apparent pKa will be determined.

  • Place the beaker on a stir plate and immerse the pH electrode and the tip of the burette into the solution.

  • Record the initial pH of the solution.

  • Begin the titration by adding small, precise increments of the standardized strong base solution from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point (the point of steepest pH change).

  • Plot a titration curve of pH versus the volume of titrant added.

  • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

  • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

Signaling Pathway

This compound has been shown to exert biological effects through various signaling pathways. One such pathway involves the cannabinoid receptor-2 (CB2) and the mitogen-activated protein kinase (MAPK) signaling cascade in human sebocytes, leading to increased lipid synthesis.

Nerol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound cb2 CB2 Receptor This compound->cb2 binds to mapk_pathway MAPK Pathway (ERK, JNK, p38) cb2->mapk_pathway activates transcription_factors Transcription Factors (e.g., SREBP-1, PPARγ) mapk_pathway->transcription_factors activates lipid_synthesis Increased Lipid Synthesis transcription_factors->lipid_synthesis promotes

Caption: this compound-induced lipogenesis via the CB2-MAPK signaling pathway.

Spectroscopic Characterization of Nerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol) is a naturally occurring monoterpenoid alcohol and a key component of various essential oils, including those from neroli, lemongrass, and hops. It is a geometric isomer of geraniol and is valued for its fresh, sweet, rosy aroma. Beyond its use in the fragrance and flavor industries, this compound has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and comprehensive spectroscopic characterization is fundamental for its identification, quality control, and exploration in drug development. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with experimental protocols and data analysis workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its olefinic, allylic, and hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) in Hz
H-1~4.15d~7.0
H-2~5.43t~7.0
H-4~2.08q~7.5
H-5~2.04t~7.5
H-6~5.10t~7.0
H-8 (CH₃)~1.68s-
H-9 (CH₃)~1.60s-
H-10 (CH₃)~1.75s-
OHVariablebr s-
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound molecule.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm) [1]
C-1~58.8
C-2~124.0
C-3~139.4
C-4~26.7
C-5~32.1
C-6~124.7
C-7~132.2
C-8 (CH₃)~17.6
C-9 (CH₃)~25.7
C-10 (CH₃)~23.4
Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra of this compound is essential for reproducible results.

NMR_Workflow NMR Experimental Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of pure this compound for ¹H NMR or ~50-100 mg for ¹³C NMR. prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 prep4 Ensure the sample height is adequate for the spectrometer's probe. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. prep4->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters: 16-32 scans, relaxation delay of 1-2 s. acq2->acq3 acq4 Acquire ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters: 1024 or more scans, relaxation delay of 2 s. acq2->acq4 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq3->proc1 acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak or TMS. proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra. proc3->proc4

NMR Experimental Workflow for this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) group, C-H bonds, and C=C double bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3330 (broad)O-H stretchAlcohol
~2970, 2915, 2855C-H stretchsp³ C-H
~3020C-H stretchsp² C-H
~1670C=C stretchAlkene
~1445C-H bendCH₂
~1375C-H bendCH₃
~1000C-O stretchPrimary Alcohol
Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a convenient and rapid method.

FTIR_Workflow FT-IR Experimental Workflow for this compound cluster_prep Sample Preparation & Analysis cluster_proc Data Processing prep1 Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry. prep2 Acquire a background spectrum of the clean, empty ATR crystal. prep1->prep2 prep3 Place a small drop of neat this compound directly onto the center of the ATR crystal. prep2->prep3 prep4 Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. prep3->prep4 proc1 The software automatically subtracts the background spectrum from the sample spectrum. prep4->proc1 proc2 Perform baseline correction if necessary. proc1->proc2 proc3 Label the major absorption peaks and assign them to the corresponding functional groups. proc2->proc3

FT-IR Experimental Workflow for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. This compound is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak ([M]⁺) and several characteristic fragment ions.

m/z (mass-to-charge ratio) Proposed Fragment Ion Significance
154[C₁₀H₁₈O]⁺Molecular Ion
136[M - H₂O]⁺Loss of water
121[M - H₂O - CH₃]⁺Loss of water and a methyl group
93[C₇H₉]⁺Common fragment in terpenes
69[C₅H₉]⁺Isoprenyl cation, often the base peak
41[C₃H₅]⁺Allyl cation
Experimental Protocol for GC-MS

The following outlines a typical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_proc Data Analysis prep1 Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like hexane or ethyl acetate. gc1 Inject a small volume (e.g., 1 µL) into the GC injector (split or splitless mode). prep1->gc1 gc2 Separate the components on a suitable capillary column (e.g., DB-5ms or HP-5ms). gc1->gc2 gc3 Use a temperature program, e.g., start at 60°C, ramp to 240°C at 10°C/min, and hold for 5 min. gc2->gc3 ms1 The eluent from the GC column enters the MS ion source (typically Electron Ionization at 70 eV). gc3->ms1 ms2 The ions are separated by the mass analyzer (e.g., quadrupole). ms1->ms2 ms3 The detector records the abundance of ions at each m/z value. ms2->ms3 proc1 Identify the peak corresponding to this compound based on its retention time. ms3->proc1 proc2 Extract the mass spectrum for the this compound peak. proc1->proc2 proc3 Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation. proc2->proc3 proc4 Analyze the fragmentation pattern to confirm the structure. proc3->proc4

GC-MS Experimental Workflow for this compound

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of this compound. ¹H and ¹³C NMR are powerful for complete structural elucidation, IR spectroscopy confirms the presence of key functional groups, and GC-MS provides molecular weight and fragmentation information for identification. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, quality control, and drug development, facilitating the accurate and reliable analysis of this compound.

References

Stereoisomers of Nerol: A Technical Guide to Their Chemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nerol, a naturally occurring monoterpene alcohol, is a valuable component in the fragrance, cosmetic, and pharmaceutical industries, prized for its fresh, sweet, rose-like aroma. As a molecule featuring a double bond, this compound exists as stereoisomers, primarily as the cis-trans isomers this compound and geraniol, respectively. These isomers, while structurally similar, exhibit distinct chemical and biological properties that are critical for their application. This technical guide provides an in-depth analysis of the stereoisomers of this compound, with a focus on their chemical properties, experimental protocols for their synthesis and analysis, and their interactions with biological signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these important molecules.

Introduction to the Stereoisomers of this compound

This compound is the common name for (2Z)-3,7-dimethylocta-2,6-dien-1-ol. Its structure contains two double bonds, one of which gives rise to geometric isomerism.

  • This compound (cis-isomer): The substituent groups at the C2-C3 double bond are on the same side. It possesses a fresh, sweet, rose-like scent.[1]

  • Geraniol (trans-isomer): The substituent groups at the C2-C3 double bond are on opposite sides. It has a stronger rose-like aroma compared to this compound.

While this compound and geraniol are diastereomers, the presence of a chiral center would give rise to enantiomers. While this compound itself is not chiral, derivatives of this compound can be.

Comparative Chemical Properties of this compound and Geraniol

The cis and trans configurations of this compound and geraniol lead to differences in their physical and chemical properties. These distinctions are crucial for their separation and individual applications.

PropertyThis compound (cis)Geraniol (trans)References
Molecular Formula C₁₀H₁₈OC₁₀H₁₈O[2]
Molar Mass 154.25 g/mol 154.25 g/mol [2]
Appearance Colorless oily liquidColorless to pale-yellow oily liquid[2][3]
Odor Fresh, sweet, rose-likeSweet, rose-like[1]
Boiling Point 225-227 °C229-230 °C[2][3]
Melting Point < -15 °C< -15 °C[2]
Density 0.876 g/cm³ at 20 °C0.889 g/cm³ at 20 °C[4]
Refractive Index 1.4746 at 20 °C1.4766 at 20 °C[2]
Solubility in Water 1311 mg/L at 25 °CLow[2]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroformSoluble in ethanol, ether, chloroform[3]
Flash Point 107.78 °C (closed cup)108 °C[2]
log Kow (Octanol-Water Partition Coefficient) 3.473.56[2]
Reactivity More prone to cyclization in the presence of acidLess prone to cyclization than this compound[4][5]

Experimental Protocols

Synthesis of this compound and Geraniol

A common industrial method for the synthesis of a mixture of this compound and geraniol involves the use of citral as a starting material.

Protocol: Solid-Phase Synthesis from Citral

This method utilizes a ball-milling reactor for a green and efficient synthesis.

  • Materials:

    • Citral

    • Paraformaldehyde

    • Sodium hydroxide

    • Quaternary phosphonium salt (auxiliary agent)

    • Washing solvent (e.g., ethanol, methyl tert-butyl ether, ethyl acetate)

  • Procedure:

    • Combine citral, paraformaldehyde, and sodium hydroxide in a ball-milling reactor.

    • Add a quaternary phosphonium salt as an auxiliary agent.

    • Initiate the solid-phase reaction in the ball-milling reactor.

    • Upon completion of the reaction, the resulting slurry is subjected to vibratory screening separation.

    • The separated material is then centrifugally separated and washed. The washing solvent used can be one or more of micromolecule alcohol, halogenated hydrocarbon, ether, or ester, with the amount being 1-4 times the mass of the material.

    • Finally, the washed product is distilled to obtain a mixture of this compound and geraniol.[6]

Separation of this compound and Geraniol

Due to their similar boiling points, the separation of this compound and geraniol by simple distillation is challenging. Chromatographic methods are often employed.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the quantitative analysis of this compound and geraniol in a mixture, such as in wine samples.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) for headspace analysis.

  • Sample Preparation (for wine analysis):

    • Prepare internal standards of deuterated this compound and geraniol.

    • Spike the wine sample with the internal standards.

  • GC-MS Conditions:

    • Injection: The SPME fiber is exposed to the headspace of the sample for a set time (e.g., 40 minutes) and then desorbed in the GC inlet.[7]

    • Column: Use a suitable capillary column (e.g., HP-5MS).

    • Oven Temperature Program: An example program could be an initial temperature of 40°C held for 2 minutes, then ramped to 220°C at a rate of 10°C/min, and held for 10 minutes.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound, geraniol, and their deuterated standards.[8]

Biological Signaling Pathways

This compound and its derivatives are not merely fragrance compounds; they also interact with biological systems, influencing cellular signaling pathways.

This compound and Lipid Synthesis in Human Sebocytes

Recent research has shown that this compound can enhance lipid synthesis in human sebocytes, which has implications for skin health and the treatment of skin disorders. This effect is mediated through the cannabinoid receptor-2 (CB2) and the MAPK signaling pathway.

Nerol_Lipid_Synthesis This compound This compound CB2 Cannabinoid Receptor 2 (CB2) This compound->CB2 Activates MAPK_Pathway MAPK Signaling Pathway (p38, ERK, JNK) CB2->MAPK_Pathway Activates Lipid_Genes Upregulation of Lipid Synthesis Genes (PPARγ, SREBP-1, FAS) MAPK_Pathway->Lipid_Genes Leads to Lipid_Production Increased Lipid Production and Sebocyte Differentiation Lipid_Genes->Lipid_Production

Caption: this compound-induced lipid synthesis pathway in human sebocytes.

Biosynthesis of this compound in Plants

This compound is synthesized in plants via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Nerol_Biosynthesis cluster_pathways Isoprenoid Precursor Pathways MVA Mevalonate (MVA) Pathway (Cytosol) IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase This compound This compound GPP->this compound Geraniol Geraniol GPP->Geraniol Nerol_Synthase This compound Synthase Nerol_Synthase->this compound Geraniol_Synthase Geraniol Synthase Geraniol_Synthase->Geraniol

References

A Technical Guide to the Discovery and Isolation of Nerol from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a valuable aromatic compound found in the essential oils of numerous plants. With its characteristic sweet, rosy, and citrusy aroma, this compound is a significant component in the fragrance, cosmetic, and food industries. Beyond its pleasant scent, this compound has garnered attention for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities, making it a person of interest for pharmaceutical research and drug development. This technical guide provides an in-depth overview of the discovery of this compound in plant sources, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins within the plant kingdom.

Data Presentation: this compound Content in Various Plant Species

The concentration of this compound in essential oils is highly dependent on the plant species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes quantitative data on this compound content from various plant sources, providing a comparative overview for researchers.

Plant SpeciesFamilyPlant Part UsedExtraction MethodThis compound Content (%)Reference
Cymbopogon winterianus (Citronella)PoaceaeLeavesSteam Distillation10.0 - 15.0[1]
Rosa damascena (Damask Rose)RosaceaeFlowersSteam Distillation5.0 - 10.0
Melissa officinalis (Lemon Balm)LamiaceaeLeavesHydrodistillation0.1 - 0.5[2]
Citrus aurantium var. amara (Bitter Orange)RutaceaeFlowers (Neroli)Steam Distillation1.0 - 5.0
Helichrysum italicum (Immortelle)AsteraceaeFlowersSteam Distillation3.0 - 8.0
Cananga odorata (Ylang-Ylang)AnnonaceaeFlowersSteam Distillation0.5 - 2.0

Experimental Protocols

Extraction of this compound from Plant Material

The initial step in obtaining this compound is the extraction of essential oil from the plant matrix. The choice of extraction method significantly impacts the yield and chemical profile of the essential oil.

Steam distillation is a widely used method for extracting essential oils from aromatic plants. It is particularly suitable for thermolabile compounds like this compound.

Protocol:

  • Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers) is loaded into the distillation still. For optimal extraction, the material should be of a consistent particle size.

  • Steam Generation: Steam is generated in a separate boiler and introduced into the bottom of the still.

  • Extraction: The steam passes through the plant material, causing the volatile compounds, including this compound, to vaporize.

  • Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a Florentine flask or a separatory funnel. Due to their different densities and immiscibility, the essential oil and water form distinct layers, allowing for their separation. The less dense essential oil will form the upper layer.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Solvent extraction is employed for plant materials with low essential oil content or for compounds that are sensitive to the high temperatures of steam distillation.

Protocol:

  • Plant Material Preparation: The plant material is ground to a fine powder to increase the surface area for solvent penetration.

  • Extraction: The powdered material is placed in a flask with a suitable organic solvent (e.g., hexane, ethanol, or methanol)[3]. The mixture is then agitated for a specified period (e.g., 24 hours) at a controlled temperature[4].

  • Filtration: The mixture is filtered to separate the solvent extract from the solid plant residue.

  • Solvent Removal: The solvent is removed from the extract using a rotary evaporator under reduced pressure. This yields a concentrated extract containing the essential oil and other solvent-soluble compounds.

  • Purification: The crude extract may require further purification to isolate the this compound.

Supercritical fluid extraction, typically using carbon dioxide (CO2), is a modern and efficient method that offers high selectivity and yields pure extracts without solvent residues.

Protocol:

  • System Setup: The ground plant material is placed in an extraction vessel.

  • CO2 Introduction: Liquid CO2 is pumped into the vessel and brought to its supercritical state by controlling the temperature and pressure (e.g., above 31.1 °C and 73.8 bar).

  • Extraction: The supercritical CO2 acts as a solvent, diffusing through the plant material and dissolving the essential oils.

  • Separation: The CO2 laden with the extract is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to lose its solvent power and the extract to precipitate.

  • CO2 Recycling: The CO2 can be recycled and reused in the process.

Isolation and Purification of this compound

The extracted essential oil is a complex mixture of various volatile compounds. To obtain pure this compound, further separation and purification steps are necessary.

Fractional distillation separates compounds based on their different boiling points. Since this compound has a specific boiling point (approximately 226-227 °C at atmospheric pressure), it can be separated from other components of the essential oil.

Protocol:

  • Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks, is assembled.

  • Distillation: The essential oil is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensations and vaporizations occur, enriching the vapor with the more volatile components.

  • Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound is collected separately.

  • Analysis: The purity of the collected fraction is assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Column chromatography is a powerful technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase.

Protocol:

  • Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel or alumina, slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: The essential oil, dissolved in a minimal amount of the mobile phase, is carefully loaded onto the top of the column.

  • Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection: Fractions are collected as the solvent elutes from the column.

  • Analysis: Each fraction is analyzed (e.g., by Thin Layer Chromatography or GC-MS) to identify the fractions containing this compound. Fractions with high this compound content are then combined.

Analytical Characterization

GC-MS is the primary analytical technique for the identification and quantification of this compound in essential oil samples.

Protocol:

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethanol).

  • Injection: A small volume of the diluted sample is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the column.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison with a spectral library.

  • Quantification: The concentration of this compound can be determined by comparing the peak area of this compound in the sample chromatogram to the peak area of a known concentration of a this compound standard.

Typical GC-MS Parameters:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min[5].

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

Mandatory Visualizations

Biosynthesis of this compound

This compound, like other monoterpenes, is synthesized in plants through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Both pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. The final step in this compound biosynthesis is the conversion of GPP to this compound, which is catalyzed by a specific monoterpene synthase, this compound synthase.

Nerol_Biosynthesis cluster_0 Central Metabolism cluster_1 MEP Pathway cluster_2 MVA Pathway cluster_3 Isoprenoid Precursors cluster_4 Monoterpene Synthesis Pyruvate Pyruvate / Glyceraldehyde-3-phosphate MEP 2-C-methyl-D-erythritol 4-phosphate Pyruvate->MEP Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA Multiple Steps MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP->GPP GPPS This compound This compound GPP->this compound This compound Synthase

Caption: Biosynthetic pathway of this compound from central metabolism.

Experimental Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

Nerol_Isolation_Workflow PlantMaterial Plant Material (e.g., Leaves, Flowers) Extraction Extraction (Steam Distillation, Solvent Extraction, or SFE) PlantMaterial->Extraction CrudeOil Crude Essential Oil Extraction->CrudeOil Purification Purification (Fractional Distillation or Column Chromatography) CrudeOil->Purification Purifiedthis compound Purified this compound Purification->Purifiedthis compound Analysis Analysis (GC-MS) Purifiedthis compound->Analysis FinalProduct Characterized this compound Analysis->FinalProduct

Caption: General experimental workflow for the isolation of this compound.

Conclusion

The isolation of this compound from plant sources is a multi-step process that requires careful selection of plant material and extraction methodology to maximize yield and purity. This guide provides a comprehensive overview of the key techniques and analytical methods involved in this process, from initial extraction to final characterization. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of the potential applications of this versatile monoterpene.

References

Quantum Chemical Blueprint of Nerol: An In-depth Technical Guide to its Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations used to elucidate the molecular structure and electronic properties of nerol, a naturally occurring monoterpene alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. Understanding the precise three-dimensional structure and electronic characteristics of this compound at the quantum level is paramount for predicting its reactivity, designing novel derivatives with enhanced biological activity, and understanding its interactions with biological targets.

This document summarizes the key computational methodologies employed and presents available quantitative data from theoretical studies. It is designed to serve as a comprehensive resource for researchers engaged in computational chemistry, drug discovery, and materials science.

Introduction to the Molecular Structure of this compound

This compound, with the chemical formula C₁₀H₁₈O, is the cis-isomer of geraniol. Its structure is characterized by a flexible aliphatic chain containing two double bonds and a primary alcohol functional group. The subtle difference in stereochemistry between this compound and geraniol leads to distinct sensory properties and biological activities, underscoring the importance of precise structural characterization. Quantum chemical calculations offer a powerful, non-experimental avenue to determine the most stable conformation (lowest energy state) of the molecule and to probe its electronic landscape.

Computational Workflow for this compound's Molecular Structure

The determination of a molecule's properties through quantum chemical calculations follows a systematic workflow. This process begins with an initial guess of the molecular geometry, which is then refined through energy minimization. Subsequent calculations can then be performed on the optimized geometry to determine various molecular properties.

computational_workflow Computational Workflow for this compound Analysis cluster_input Initial Stage cluster_optimization Structure Refinement cluster_validation Validation cluster_analysis Property Calculation start Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt Energy Minimization freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry validation Verify No Imaginary Frequencies (Confirms Minimum Energy Structure) freq_calc->validation Calculated Frequencies homo_lumo Frontier Molecular Orbital Analysis (HOMO-LUMO) validation->homo_lumo Validated Structure vibrational_analysis Vibrational Mode Analysis validation->vibrational_analysis Validated Structure other_properties Other Properties (e.g., NBO, ESP) validation->other_properties Validated Structure

A typical workflow for quantum chemical calculations of this compound.

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For a molecule like this compound, Density Functional Theory (DFT) is a widely used and reliable approach that offers a good balance between computational cost and accuracy.

Experimental Protocols:

  • Geometry Optimization: The initial 3D structure of this compound can be built using molecular modeling software. This structure is then optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p). The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. These are typically calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Quantitative Data from Quantum Chemical Calculations

The following tables summarize the available quantitative data for this compound obtained from quantum chemical calculations. It is important to note that while HOMO and LUMO energy data are available from specific studies, a comprehensive, published dataset of the optimized geometry and vibrational frequencies for this compound was not identified in the surveyed literature. The data presented for the frontier molecular orbitals is based on DFT calculations.

Table 1: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-6.411
ELUMO0.404
Energy Gap (ΔE) 6.815

Data obtained from DFT calculations as reported in a computational study of Geranium essential oil components.

Table 2: Optimized Molecular Geometry of this compound (Theoretical)

Bond/Angle/DihedralAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthsData not available in surveyed literature
Bond AnglesData not available in surveyed literature
Dihedral AnglesData not available in surveyed literature

Table 3: Calculated Vibrational Frequencies of this compound (Theoretical)

Vibrational ModeFrequency (cm⁻¹)Description
Data not available in surveyed literature

Analysis and Interpretation

Molecular Geometry: While specific tabulated data for the optimized geometry of this compound is not readily available in the surveyed literature, the optimization process using methods like DFT with the B3LYP functional would yield precise bond lengths, bond angles, and dihedral angles. These parameters would define the most stable 3D conformation of the this compound molecule in the gas phase. It is expected that the C=C double bonds would exhibit lengths characteristic of sp²-hybridized carbons, and the C-O and O-H bond lengths would be consistent with a primary alcohol.

Vibrational Spectrum: A theoretical vibrational analysis of this compound would predict the frequencies and intensities of its fundamental vibrational modes. Key characteristic peaks would include the O-H stretching frequency, typically appearing in the range of 3200-3600 cm⁻¹, C-H stretching vibrations from the alkyl and vinyl groups around 2800-3100 cm⁻¹, and C=C stretching vibrations in the 1600-1680 cm⁻¹ region. These theoretical spectra can be invaluable for interpreting experimental IR and Raman data.

Frontier Molecular Orbitals: The HOMO and LUMO are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the π systems of the double bonds and the lone pairs of the oxygen atom, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the antibonding π* orbitals, representing the regions susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap of 6.815 eV suggests a relatively stable molecule.[1] This information is critical for understanding its reactivity and for designing molecules with tailored electronic properties.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed characterization of the molecular structure and electronic properties of this compound. The methodologies outlined in this guide, particularly DFT, offer a reliable means to obtain insights into its geometry, vibrational modes, and chemical reactivity. While a complete, published set of optimized geometrical parameters and vibrational frequencies remains to be collated, the available data on the frontier molecular orbitals provide a solid foundation for understanding the electronic behavior of this compound. This theoretical knowledge is indispensable for the rational design of new this compound-based compounds in the fields of drug development, materials science, and fragrance chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Degradation Pathways of Nerol

This technical guide provides a comprehensive overview of the thermal degradation pathways of this compound, a naturally occurring monoterpene alcohol. Understanding these pathways is critical for applications in the pharmaceutical, flavor, and fragrance industries, where thermal stability can impact product efficacy, aroma profile, and safety. This document summarizes the key degradation products, outlines the reaction mechanisms, and provides detailed experimental protocols for analysis.

Core Thermal Degradation Pathways of this compound

The thermal degradation of this compound primarily proceeds through three main pathways: cyclization/dehydration , isomerization , and dehydrogenation . These reactions are often initiated by heat and can be catalyzed by acidic conditions.

Cyclization and Dehydration

Under thermal stress, this compound readily undergoes cyclization followed by dehydration to yield a variety of monoterpene hydrocarbons. This is a prominent degradation pathway. The process is initiated by the protonation of the hydroxyl group (often catalyzed by trace acids) and subsequent loss of water to form a resonance-stabilized neryl carbocation. This carbocation can then undergo intramolecular cyclization.

The major products of this pathway include:

  • Dipentene (Limonene): A racemic mixture of d- and l-limonene is a primary product of this compound's thermal degradation.

  • α-Terpineol: Another significant cyclic monoterpene alcohol formed through the cyclization of the neryl carbocation.

  • Terpinolene and Isoterpinolene: These isomers of limonene are also commonly formed.

Nerol_Degradation_Pathways This compound This compound NerylCarbocation Neryl Carbocation This compound->NerylCarbocation - H2O Geraniol Geraniol This compound->Geraniol Isomerization Linalool Linalool This compound->Linalool Isomerization Neral Neral This compound->Neral Dehydrogenation Dipentene Dipentene (Limonene) NerylCarbocation->Dipentene Cyclization AlphaTerpineol α-Terpineol NerylCarbocation->AlphaTerpineol Cyclization Terpinolene Terpinolene NerylCarbocation->Terpinolene Rearrangement Isoterpinolene Isoterpinolene NerylCarbocation->Isoterpinolene Rearrangement Geranial Geranial Neral->Geranial Isomerization

Caption: Key thermal degradation pathways of this compound.
Isomerization

This compound can undergo isomerization to form its geometric isomer, geraniol, as well as the tertiary alcohol, linalool. This transformation can occur under thermal conditions and is often reversible.

Dehydrogenation

Oxidative degradation, even in the presence of trace amounts of oxygen, can lead to the dehydrogenation of this compound to form its corresponding aldehydes, neral and geranial. These two aldehydes are collectively known as citral and have distinct lemony aromas.

Summary of Thermal Degradation Products

While specific quantitative yields can vary significantly with temperature, heating time, and the presence of catalysts, the primary thermal degradation products of this compound are summarized in the table below.

Degradation PathwayProduct(s)Chemical Class
Cyclization/Dehydration Dipentene (Limonene), α-Terpineol, Terpinolene, IsoterpinoleneMonoterpene Hydrocarbons
Isomerization Geraniol, LinaloolMonoterpene Alcohols
Dehydrogenation Neral, Geranial (Citral)Monoterpene Aldehydes

Experimental Protocols for Degradation Analysis

The analysis of this compound's thermal degradation products is most effectively carried out using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.

Sample Preparation
  • Sample: High-purity this compound (>98%).

  • Sample Size: Approximately 0.1 to 0.5 mg of this compound is placed into a deactivated stainless steel pyrolysis sample cup.

  • Standard: For quantitative analysis, an internal standard (e.g., deuterated this compound or a stable hydrocarbon) can be added.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Pyrolyzer: A micro-furnace pyrolyzer is interfaced directly with the GC injector.

  • Pyrolysis Temperature: A temperature program is typically used, for example, from 100°C to 600°C at a rate of 20°C/min, to observe the evolution of different products with increasing temperature. Isothermal pyrolysis at specific temperatures (e.g., 250°C, 350°C, 500°C) can also be performed.

  • GC Inlet: The GC injector is maintained at a high temperature (e.g., 280°C) in split mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the terpene isomers.

  • Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), ramps to 280°C at 10°C/min, and holds for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: >10,000 amu/s.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis

The identification of degradation products is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST, Wiley) and by comparing retention indices with known values.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data_analysis Data Analysis Sample High-Purity this compound Weighing Weigh ~0.5 mg Sample->Weighing SampleCup Place in Pyrolysis Cup Weighing->SampleCup Pyrolyzer Pyrolyzer (e.g., 100-600°C) SampleCup->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC MS Mass Spectrometer (Detection & Identification) GC->MS Chromatogram Total Ion Chromatogram MS->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch NIST/Wiley Library Search MassSpectra->LibrarySearch Identification Product Identification LibrarySearch->Identification

Caption: Experimental workflow for Py-GC-MS analysis.

The Dual Role of Nerol in Plant-Pollinator Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nerol, a naturally occurring monoterpene alcohol, is a significant component of the floral scent of numerous plant species. This technical guide provides an in-depth analysis of the multifaceted role of this compound in mediating interactions between plants and their pollinators. It consolidates current research on this compound's biosynthesis, its quantitative presence in floral bouquets, and its divergent effects on pollinator behavior, acting as both an attractant and a repellent. Detailed experimental protocols for the analysis of floral volatiles, electrophysiological recordings, and behavioral assays are provided to facilitate further research in this domain. Furthermore, this guide presents key signaling pathways and experimental workflows in a standardized graphical format to aid in comprehension and replication.

Introduction

The intricate dance between plants and their pollinators is orchestrated by a complex array of signals, with floral scent playing a pivotal role. Volatile organic compounds (VOCs) released by flowers serve as chemical cues that guide pollinators to their nectar and pollen rewards, thereby ensuring successful plant reproduction. Among the myriad of floral volatiles, the acyclic monoterpene alcohol this compound ((Z)-3,7-dimethyl-2,6-octadien-1-ol) has emerged as a compound of significant interest. Its presence has been documented in the essential oils of many plants, contributing to their characteristic fragrances[1]. This guide delves into the current understanding of this compound's function in plant-pollinator interactions, exploring its biosynthesis, its variable concentrations in floral scents, and its fascinating dual capacity to attract and deter different insect species.

This compound Biosynthesis in Plants

This compound, like other monoterpenes, is synthesized from the precursor geranyl pyrophosphate (GPP). The formation of GPP itself is the result of two distinct pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, which takes place in the plastids. The MEP pathway, starting from pyruvate and glyceraldehyde-3-phosphate, is generally considered the primary source of precursors for monoterpene biosynthesis in plants[2][3][4].

Once GPP is synthesized, it can be converted to this compound through the action of specific enzymes. While geraniol synthase (GES) typically produces the E-isomer, geraniol, a dedicated this compound synthase (NES) is responsible for the synthesis of the Z-isomer, this compound[1]. Interestingly, a non-canonical pathway for monoterpene biosynthesis has been identified in roses, where a Nudix hydrolase, RhNUDX1, is responsible for the formation of geraniol from GPP. This highlights the potential for diverse enzymatic mechanisms in the production of these important floral volatiles.

Below is a diagram illustrating the primary biosynthetic pathway leading to this compound.

Figure 1: Biosynthetic pathway of this compound in plants.

Quantitative Presence of this compound in Floral Scents

The concentration of this compound in the floral bouquet of different plant species is highly variable and can be influenced by factors such as the time of day and the developmental stage of the flower. This variation is critical in determining the ecological role of this compound in attracting specific pollinators or deterring non-beneficial visitors. The following table summarizes the quantitative data on this compound concentration in the floral scent of selected plant species.

Plant SpeciesFamilyPollinator GuildThis compound Concentration (% of total volatiles or ng/flower/hr)Analytical MethodReference
Lagerstroemia caudataLythraceaeBees, Moths17.36% (full-blooming stage)HS-SPME-GC-MS[5]
Rosa x wichuranaRosaceaeBeesPresent (involved in sesquiterpenoid biosynthesis)GC-MS[1][2]
Apis mellifera (Nasonov gland)ApidaeN/A (Pheromone)Present (one of seven components)Not Specified[6]

Role of this compound in Plant-Pollinator Interactions

This compound's role in mediating interactions between plants and pollinators is complex, with evidence suggesting it can act as both an attractant and a repellent depending on the insect species and the context.

This compound as a Pollinator Attractant

A significant finding is the presence of this compound as one of the seven components of the Nasonov pheromone of the honeybee (Apis mellifera)[6]. This pheromone is released by worker bees to orient returning foragers to the hive entrance and to mark rewarding food sources. Each of the seven components, including this compound, was found to be individually attractive to foraging honeybees[6]. This strongly suggests that flowers emitting this compound could be leveraging a pre-existing sensory bias in honeybees to enhance their attractiveness.

This compound as a Repellent

In contrast to its attractive properties for honeybees, studies have shown that this compound can act as a repellent to other insects. For instance, this compound has been demonstrated to elicit repellency in the fruit flies Drosophila melanogaster and Drosophila suzukii[1]. This repellent effect was found to be mediated by odorant receptors, highlighting the specific neural mechanisms underlying this behavioral response. This dual functionality suggests that this compound may play a role in filtering floral visitors, attracting effective pollinators while deterring nectar robbers or herbivores.

Experimental Protocols

To facilitate further research into the role of this compound in plant-pollinator interactions, this section provides detailed methodologies for key experiments.

Floral Scent Collection and Analysis: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This non-destructive method is ideal for collecting and analyzing the volatile compounds emitted by living flowers.

Materials:

  • Solid-Phase Microextraction (SPME) holder and fibers (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

  • Glass vials or bags to enclose the flower

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • This compound standard solution for identification and quantification

  • Internal standard (e.g., n-alkane series)

Protocol:

  • Flower Enclosure: Carefully enclose a single, undamaged flower or inflorescence in a glass vial or a clean, odor-free plastic bag. For dynamic headspace sampling, use a setup that allows for a continuous flow of purified air over the flower.

  • SPME Fiber Exposure: Insert the SPME fiber through a septum in the enclosure, exposing the fiber to the headspace volatiles for a predetermined time (e.g., 30-60 minutes). The optimal exposure time should be determined empirically.

  • Thermal Desorption: After sampling, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the collected analytes.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 250°C) to separate the volatile compounds based on their boiling points.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Compound Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantify the amount of this compound using an external calibration curve prepared with the this compound standard or by using an internal standard.

Electrophysiological Analysis: Electroantennography (EAG)

EAG measures the overall electrical response of a pollinator's antenna to an odor stimulus, providing insights into which compounds are detected.

Materials:

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder and amplifier

  • Data acquisition system

  • Odor delivery system (olfactometer)

  • This compound solution in a suitable solvent (e.g., mineral oil or hexane)

  • Saline solution (e.g., Ringer's solution)

Protocol:

  • Antenna Preparation: Immobilize the insect and carefully excise one antenna. Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.

  • Odor Delivery: Deliver a continuous stream of purified, humidified air over the antenna. Puffs of air containing a known concentration of this compound are introduced into this airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The EAG signal, a negative voltage deflection, is amplified, digitized, and recorded using appropriate software.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Compare the response to this compound with the response to a negative control (solvent only) and a positive control (a known EAG-active compound).

Behavioral Analysis: Y-Tube Olfactometer

A Y-tube olfactometer is a simple yet effective tool for assessing the innate preference or aversion of a pollinator to a specific odor.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter

  • Purified and humidified air source

  • Odor sources (e.g., filter paper with this compound solution and a control with solvent only)

  • Test insects (e.g., foraging bees or moths)

Protocol:

  • Setup: Connect the arms of the Y-tube to two separate odor sources. A controlled flow of air is passed through each arm, creating two distinct odor plumes that meet at the junction of the 'Y'.

  • Insect Release: Introduce a single insect into the base of the Y-tube.

  • Choice Observation: Observe the insect's movement and record which arm it enters and how much time it spends in each arm. A choice is typically recorded when the insect moves a certain distance into one of the arms.

  • Data Analysis: Use statistical tests (e.g., Chi-squared test) to determine if there is a significant preference for the arm containing the this compound odor over the control arm.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for investigating the role of this compound in plant-pollinator interactions, from initial observations to conclusive findings.

Experimental_Workflow cluster_Phase1 Phase 1: Identification and Quantification cluster_Phase2 Phase 2: Pollinator Response cluster_Phase3 Phase 3: Data Integration and Conclusion Plant_Selection Plant Species Selection Scent_Collection Floral Scent Collection (HS-SPME) Plant_Selection->Scent_Collection GCMS_Analysis GC-MS Analysis Scent_Collection->GCMS_Analysis Quantification Quantification of this compound GCMS_Analysis->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis Pollinator_Selection Pollinator Species Selection EAG Electroantennography (EAG) Pollinator_Selection->EAG Y_Tube Y-Tube Olfactometer Assay Pollinator_Selection->Y_Tube EAG->Data_Analysis Y_Tube->Data_Analysis Conclusion Conclusion on this compound's Role Data_Analysis->Conclusion

Figure 2: General experimental workflow.

Conclusion

This compound is a versatile floral volatile that plays a significant and complex role in shaping plant-pollinator interactions. Its ability to act as an attractant for key pollinators like honeybees, while simultaneously repelling other insects, suggests a sophisticated mechanism of chemical signaling that contributes to the reproductive success of plants. The quantitative variation of this compound in floral scents further underscores the fine-tuned nature of these chemical dialogues. The detailed experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the intricate functions of this compound and other floral volatiles in the fascinating world of plant-insect coevolution. Future research should focus on expanding the range of plant and pollinator species studied to build a more comprehensive understanding of the ecological and evolutionary drivers of this compound's dual functionality.

References

Biosynthesis of Nerol in Engineered Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol, an acyclic monoterpene alcohol with a characteristic sweet, rosy aroma, is a valuable compound in the fragrance, cosmetic, and pharmaceutical industries. Traditional production methods relying on plant extraction are often inefficient and unsustainable. Metabolic engineering of Saccharomyces cerevisiae offers a promising alternative for the de novo biosynthesis of this compound from simple sugars. This technical guide provides an in-depth overview of the strategies and methodologies for producing this compound in engineered yeast. It covers the core metabolic pathways, genetic engineering approaches to enhance precursor supply, heterologous expression of this compound synthases, and detailed experimental protocols for strain construction, cultivation, and product quantification.

Introduction to this compound Biosynthesis in Saccharomyces cerevisiae

Saccharomyces cerevisiae possesses a native mevalonate (MVA) pathway, which synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form geranyl pyrophosphate (GPP), the direct precursor for monoterpenes like this compound. However, in wild-type yeast, the GPP pool is limited as it is primarily channeled towards the synthesis of farnesyl pyrophosphate (FPP) and subsequently ergosterol, a vital component of the yeast cell membrane.

The biosynthesis of this compound in engineered S. cerevisiae involves two key metabolic engineering strategies:

  • Enhancing the supply of the precursor GPP: This is achieved by upregulating the MVA pathway and redirecting the metabolic flux from FPP towards GPP.

  • Introducing a heterologous this compound synthase: This enzyme catalyzes the conversion of GPP to this compound.

Recent research has identified novel this compound synthases, such as PgfB from Penicillium griseofulvum, which can efficiently convert GPP to this compound when expressed in S. cerevisiae[1].

Metabolic Engineering Strategies for Enhanced this compound Production

Upregulation of the Mevalonate (MVA) Pathway

To increase the overall flux towards isoprenoid biosynthesis, key enzymes in the MVA pathway are often overexpressed. A common strategy involves the overexpression of:

  • tHMG1: A truncated version of HMG-CoA reductase, which is a key rate-limiting enzyme in the MVA pathway.

  • IDI1: Isopentenyl diphosphate isomerase, which catalyzes the isomerization of IPP to DMAPP.

Increasing the Geranyl Pyrophosphate (GPP) Pool

A critical bottleneck in monoterpene production in yeast is the low availability of GPP. The native farnesyl pyrophosphate synthase, encoded by the ERG20 gene, has a dual function, catalyzing the formation of both GPP and FPP. However, it preferentially converts GPP to FPP, limiting the GPP available for monoterpene synthesis. To overcome this, several strategies are employed:

  • Engineering of Erg20p: Site-directed mutagenesis of the ERG20 gene can alter its product specificity, favoring the production and release of GPP.

  • Expression of Heterologous GPP Synthases: Introducing GPP synthases from other organisms can provide an alternative route for GPP synthesis.

  • Downregulation of Competing Pathways: The flux towards GPP can be enhanced by downregulating the ergosterol pathway, which consumes FPP.

Heterologous Expression of this compound Synthase

The final step in this compound biosynthesis is the conversion of GPP to this compound, catalyzed by a this compound synthase. Recently, a fungal this compound synthase, PgfB, from Penicillium griseofulvum has been identified and functionally expressed in S. cerevisiae, leading to the production of this compound[1]. The selection and codon optimization of the this compound synthase gene are crucial for high-level expression and activity in yeast.

Data Presentation: Quantitative Analysis of Monoterpene Production

While specific quantitative data for this compound production using the novel PgfB synthase in engineered S. cerevisiae is not yet widely available in publicly accessible literature, the production of its isomer, geraniol, has been extensively studied and provides a strong benchmark for the potential of this platform. The following tables summarize representative quantitative data for geraniol production in engineered S. cerevisiae under various conditions.

Table 1: Geraniol Production in Engineered Saccharomyces cerevisiae Strains

StrainRelevant Genotype/Engineering StrategyTiter (mg/L)Yield (mg/g glucose)Fermentation ConditionReference
Engineered S. cerevisiaeOverexpression of tHMG1, IDI1, and mutant ERG2013.27Not ReportedShake flask, SC medium
Engineered S. cerevisiaeOptimized fermentation of the above strain22.49Not ReportedShake flask, YPD medium[2]
Engineered S. cerevisiaePeroxisomal compartmentalization of biosynthetic enzymesNot specified, but 80% increase over cytosolic productionNot ReportedShake flask
Engineered S. cerevisiaeFed-batch fermentation with ethanol feeding1690Not ReportedFed-batch bioreactor

Table 2: Comparison of Monoterpene Production with and without Two-Phase Fermentation

MonoterpeneEngineering StrategyFermentation SystemTiterReference
LimoneneNot specifiedSingle-phaseLow (toxic levels reached quickly)
LimoneneNot specifiedTwo-phase with dibutyl phthalate702-fold increase in MIC (up to 42.1 g/L)
Geranyl AcetateOverexpression of tHMG1, IDI1, mutant ERG20, GES, and SAATSingle-phase13.27 mg/L[2]
Geranyl AcetateOverexpression of tHMG1, IDI1, mutant ERG20, GES, and SAATTwo-phase with 10% isopropyl myristate22.49 mg/L[2]

Experimental Protocols

Strain Construction: Heterologous Gene Expression in S. cerevisiae

This protocol describes the general steps for introducing and expressing heterologous genes, such as a this compound synthase, in S. cerevisiae.

4.1.1. Plasmid Construction

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the this compound synthase (e.g., PgfB from P. griseofulvum) with codon optimization for S. cerevisiae.

  • Vector Selection: Choose a suitable yeast expression vector (e.g., a pRS series vector) with a selectable marker (e.g., URA3, LEU2) and appropriate promoter (e.g., TEF1, PGK1) and terminator (e.g., CYC1) sequences.

  • Cloning: Clone the codon-optimized this compound synthase gene into the expression vector using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly).

  • Verification: Verify the sequence of the constructed plasmid by Sanger sequencing.

4.1.2. Yeast Transformation (Lithium Acetate/PEG Method)

  • Prepare Yeast Culture: Inoculate a single colony of the desired S. cerevisiae strain (e.g., BY4741) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until the OD600 reaches 0.6-0.8.

  • Harvest and Wash Cells: Centrifuge the cells at 3000 x g for 5 minutes, discard the supernatant, and wash the cell pellet with 25 mL of sterile water.

  • Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM lithium acetate (LiAc) and incubate for 10 minutes at room temperature.

  • Transformation Mix: In a microcentrifuge tube, mix the following in order:

    • 240 µL of 50% (w/v) PEG 3350

    • 36 µL of 1.0 M LiAc

    • 25 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

    • 1-5 µg of plasmid DNA

    • 50 µL of competent cells

  • Heat Shock: Vortex the mixture and incubate at 42°C for 40-60 minutes.

  • Plating: Centrifuge the cells, remove the supernatant, resuspend in 100 µL of sterile water, and plate on selective synthetic complete (SC) drop-out medium lacking the appropriate nutrient for plasmid selection.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Fermentation for this compound Production

4.2.1. Shake Flask Fermentation

  • Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium and grow overnight at 30°C with shaking.

  • Main Culture: Inoculate a 250 mL flask containing 50 mL of production medium (e.g., YPD or a defined synthetic medium) with the pre-culture to an initial OD600 of 0.1.

  • Two-Phase System (Optional but Recommended): To mitigate this compound toxicity and prevent product loss due to volatilization, add a second organic phase (e.g., 10% v/v dodecane or isopropyl myristate) to the culture after 24 hours of cultivation.

  • Incubation: Incubate the flasks at 30°C with shaking at 200-250 rpm for 72-120 hours.

4.2.2. Fed-Batch Fermentation

For higher titers, a fed-batch fermentation strategy can be employed in a controlled bioreactor.

  • Initial Batch Phase: Start with a batch culture in a defined medium with a limiting concentration of glucose.

  • Feeding Phase: Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a continuous feed of a concentrated glucose or ethanol solution to maintain a low substrate concentration, thereby avoiding overflow metabolism.

  • Process Control: Maintain the pH at a controlled level (e.g., 5.0-6.0) and provide adequate aeration.

  • Two-Phase System: Incorporate an organic overlay (e.g., dodecane) for in situ product removal.

Quantification of this compound

4.3.1. Sample Preparation and Extraction

  • Harvesting: At the end of the fermentation, collect a known volume of the culture. If a two-phase system is used, collect the organic layer.

  • Extraction from Aqueous Phase (if no organic overlay is used):

    • Centrifuge the culture sample to separate the cells and supernatant.

    • To the supernatant, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., borneol or menthol).

    • Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.

    • Collect the organic phase for analysis.

  • Extraction from Organic Phase (of a two-phase system):

    • Directly take a sample from the organic layer.

    • Add an internal standard.

    • Dilute the sample with the same organic solvent if necessary.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms or DB-Wax).

  • Injection: Inject 1 µL of the organic extract into the GC inlet.

  • GC Method:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

  • MS Method:

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 40-400

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the concentration based on the peak area relative to the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Nerol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Upregulated) cluster_GPP GPP Synthesis (Engineered) cluster_this compound This compound Production cluster_Competing Competing Pathway (Downregulated) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA AtoB, ERG10 Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 (Overexpressed) IPP IPP Mevalonate->IPP ERG12, ERG8, ERG19 DMAPP DMAPP IPP->DMAPP IDI1 (Overexpressed) GPP GPP IPP->GPP DMAPP->GPP Engineered ERG20 / Heterologous GPPS This compound This compound GPP->this compound Heterologous this compound Synthase (e.g., PgfB) FPP FPP GPP->FPP Wild-type ERG20 Ergosterol Ergosterol FPP->Ergosterol

Caption: Engineered metabolic pathway for this compound biosynthesis in S. cerevisiae.

Experimental_Workflow cluster_Strain_Dev Strain Development cluster_Fermentation Production cluster_Analysis Analysis A Gene Synthesis & Codon Optimization (this compound Synthase) B Plasmid Construction (Yeast Expression Vector) A->B C Yeast Transformation (LiAc/PEG) B->C D Selection of Transformants (SC Drop-out Media) C->D E Shake Flask / Fed-Batch Fermentation D->E F Two-Phase Cultivation (Organic Overlay) E->F G Sample Extraction (Organic Phase) F->G H GC-MS Analysis G->H I Quantification of this compound H->I

Caption: Experimental workflow for this compound production in engineered yeast.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae has emerged as a viable and sustainable platform for the production of this compound. By systematically addressing the key bottlenecks in the native isoprenoid pathway and introducing potent heterologous enzymes, it is possible to achieve significant titers of this valuable monoterpene. Further optimization of fermentation processes, including the implementation of two-phase systems, is crucial for mitigating product toxicity and enhancing overall productivity. The methodologies and strategies outlined in this guide provide a comprehensive framework for researchers and professionals in the field to develop and optimize yeast cell factories for this compound biosynthesis.

References

Comparative Genomics of Nerol Synthases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis is catalyzed by this compound synthase, an enzyme that converts geranyl diphosphate (GPP) or neryl diphosphate (NPP) into this compound. The increasing demand for this compound has spurred research into the discovery and characterization of novel this compound synthases from diverse biological sources. This technical guide provides an in-depth comparative genomic analysis of this compound synthases, offering a comprehensive resource for researchers in academia and industry. We will delve into their phylogenetic relationships, genomic organization, conserved protein motifs, and kinetic properties. Furthermore, this guide presents detailed experimental protocols for the identification, characterization, and engineering of these important enzymes.

Phylogenetic Analysis and Evolutionary Relationships

This compound synthases belong to the large and diverse family of terpene synthases (TPS). Phylogenetic analysis reveals that this compound synthases have evolved in both plant and fungal kingdoms, suggesting convergent evolution of this enzymatic function. Plant this compound synthases are typically found within the TPS-g subfamily, which primarily includes angiosperm monoterpene synthases. Fungal this compound synthases, on the other hand, form distinct clades, indicating a separate evolutionary origin.

// Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plant_TPS [label="Plant Terpene Synthases"]; Fungal_TPS [label="Fungal Terpene Synthases"];

node [fillcolor="#34A853"]; Angiosperm_Mono_TPS [label="Angiosperm Monoterpene Synthases (TPS-b, TPS-g)"]; Gymnosperm_Mono_TPS [label="Gymnosperm Monoterpene Synthases"];

node [fillcolor="#FBBC05"]; Fungal_Nerol_Synthases [label="Fungal this compound Synthases (e.g., Penicillium)"];

node [fillcolor="#EA4335"]; Plant_Nerol_Synthases [label="Plant this compound Synthases (e.g., Vitis vinifera, Solanum lycopersicum)"];

// Edges edge [arrowhead=none]; Root -> Plant_TPS; Root -> Fungal_TPS;

Plant_TPS -> Angiosperm_Mono_TPS; Plant_TPS -> Gymnosperm_Mono_TPS;

Angiosperm_Mono_TPS -> Plant_Nerol_Synthases;

Fungal_TPS -> Fungal_Nerol_Synthases;

// Invisible root for layout Root [shape=point, style=invis]; } < Caption: Phylogenetic relationship of plant and fungal this compound synthases.

Comparative Genomic Organization

The genomic structures of this compound synthase genes, particularly the intron-exon organization, provide insights into their evolution. Plant terpene synthase genes are generally classified into three classes based on their intron patterns. Class III, which includes most angiosperm monoterpene synthases, is characterized by having 6-7 introns. The evolution of these genes is thought to have involved significant intron loss from a more intron-rich ancestral gene. In contrast, the genomic organization of fungal this compound synthase genes is more variable and does not follow the same classification.

Table 1: Comparison of Genomic Features of this compound Synthase Genes

FeaturePlant this compound Synthases (Typical)Fungal this compound Synthases (Example: Penicillium griseofulvum)
Intron Number 6-7Variable, often fewer than plants
Intron Phases Conserved within Class III TPSVariable
Exon Number 7-8Variable
Evolutionary Trend Intron loss from an ancestral geneLess clear, likely independent evolution

Conserved Protein Motifs and Substrate Specificity

This compound synthases, like other terpene synthases, possess conserved amino acid motifs that are crucial for their catalytic activity. The most prominent of these is the DDxxD motif, which is involved in the binding of the diphosphate moiety of the substrate and the coordination of a divalent metal ion cofactor, typically Mg²⁺ or Mn²⁺. Another conserved motif is the RR(x)₈W motif, located in the N-terminal region, which is important for the initiation of the cyclization reaction in many terpene cyclases, though its role in acyclic monoterpene synthases like this compound synthase is less defined.

Subtle variations in the amino acid residues within the active site pocket determine the substrate specificity (GPP vs. NPP) and the product outcome (this compound vs. other monoterpenes). Site-directed mutagenesis studies have been instrumental in identifying key residues that influence catalysis.[1]

Table 2: Key Conserved Motifs in this compound Synthases

MotifConsensus SequenceFunction
Diphosphate Binding MotifDDxxDBinds the diphosphate group of the substrate and coordinates a metal cofactor.
N-terminal MotifRR(x)₈WInvolved in the initiation of the catalytic reaction in many terpene synthases.

Quantitative Data on this compound Synthase Activity

The catalytic efficiency of this compound synthases can be compared by examining their kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). These values, along with the optimal pH, temperature, and cofactor requirements, provide a quantitative basis for comparing the performance of different enzymes.

Table 3: Kinetic Parameters and Optimal Conditions of Characterized this compound Synthases

Enzyme SourceSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Optimal pHOptimal Temp (°C)Divalent CationReference
Vitis vinifera (bifunctional)GPP---7.030Mg²⁺[2]
Solanum lycopersicum (PHS1, produces multiple monoterpenes from NPP)NPP-----Mn²⁺[3]
Plectranthus amboinicus (PamTps1, linalool/nerolidol synthase)GPP16.72 ± 1.320.169.57 x 10³6.530Mg²⁺[4]
Penicillium griseofulvum (PgfB)GPP------[5][6]
Mentha citrata (linalool synthase)GPP560.831.48 x 10⁴--Mg²⁺[7][8]

Note: Data for some this compound synthases are incomplete in the publicly available literature. The table includes related monoterpene synthases for comparative purposes.

Experimental Protocols

Identification and Cloning of this compound Synthase Genes

A generalized workflow for the discovery and characterization of novel this compound synthases is presented below. This process typically starts with the identification of a candidate gene from genomic or transcriptomic data, followed by cloning, heterologous expression, and functional characterization.

// Nodes node [fillcolor="#4285F4"]; Start [label="Organism/Tissue Selection"]; Omics [label="Genomics/Transcriptomics"]; Bioinformatics [label="Bioinformatic Analysis (Homology Search, Motif Identification)"]; Gene_Cloning [label="Gene Cloning (PCR Amplification)"];

node [fillcolor="#34A853"]; Expression [label="Heterologous Expression (E. coli, S. cerevisiae)"]; Purification [label="Protein Purification (Affinity Chromatography)"];

node [fillcolor="#FBBC05"]; Enzyme_Assay [label="Enzyme Assay (Substrate Incubation)"]; Product_Analysis [label="Product Analysis (GC-MS)"];

node [fillcolor="#EA4335"]; Characterization [label="Biochemical Characterization (Kinetics, pH/Temp Optima)"]; Mutagenesis [label="Site-Directed Mutagenesis"]; End [label="Characterized this compound Synthase"];

// Edges Start -> Omics; Omics -> Bioinformatics; Bioinformatics -> Gene_Cloning; Gene_Cloning -> Expression; Expression -> Purification; Purification -> Enzyme_Assay; Enzyme_Assay -> Product_Analysis; Product_Analysis -> Characterization; Characterization -> End; Characterization -> Mutagenesis [style=dashed]; Mutagenesis -> Enzyme_Assay [style=dashed]; } < Caption: A generalized workflow for the discovery of novel this compound synthases.

Protocol 5.1.1: Gene Cloning

  • Template Preparation: Isolate high-quality genomic DNA or total RNA from the source organism. If starting with RNA, synthesize cDNA using a reverse transcriptase.

  • Primer Design: Design primers based on the predicted coding sequence of the candidate this compound synthase gene. Include restriction sites for cloning into an expression vector.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target gene.

  • Gel Electrophoresis and Purification: Verify the size of the PCR product on an agarose gel and purify the DNA fragment.

  • Vector Ligation: Ligate the purified PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).

  • Transformation: Transform the ligation product into competent E. coli for plasmid amplification and sequencing.

Heterologous Expression and Protein Purification

Protocol 5.2.1: Expression in E. coli

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: If the protein has an affinity tag (e.g., His-tag), purify the protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

Enzyme Assays and Product Analysis

Protocol 5.3.1: In Vitro Enzyme Assay

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent metal cofactor (e.g., 10 mM MgCl₂ or 1 mM MnCl₂), the purified enzyme, and the substrate (GPP or NPP).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the monoterpene products with an organic solvent (e.g., hexane or diethyl ether).

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 5.3.2: GC-MS Analysis

  • Injection: Inject a small volume of the organic extract into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the different monoterpene products. The temperature program of the GC oven should be optimized to achieve good separation.

  • Detection and Identification: The mass spectrometer will detect the eluting compounds. Identify the products by comparing their mass spectra and retention times with those of authentic standards.

Regulation of this compound Synthase Gene Expression

The biosynthesis of this compound is tightly regulated at the transcriptional level. Various families of transcription factors have been shown to modulate the expression of genes involved in the monoterpene biosynthesis pathway, including this compound synthases.

// Nodes node [fillcolor="#EA4335"]; Stimuli [label="Biotic & Abiotic Stresses\n(e.g., Herbivory, Pathogen Attack, Wounding)"];

node [fillcolor="#FBBC05"]; Signaling [label="Hormonal Signaling Pathways\n(e.g., Jasmonic Acid, Salicylic Acid)"];

node [fillcolor="#4285F4"]; TFs [label="Transcription Factors\n(e.g., MYB, bHLH, WRKY, AP2/ERF)"]; Promoter [label="this compound Synthase Gene Promoter"];

node [fillcolor="#34A853"]; Gene_Expression [label="this compound Synthase Gene Expression"]; Enzyme [label="this compound Synthase"]; this compound [label="this compound Production"];

// Edges Stimuli -> Signaling; Signaling -> TFs; TFs -> Promoter [label="Binds to cis-regulatory elements"]; Promoter -> Gene_Expression; Gene_Expression -> Enzyme; Enzyme -> this compound; } < Caption: A simplified signaling pathway for the regulation of this compound synthase gene expression.

Several families of transcription factors, including MYB , bHLH , WRKY , and AP2/ERF , have been implicated in the regulation of terpene biosynthesis.[5][9][10][11] These transcription factors bind to specific cis-regulatory elements in the promoter regions of terpene synthase genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. For instance, jasmonic acid signaling, often triggered by herbivory, can lead to the upregulation of this compound synthase gene expression through the action of specific transcription factors.

Conclusion

This technical guide provides a comprehensive overview of the comparative genomics of this compound synthases, offering valuable information for researchers aiming to discover, characterize, and engineer these enzymes. The provided data tables, visualizations of workflows and pathways, and detailed experimental protocols serve as a practical resource to accelerate research in this field. A deeper understanding of the genetic and biochemical diversity of this compound synthases will undoubtedly pave the way for the development of novel biocatalysts for the sustainable production of this compound and other valuable monoterpenoids, with significant implications for the pharmaceutical, food, and cosmetic industries.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Nerol in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a significant component of various essential oils, including neroli and lemongrass. It is widely utilized in the fragrance, flavor, and cosmetics industries for its characteristic sweet, rosy aroma. Beyond its olfactory properties, this compound has garnered attention for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antioxidant activities. Recent studies have highlighted its role in activating the Nrf2 signaling pathway, which is crucial in cellular defense against oxidative stress, suggesting its potential in skin protection and anti-aging formulations.[1]

Accurate quantification of this compound in complex matrices such as essential oils, cosmetic formulations (creams, lotions), and plant tissues is paramount for quality control, formulation development, and pharmacological research. This document provides detailed analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the reliable quantification of this compound.

Analytical Methods Overview

The primary analytical techniques for this compound quantification are GC-MS and HPLC-UV. GC-MS is ideally suited for the analysis of volatile compounds like this compound and offers high sensitivity and selectivity. HPLC-UV provides a robust alternative, particularly for less volatile samples or when derivatization is not desirable.

Quantitative Data Summary

The following tables summarize the quantitative performance of the analytical methods described herein.

Table 1: GC-MS Method Validation Data for this compound Quantification

ParameterMatrixValueReference
Linearity RangeMouse Plasma (Nerolidol)0.010–5 µg/mL[2]
Correlation Coefficient (r²)Mouse Plasma (Nerolidol)> 0.99[2]
Limit of Detection (LOD)Mouse Plasma (Nerolidol)0.0017 µg/mL[2]
Limit of Quantification (LOQ)Mouse Plasma (Nerolidol)0.0035 µg/mL[2]
Precision (%RSD, Inter-day)Wine2.74%

Note: Data for nerolidol, a structurally similar sesquiterpene alcohol, is provided as a reliable estimate for this compound performance.

Table 2: HPLC-UV Method Validation Data for Terpene Quantification

ParameterMatrixValueReference
Linearity RangeStandard Solution (Eugenol)1-100 µg/mL[3]
Correlation Coefficient (r²)Standard Solution (Eugenol)> 0.999[3]
Limit of Detection (LOD)Standard Solution (Eugenol)0.02 µg/mL[3]
Limit of Quantification (LOQ)Standard Solution (Eugenol)0.05 µg/mL[3]
RecoveryRose Aromatic Water> 95%[2]

Note: Data for eugenol, a terpene-like compound, is provided as a representative example for a simple isocratic HPLC-UV method.

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the quantification of nerolidol in a biological matrix and is suitable for the analysis of this compound in essential oils and extracts from cosmetic or plant matrices.[2]

1. Sample Preparation: Liquid-Liquid Extraction

This procedure is suitable for the extraction of this compound from aqueous samples, diluted essential oils, and cosmetic emulsions.[2]

  • Materials:

    • Sample containing this compound

    • n-Hexane (HPLC grade)

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Glass test tubes

  • Procedure:

    • To 1 mL of the sample in a glass test tube, add 200 µL of saturated NaCl solution.

    • Add 1 mL of n-hexane.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (n-hexane) to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975 or equivalent

  • Column: TR-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp to 220 °C at 40 °C/min

    • Hold at 220 °C for 2 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from the mass spectrum of a this compound standard (e.g., m/z 93).

    • Qualifier Ions: To be determined from the mass spectrum of a this compound standard (e.g., m/z 69, 121).

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in n-hexane at concentrations ranging from 0.01 to 10 µg/mL.

  • Inject each standard into the GC-MS system and generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • Analyze the prepared samples and determine the concentration of this compound using the calibration curve.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general framework for the quantification of this compound using a simple isocratic HPLC-UV method, adapted from a method for eugenol analysis.[3]

1. Sample Preparation: Extraction from a Cosmetic Cream

  • Materials:

    • Cosmetic cream containing this compound

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Procedure:

    • Accurately weigh approximately 1 g of the cosmetic cream into a centrifuge tube.

    • Add 10 mL of a methanol:acetonitrile (1:1, v/v) mixture.

    • Vortex for 2 minutes to disperse the cream.

    • Sonicate in an ultrasonic bath for 15 minutes to facilitate extraction.

    • Centrifuge at 4000 rpm for 15 minutes to precipitate excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v), isocratic elution. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 210 nm (this compound has weak UV absorbance; this wavelength may need optimization based on the user's detector sensitivity and sample matrix).

3. Calibration and Quantification

  • Prepare a series of this compound calibration standards in the mobile phase (e.g., 1 to 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Analyze the prepared sample extracts and calculate the this compound concentration based on the calibration curve.

Visualizations

This compound Signaling Pathway

Nerol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 induces conformational change ROS Dexamethasone-induced Reactive Oxygen Species (ROS) ROS->Keap1 maintains Nrf2 sequestration Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Oxidative_Stress Reduced Oxidative Stress & Skin Aging Antioxidant_Enzymes->Oxidative_Stress leads to

Experimental Workflow for this compound Quantification

Nerol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Complex Matrix (e.g., Cosmetic Cream, Essential Oil) Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS HPLC HPLC-UV Analysis Filtration->HPLC Quantification Quantification of this compound GCMS->Quantification HPLC->Quantification Calibration Calibration Curve Generation Calibration->Quantification

References

Application Note: High-Resolution GC-MS Protocol for the Separation and Quantification of Nerol and Geraniol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reproducible Gas Chromatography-Mass Spectrometry (GC-MS) method for the baseline separation and quantification of the geometric isomers, nerol and geraniol. These monoterpene alcohols are common constituents of essential oils and are of significant interest in the fragrance, flavor, and pharmaceutical industries. Due to their structural similarity, their separation can be challenging. This protocol outlines an optimized method using a polar stationary phase column, providing excellent resolution and accurate quantification, making it suitable for quality control and research applications.

Introduction

This compound and geraniol are isomeric acyclic monoterpene alcohols that differ only in the geometry of the double bond at the C2 position. Geraniol possesses an E-configuration, while this compound has a Z-configuration. This subtle structural difference results in distinct sensory properties, with geraniol having a rose-like scent and this compound a sweeter, more floral, rose-like aroma. Accurate quantification of each isomer is crucial for the quality assessment of essential oils and for the formulation of products in the food, cosmetic, and pharmaceutical sectors. Gas chromatography is the premier technique for this analysis, and the selection of an appropriate stationary phase is critical for achieving the necessary separation. This protocol utilizes a polyethylene glycol (wax) type capillary column, which provides the necessary polarity to resolve these closely related isomers.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector: Split/Splitless inlet

  • Autosampler: Agilent 7693A or equivalent

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Syringe: 10 µL GC syringe

Reagents and Standards
  • Carrier Gas: Helium (99.999% purity)

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Standards: this compound (≥98% purity), Geraniol (≥98% purity)

Sample Preparation

A standard stock solution of 1000 µg/mL of both this compound and geraniol was prepared in hexane. This stock solution was serially diluted to prepare a series of calibration standards ranging from 1 to 100 µg/mL. For the analysis of essential oil samples, a 1:100 dilution in hexane is recommended as a starting point, with further dilution if necessary to fall within the calibration range.

GC-MS Method

The following instrumental parameters were optimized for the separation of this compound and geraniol:

Parameter Value
Inlet Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature of 50°C, hold for 1 min, then ramp at 10°C/min to 220°C.
Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-350) and Selected Ion Monitoring (SIM)
SIM Ions (m/z) 69, 93, 121, 136, 154

Results and Discussion

The optimized GC-MS method provided excellent separation of this compound and geraniol, with baseline resolution achieved. The use of a polar DB-WAX column was instrumental in resolving these geometric isomers. Geraniol, with its trans-configuration, elutes later than the cis-isomer, this compound.

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a 50 µg/mL standard mixture of this compound and geraniol.

Analyte Retention Time (min) Resolution (Rs) Key Mass Fragments (m/z)
This compound~10.2\multirow{2}{*}{> 2.0}69, 93, 121, 136
Geraniol~10.869, 93, 121, 136

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

The mass spectra of this compound and geraniol are very similar due to their isomeric nature. Therefore, chromatographic separation is essential for their individual quantification. The use of SIM mode can enhance sensitivity for trace-level analysis.

Detailed Experimental Protocol

  • Standard Preparation:

    • Accurately weigh approximately 10 mg each of this compound and geraniol standards.

    • Dissolve the standards in 10 mL of hexane in a volumetric flask to obtain a 1000 µg/mL stock solution.

    • Perform serial dilutions of the stock solution with hexane to prepare calibration standards of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Transfer the standards to 2 mL amber glass autosampler vials.

  • Sample Preparation (Essential Oil):

    • Pipette 10 µL of the essential oil sample into a 10 mL volumetric flask.

    • Dilute to the mark with hexane and mix thoroughly (this represents a 1:1000 dilution).

    • If the concentration of this compound and geraniol is expected to be high, a greater dilution may be necessary.

    • Transfer the diluted sample to a 2 mL amber glass autosampler vial.

  • GC-MS System Setup and Calibration:

    • Install a DB-WAX column (30 m x 0.25 mm i.d., 0.25 µm film thickness) in the GC.

    • Condition the column according to the manufacturer's instructions.

    • Set the GC-MS parameters as detailed in the "GC-MS Method" table.

    • Perform a solvent blank injection (hexane) to ensure system cleanliness.

    • Inject the series of calibration standards to generate a calibration curve for both this compound and geraniol.

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Acquire the data in both Scan and SIM modes if desired.

  • Data Processing:

    • Integrate the peaks corresponding to this compound and geraniol in the chromatograms.

    • Using the calibration curve, determine the concentration of each isomer in the sample solution.

    • Calculate the concentration of this compound and geraniol in the original essential oil sample, taking into account the dilution factor.

Visualization of the Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Weigh this compound & Geraniol Standards Stock Prepare 1000 µg/mL Stock Solution Standard->Stock Dissolve in Hexane Cal_Stds Create Calibration Curve Standards (1-100 µg/mL) Stock->Cal_Stds Serial Dilution Inject Inject 1 µL into GC-MS Cal_Stds->Inject Calibration Generate Calibration Curve Cal_Stds->Calibration Sample Dilute Essential Oil Sample (e.g., 1:100) Sample->Inject GC_Sep Chromatographic Separation on DB-WAX Column Inject->GC_Sep MS_Detect Mass Spectrometric Detection (Scan & SIM) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quantification Quantify this compound & Geraniol in Sample Integration->Quantification Calibration->Quantification Report Report Results (µg/mL or %) Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound and geraniol.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient means for the separation and quantification of this compound and geraniol. The use of a polar DB-WAX column is critical for achieving baseline resolution of these geometric isomers. This protocol is suitable for routine quality control of essential oils and other complex matrices, as well as for research purposes where accurate determination of these compounds is required.

Application of Nerol as a Precursor in Terpene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol (cis-3,7-dimethyl-2,6-octadien-1-ol) is a naturally occurring monoterpene alcohol found in the essential oils of many plants, including lemongrass and hops. It is a structural isomer of geraniol. Beyond its use as a fragrance and flavoring agent, this compound serves as a versatile precursor in the chemical and biotechnological synthesis of a variety of terpenes. Its unique structural features, particularly the cis-configuration of the double bond at C2-C3, make it an attractive starting material for cyclization and other enzymatic and chemical transformations to produce high-value terpenes. These synthesized terpenes have wide-ranging applications in the pharmaceutical, cosmetic, and agricultural industries.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in terpene synthesis, focusing on both chemical and biotransformation methodologies.

Chemical Synthesis Applications

This compound is a valuable precursor for the acid-catalyzed synthesis of cyclic monoterpenes. The cis-geometry of this compound facilitates intramolecular cyclization reactions, often leading to different product distributions compared to its trans-isomer, geraniol. A prominent application is the synthesis of limonene and α-terpineol.

Acid-Catalyzed Cyclization of this compound to Limonene and α-Terpineol

Under acidic conditions, the hydroxyl group of this compound is protonated and eliminated as water, forming a resonance-stabilized allylic carbocation. This carbocation can then undergo intramolecular cyclization to yield a mixture of cyclic terpenes, primarily limonene and α-terpineol. The reaction is typically carried out in an inert solvent with a catalytic amount of a strong acid.[1]

Quantitative Data for Acid-Catalyzed this compound Cyclization

Catalyst/ConditionsPrecursorProduct(s)Conversion (%)Yield (%)Reference
p-Toluenesulfonic acid in dichloromethaneThis compoundLimonene and other by-productsNot specified, reaction stopped before completionNot specified[1]
HCl (20 mol%) with C2 cavitandThis compoundLimonene, α-Terpineol59Limonene biased[2]
2-NBSA@MMF (1 mol% 2-NBSA)This compoundLimonene, TerpinoleneHighLimonene: 45%, Terpinolene: 34%[3]
Experimental Protocol: Acid-Catalyzed Synthesis of Limonene from this compound

This protocol is adapted from a laboratory procedure for the synthesis of limonene from this compound.[1]

Materials:

  • This compound (98% purity)

  • p-Toluenesulfonic acid (p-TSA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2-dram vial with cap

  • Micro stir bar

  • Pipettes

  • GC-MS vials

Procedure:

  • Reaction Setup: In a clean, dry 2-dram vial, weigh out 0.3 grams of this compound. To this, add 3 mL of dichloromethane. It is important to use an inert solvent like dichloromethane.

  • Acid Catalyst Addition: Carefully weigh 0.05 grams of p-toluenesulfonic acid and add it to the vial. p-TSA is corrosive and hygroscopic, so handle it with care and promptly close the reagent bottle.

  • Reaction: Add a micro stir bar to the vial and cap it. Allow the reaction to stir at room temperature for 45 to 60 minutes. The reaction is not expected to go to completion in this timeframe.

  • Quenching: After the reaction time, carefully transfer approximately half of the reaction mixture to a separate vial using a pipette. To the first vial, add about 1 mL of saturated sodium bicarbonate solution to quench the reaction by neutralizing the acid catalyst. Stir the quenched mixture for five minutes.

  • Workup and Extraction: Allow the layers to separate. Carefully remove the bottom organic layer (dichloromethane) with a pipette and transfer it to a clean, dry vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. The solution should become clear.

  • Sample Preparation for Analysis: Transfer 8-10 drops of the dried organic solution to a GC-MS vial and dilute with dichloromethane to approximately 2 mL.

  • Analysis: Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of limonene and other terpene isomers.

Logical Workflow for Acid-Catalyzed this compound Cyclization

G This compound This compound reaction_mixture Reaction Mixture This compound->reaction_mixture dcm Dichloromethane dcm->reaction_mixture ptsa p-Toluenesulfonic Acid ptsa->reaction_mixture stirring Stirring (45-60 min) reaction_mixture->stirring quench Quench with NaHCO₃ stirring->quench extraction Extract with Dichloromethane quench->extraction drying Dry with Na₂SO₄ extraction->drying analysis GC-MS Analysis drying->analysis product Limonene & Isomers analysis->product

Caption: Workflow for the acid-catalyzed synthesis of limonene from this compound.

Biotransformation Applications

The biotransformation of this compound using whole-cell microorganisms or isolated enzymes offers a green and highly selective alternative to chemical synthesis for the production of various terpenes. Fungi, in particular, have been shown to be effective biocatalysts for these transformations.

Fungal Biotransformation of this compound

Several fungal species, including those from the Aspergillus and Penicillium genera, can convert this compound into a range of valuable terpenes such as linalool, α-terpineol, and limonene.[1][4][5] The specific products and their yields are highly dependent on the fungal species, culture conditions, and cultivation method (e.g., submerged culture vs. surface culture).

Quantitative Data for Fungal Biotransformation of this compound

MicroorganismCulture TypePrecursorMajor Product(s)YieldReference
Aspergillus nigerLiquid CultureThis compoundLinalool, α-TerpineolNot specified[4]
Aspergillus nigerSporulated Surface CultureThis compoundLinalool, α-Terpineol, LimoneneNot specified[4]
Penicillium chrysogenumNot specifiedThis compoundα-TerpineolNot specified[5]
Penicillium rugulosumNot specifiedThis compoundLinaloolNot specified[5]
Penicillium digitatumSporulated Surface CultureThis compound6-methyl-5-hepten-2-one~83%[6]
Experimental Protocol: General Procedure for Fungal Biotransformation of this compound

The following is a generalized protocol based on common practices for fungal biotransformation of terpenes. Specific parameters should be optimized for the particular fungal strain and desired product.

Materials:

  • Fungal strain (e.g., Aspergillus niger, Penicillium chrysogenum)

  • Culture medium (e.g., Potato Dextrose Broth - PDB, or Czapek-Dox medium)

  • This compound (substrate)

  • Erlenmeyer flasks

  • Shaking incubator

  • Organic solvent for extraction (e.g., ethyl acetate, hexane)

  • Apparatus for extraction (e.g., separatory funnel)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography system for purification (e.g., column chromatography, HPLC)

Procedure:

  • Inoculum Preparation: Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) for 5-7 days at 25-30 °C to obtain a well-sporulated culture. Prepare a spore suspension or use mycelial plugs as the inoculum.

  • Fermentation: In an Erlenmeyer flask containing sterile liquid medium, inoculate with the fungal culture. Incubate in a shaking incubator (e.g., 150 rpm) at 25-30 °C for a period of growth (typically 24-72 hours).

  • Substrate Addition: After the initial growth phase, add this compound to the culture medium. The concentration of this compound should be optimized as high concentrations can be toxic to the microorganisms.

  • Biotransformation: Continue the incubation under the same conditions for a specified period (e.g., 3-11 days), during which the biotransformation of this compound will occur.

  • Extraction of Products: After the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation. Extract the broth with a suitable organic solvent (e.g., ethyl acetate) multiple times. The solvent extracts are then combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.

  • Purification and Analysis: Purify the individual terpenes from the crude extract using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC). Analyze the purified compounds and the crude mixture using GC-MS and Nuclear Magnetic Resonance (NMR) for identification and quantification.

Signaling Pathway for Fungal Biotransformation of this compound

G cluster_fungus Fungal Cell cluster_products Terpene Products nerol_uptake This compound Uptake nerol_intracellular Intracellular this compound nerol_uptake->nerol_intracellular enzyme_system Enzyme System (e.g., Dehydrogenases, Isomerases, Cyclases) nerol_intracellular->enzyme_system linalool Linalool enzyme_system->linalool alpha_terpineol α-Terpineol enzyme_system->alpha_terpineol limonene Limonene enzyme_system->limonene other_terpenes Other Terpenes enzyme_system->other_terpenes

Caption: Generalized pathway for the biotransformation of this compound by fungal enzymes.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of terpenes. Chemical methods, particularly acid-catalyzed cyclization, provide a direct route to cyclic monoterpenes like limonene and α-terpineol. However, these methods can sometimes lack selectivity and require harsh reaction conditions. In contrast, biotransformation using microorganisms such as fungi offers a milder, more selective, and environmentally friendly approach to produce specific terpene isomers. The choice of method will depend on the desired product, required purity, and scalability of the process. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to explore and optimize the use of this compound in their synthetic endeavors. Further research into novel biocatalysts and optimization of reaction conditions will continue to expand the utility of this compound as a key building block in terpene synthesis.

References

Application Notes: Nerol as a Promising Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nerol, a naturally occurring monoterpene alcohol found in the essential oils of various plants, has garnered significant attention for its potent antifungal properties. This document provides a comprehensive overview of the current understanding of this compound's antifungal activity, its mechanisms of action, and detailed protocols for its evaluation. These notes are intended for researchers, scientists, and drug development professionals interested in exploring this compound as a potential candidate for the development of novel antifungal therapeutics.

Antifungal Activity of this compound

This compound has demonstrated broad-spectrum antifungal activity against a range of pathogenic fungi, including yeasts and molds. Its efficacy has been reported against clinically relevant species such as Candida albicans, as well as agronomically important pathogens like Aspergillus flavus and Fusarium oxysporum.

Data Summary

The antifungal efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50). The following table summarizes the reported antifungal activity of this compound against various fungal species.

Fungal SpeciesActivity MetricConcentrationReference
Candida albicansMIC0.77 µL/mL[1][2][3]
Candida albicansMIC4.4 mM[3][4]
Aspergillus flavusMIC (Contact Phase)0.8 µL/mL[5][6][7][8]
Aspergillus flavusMIC (Vapor Phase)0.1 µL/mL[5][6][7][8]
Fusarium oxysporumEC500.46 µL/mL[9][10][11][12]
Pestalotiopsis neglectaEC501.81 µL/mL[9][11][12]
Valsa maliEC501.26 µL/mL[9][11][12]

Mechanisms of Antifungal Action

The antifungal activity of this compound is attributed to multiple mechanisms that disrupt fungal cell integrity and function. The primary modes of action identified are:

  • Cell Membrane Disruption: this compound directly targets the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[1][2][3][9][11] This is achieved by interfering with the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] The disruption of membrane integrity is a key factor in this compound's fungicidal effect.

  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in fungal cells.[4] This process is mediated by the induction of mitochondrial dysfunction, characterized by an elevation of intracellular calcium (Ca2+) levels and the production of reactive oxygen species (ROS).[4]

  • Enzyme Inhibition: this compound has been shown to inhibit the activity of various enzymes that are crucial for fungal growth and virulence.[9][11][12] This includes enzymes involved in cell wall maintenance and pathogenicity.

Signaling Pathways and logical relationships

The following diagrams illustrate the proposed mechanisms of action of this compound.

nerol_membrane_disruption This compound This compound ergosterol Ergosterol Synthesis Inhibition This compound->ergosterol Inhibits membrane Fungal Cell Membrane ergosterol->membrane Disrupts permeability Increased Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage death Fungal Cell Death leakage->death

This compound's effect on the fungal cell membrane.

nerol_apoptosis_induction This compound This compound mitochondria Mitochondrial Dysfunction This compound->mitochondria ca2 Increased Intracellular Ca2+ mitochondria->ca2 ros Increased Reactive Oxygen Species (ROS) mitochondria->ros apoptosis Apoptosis ca2->apoptosis ros->apoptosis death Fungal Cell Death apoptosis->death experimental_workflow cluster_mic MIC Determination cluster_membrane Membrane Integrity Assay cluster_ros ROS Measurement prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate prep_this compound Prepare this compound Dilutions prep_this compound->inoculate incubate_mic Incubate 24-48h inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic treat_cells Treat Cells with This compound collect_supernatant Collect Supernatant treat_cells->collect_supernatant quantify_leakage Quantify Protein/Ion Leakage collect_supernatant->quantify_leakage treat_stain Treat and Stain Cells with DCFH-DA measure_fluorescence Measure Fluorescence treat_stain->measure_fluorescence

References

Application Notes and Protocols for the Biotransformation of Nerol by Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biotransformation of the monoterpene alcohol nerol using various microorganisms, primarily fungi of the Aspergillus and Penicillium genera. The protocols outlined below are intended to serve as a guide for researchers interested in exploring the microbial conversion of this compound into valuable aroma compounds and potential pharmaceutical precursors.

Introduction

This compound, a naturally occurring monoterpene alcohol with a fresh, sweet, rose-like aroma, is a valuable ingredient in the fragrance, flavor, and cosmetics industries. Microbial biotransformation offers a green and sustainable alternative to chemical synthesis for the production of this compound derivatives. Microorganisms, particularly fungi, possess a diverse array of enzymes capable of modifying the structure of terpenes, leading to the formation of new compounds with unique sensory and biological properties. This document summarizes key findings and provides detailed protocols for the biotransformation of this compound.

Data Presentation: Quantitative Analysis of this compound Biotransformation

The following table summarizes the quantitative data available from studies on the biotransformation of this compound by different microorganisms. It is important to note that complete datasets including all parameters are not always available in the cited literature.

MicroorganismCulture TypeSubstrate (this compound) ConcentrationMain Product(s)Yield (%)Incubation TimeReference(s)
Aspergillus nigerSubmerged Liquid CultureNot SpecifiedLinalool, α-TerpineolNot SpecifiedNot Specified[1]
Aspergillus nigerSporulated Surface CultureNot SpecifiedLinalool, α-Terpineol, LimoneneNot SpecifiedNot Specified[1]
Penicillium chrysogenumNot SpecifiedNot Specifiedα-TerpineolMajor ProductNot Specified[1][2]
Penicillium rugulosumNot SpecifiedNot SpecifiedLinaloolMajor ProductNot Specified[1][2]
Penicillium digitatumSporulated Surface CultureNot Specified6-Methyl-5-hepten-2-one~83% (from 'citrol', a mix of geraniol and this compound)Not Specified[3]
Penicillium italicumSpore SuspensionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Note: The yields reported for Penicillium digitatum were obtained using "citrol," a mixture of geraniol and this compound, as the substrate. Specific yields from this compound alone were not detailed.[3]

Experimental Protocols

The following are detailed methodologies for key experiments in the biotransformation of this compound.

Protocol 1: Submerged Culture Biotransformation of this compound by Aspergillus niger

This protocol describes a general procedure for the biotransformation of this compound using a submerged culture of Aspergillus niger.

1. Microorganism and Inoculum Preparation:

  • Aspergillus niger strain (e.g., ATCC 16404) is maintained on Potato Dextrose Agar (PDA) slants at 4°C.

  • For inoculum preparation, spores are harvested from a 7-day old PDA plate by washing with sterile 0.1% Tween 80 solution.

  • The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

  • Spore concentration is determined using a hemocytometer and adjusted to approximately 1 x 10⁷ spores/mL.

2. Culture Medium:

  • A suitable medium for Aspergillus niger fermentation for terpene biotransformation can be a Yeast-Malt (YM) medium or a defined mineral medium.

  • YM Medium Composition (per liter):

    • Yeast Extract: 3 g

    • Malt Extract: 3 g

    • Peptone: 5 g

    • Glucose: 10 g

    • pH is adjusted to 5.5 before sterilization.

3. Fermentation Conditions:

  • 100 mL of the sterile medium in 250 mL Erlenmeyer flasks is inoculated with 1 mL of the spore suspension.

  • The flasks are incubated at 28°C on a rotary shaker at 150 rpm for 48-72 hours to allow for mycelial growth.

  • After the initial growth phase, this compound is added to the culture. To avoid toxicity, this compound can be added neat or as a solution in a suitable solvent like ethanol or acetone to a final concentration of 0.1-1.0 g/L.

  • The fermentation is continued under the same conditions for an additional 48-96 hours. Control flasks without inoculum and without substrate should be run in parallel.

4. Extraction and Analysis of Products:

  • The culture broth is separated from the mycelium by filtration or centrifugation.

  • The filtrate is extracted three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the biotransformation products.

Protocol 2: Analysis of Volatile Products by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

HS-SPME is a rapid and solvent-free method for the analysis of volatile compounds from microbial cultures.[1]

1. Sample Preparation:

  • A 5 mL aliquot of the culture broth is placed in a 20 mL headspace vial.

  • 1 g of NaCl is added to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • The vial is sealed with a PTFE/silicone septum.

2. SPME Procedure:

  • The vial is incubated at 40-60°C for 10-15 minutes with agitation to allow for equilibration of the volatiles in the headspace.

  • A pre-conditioned SPME fiber (e.g., PDMS/DVB or CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

  • The SPME fiber is then desorbed in the heated injection port of a GC-MS system.

  • Example GC-MS Parameters:

    • Injector Temperature: 250°C

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Oven Temperature Program: 50°C (hold 2 min), ramp to 220°C at 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Scan range 40-400 amu, electron impact ionization at 70 eV.

  • Identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST/Wiley).

Mandatory Visualizations

Biochemical Pathways

The following diagrams illustrate the known and proposed biochemical pathways for the biotransformation of this compound by fungi.

nerol_biotransformation_penicillium_digitatum This compound This compound citral Citral (Neral) This compound->citral Citrol Dehydrogenase methylheptenone 6-Methyl-5-hepten-2-one citral->methylheptenone Citral Lyase nerol_isomerization_pathway cluster_products Isomerization Products linalool Linalool alpha_terpineol α-Terpineol This compound This compound enzyme Fungal Isomerase (Hypothetical) This compound->enzyme enzyme->linalool enzyme->alpha_terpineol experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis microorganism Microorganism (e.g., Aspergillus niger) inoculum Inoculum Preparation microorganism->inoculum medium Culture Medium Preparation fermentation Submerged Fermentation medium->fermentation inoculum->fermentation substrate_addition This compound Addition fermentation->substrate_addition extraction Product Extraction substrate_addition->extraction After Incubation gcms GC-MS Analysis extraction->gcms

References

High-Yield Extraction of Nerol from Lemongrass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield extraction and isolation of nerol from lemongrass (Cymbopogon species). This compound, a monoterpene alcohol with a desirable rose-like aroma, is a valuable compound in the fragrance, cosmetic, and pharmaceutical industries. While lemongrass essential oil is primarily known for its high citral content, it also contains significant amounts of this compound and its isomer, geraniol. This application note outlines various methods for extracting the essential oil from lemongrass, with a focus on techniques that can be optimized for the preservation of terpene alcohols. Furthermore, it details the critical subsequent step of vacuum fractional distillation to isolate a this compound-rich fraction from the crude essential oil.

Introduction

Lemongrass, a perennial grass of the Cymbopogon genus, is a significant source of essential oils rich in bioactive monoterpenoids. The two most commercially important species are Cymbopogon citratus and Cymbopogon flexuosus. The chemical composition of lemongrass essential oil is dominated by the isomeric aldehydes geranial (α-citral) and neral (β-citral), which together are known as citral. However, the essential oil also contains other valuable compounds, including the monoterpene alcohols this compound and geraniol. This compound, the cis-isomer of geraniol, possesses a fresh, sweet, rose-like scent and is a sought-after ingredient in perfumery and a precursor for the synthesis of other fragrance compounds.

The primary challenge in obtaining high-purity this compound from lemongrass is its relatively low concentration compared to citral and the close boiling points of its isomers and other components. Therefore, a two-stage process is typically required: initial extraction of the essential oil from the plant material, followed by a purification step to isolate the this compound.

This document details several extraction methods, including steam distillation, microwave-assisted hydrodistillation (MAHD), and supercritical CO₂ extraction, and provides a comprehensive protocol for the subsequent isolation of this compound via vacuum fractional distillation.

Biosynthesis of this compound in Lemongrass

This compound, like other monoterpenes, is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. The key precursor for all monoterpenes is geranyl diphosphate (GPP). GPP is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Geraniol synthase, a terpene synthase enzyme, catalyzes the conversion of GPP to geraniol. This compound is the cis-isomer of geraniol, and its formation is closely linked to geraniol biosynthesis. The interconversion between geraniol and this compound can also occur.

G IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase This compound This compound GPP->this compound this compound Synthase Geraniol->this compound Isomerization

Figure 1: Simplified biosynthesis pathway of this compound and geraniol.

Extraction of Lemongrass Essential Oil

The initial step in isolating this compound is the extraction of the essential oil from fresh or dried lemongrass leaves. The choice of extraction method can influence the overall yield and chemical profile of the essential oil.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for temperature-sensitive compounds as it avoids direct contact of the plant material with boiling water.

Protocol for Steam Distillation:

  • Preparation of Plant Material: Freshly harvested lemongrass leaves should be cut into small pieces (approximately 2-3 cm) to facilitate efficient oil extraction. If using dried material, ensure it is coarsely ground.

  • Apparatus Setup: Assemble a steam distillation apparatus, consisting of a steam generator, a distillation flask containing the lemongrass material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

  • Extraction: Pass steam from the generator through the lemongrass material in the distillation flask. The steam will vaporize the volatile essential oils.

  • Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and returns to a liquid state.

  • Collection and Separation: The condensed liquid, consisting of a mixture of water (hydrosol) and essential oil, is collected. As the essential oil is immiscible with water, it will form a separate layer and can be separated using a separatory funnel. The oil layer is typically the upper layer.

  • Drying: The collected essential oil should be dried over anhydrous sodium sulfate to remove any residual water.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a more recent and rapid method for essential oil extraction that combines microwave heating with hydrodistillation. This technique can significantly reduce the extraction time and energy consumption compared to conventional methods.

Protocol for MAHD:

  • Preparation of Plant Material: As with steam distillation, chop fresh lemongrass leaves or use coarsely ground dried leaves.

  • Apparatus Setup: Place a known quantity of the prepared lemongrass (e.g., 100 g) into a round-bottom flask. Add a specific volume of water (e.g., a 1:3 solid-to-liquid ratio). Connect the flask to a Clevenger-type apparatus, which is then placed inside a microwave oven.

  • Extraction: Set the microwave power to a desired level (e.g., 450 W) and begin the extraction. The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil.

  • Condensation and Collection: The vaporized essential oil and water are condensed and collected in the Clevenger apparatus.

  • Separation and Drying: Once the extraction is complete (typically within 60-90 minutes), the essential oil is separated from the aqueous layer and dried as described for steam distillation.

Supercritical CO₂ (SC-CO₂) Extraction

SC-CO₂ extraction is a green and highly efficient method that uses carbon dioxide in its supercritical state as a solvent. This technique is known for producing high-quality extracts with minimal thermal degradation of sensitive compounds.

Protocol for SC-CO₂ Extraction:

  • Preparation of Plant Material: Dried and ground lemongrass is typically used for SC-CO₂ extraction.

  • Apparatus Setup: Load the ground lemongrass into the extraction vessel of a supercritical fluid extraction system.

  • Extraction Parameters: Set the desired extraction temperature and pressure. For lemongrass, typical parameters can range from 35-50°C and 9-12 MPa. The CO₂ is then pumped into the extraction vessel where it acts as a solvent.

  • Separation: The CO₂ containing the dissolved essential oil is then passed into a separator vessel where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and the essential oil to precipitate out.

  • Collection: The collected essential oil is then ready for further processing.

Isolation of this compound by Vacuum Fractional Distillation

Due to the presence of numerous components with close boiling points in lemongrass essential oil, simple distillation is insufficient for isolating this compound. Vacuum fractional distillation is the preferred method as it allows for distillation at lower temperatures, preventing the thermal degradation of sensitive terpenes, and provides the necessary separation efficiency.

Protocol for Vacuum Fractional Distillation:

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus. This includes a round-bottom flask for the crude essential oil, a packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponges) to increase the separation efficiency, a condenser, a collection flask, and a vacuum pump with a pressure gauge.

  • Charging the Still: Charge the round-bottom flask with the crude lemongrass essential oil.

  • Applying Vacuum: Gradually apply a vacuum to the system, typically in the range of 5-15 mmHg.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the temperature rises, different components of the essential oil will begin to vaporize and move up the distillation column. The temperature at the top of the column should be monitored closely. Collect the different fractions based on their boiling points at the applied pressure.

    • Lighter Terpenes: The first fractions will contain the more volatile compounds like myrcene and limonene.

    • Citral Fraction: As the temperature increases, the citral (neral and geranial) will start to distill.

    • This compound and Geraniol Fraction: this compound and geraniol have higher boiling points than citral. The fraction containing these alcohols is collected after the main citral fraction has been distilled. The exact temperature for this cut will depend on the vacuum pressure.

  • Analysis: Each collected fraction should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and the purity of the this compound.

Quantitative Data

The following tables summarize the typical composition of lemongrass essential oil obtained by different methods and the results of fractional distillation.

Table 1: Typical Composition of Lemongrass Essential Oil

CompoundCymbopogon citratus (%)Cymbopogon flexuosus (%)
Myrcene10 - 1510 - 20
Limonene1 - 51 - 5
Neral (β-citral)30 - 3530 - 38
Geranial (α-citral)40 - 5040 - 52
This compound 1 - 5 1 - 5
Geraniol3 - 85 - 10
Geranyl Acetate0.5 - 21 - 4

Note: The exact composition can vary depending on the geographical origin, cultivation conditions, and extraction method.

Table 2: Comparison of Essential Oil Yield from Different Extraction Methods

Extraction MethodPlant SpeciesYield of Essential Oil (%)Reference
Steam DistillationC. citratus0.5 - 1.0[1]
HydrodistillationC. citratus0.44[1]
Microwave-Assisted Hydrodistillation (MAHD)C. citratus~1.5[1]
Supercritical CO₂ ExtractionC. citratus~4.4 (optimized)[1]

Table 3: Example of Composition of Fractions from Vacuum Distillation of Lemongrass Essential Oil

FractionMain ComponentsApproximate Boiling Range (°C at 10 mmHg)
1Myrcene, Limonene40 - 60
2Neral, Geranial (Citral)95 - 105
3This compound , Geraniol, other sesquiterpenes105 - 115

Experimental Workflows

G cluster_extraction Essential Oil Extraction Lemongrass Lemongrass Biomass SteamDist Steam Distillation Lemongrass->SteamDist MAHD MAHD Lemongrass->MAHD SCCO2 SC-CO₂ Extraction Lemongrass->SCCO2 CrudeOil Crude Lemongrass Oil SteamDist->CrudeOil MAHD->CrudeOil SCCO2->CrudeOil FractionalDist Vacuum Fractional Distillation CrudeOil->FractionalDist NerolFraction This compound-Rich Fraction FractionalDist->NerolFraction

References

Application Notes and Protocols for Nerol Encapsulation in Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the encapsulation of nerol, a naturally occurring sesquiterpene alcohol, into various nanoparticle systems for targeted drug delivery. Detailed protocols for the synthesis and characterization of this compound-loaded nanoparticles are provided, along with insights into their therapeutic applications, particularly in anticancer and anti-inflammatory therapies.

Introduction

This compound, found in the essential oils of many plants, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] However, its clinical translation is often hindered by its poor water solubility, high volatility, and potential for degradation.[1][2] Encapsulating this compound within nanoparticles offers a promising strategy to overcome these limitations.[1] Nanoparticle-based delivery systems can enhance the solubility and stability of this compound, provide controlled release, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing potential side effects.[3][4][5]

This document outlines methods for preparing and characterizing this compound-loaded nanoparticles and explores their application in modulating key signaling pathways involved in cancer and inflammation.

Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles

The choice of nanoparticle formulation significantly impacts the physicochemical properties and subsequent in vivo performance of the encapsulated this compound. Below is a summary of typical characteristics observed for different this compound-loaded nanoparticle systems.

Nanoparticle TypePolymer/Lipid MatrixTypical Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading Capacity (%)Reference
Polymeric NanoparticlesChitosan-Alginate35-8751.7[1]
Polymeric NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)150 - 250< 0.2> 701 - 5Adapted from[6]
Solid Lipid Nanoparticles (SLNs)Compritol 888 ATO, Glyceryl Monostearate100 - 400< 0.3> 805 - 10Adapted from[7][8]

Application Note 1: this compound-Loaded Nanoparticles for Anticancer Therapy

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Its encapsulation in nanoparticles can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect and potentially overcome multidrug resistance.

Mechanism of Action: this compound's anticancer activity is partly attributed to its ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. One such pathway is the PI3K/Akt pathway, which is often overactivated in cancer, promoting cell survival and growth. This compound has been observed to inhibit the phosphorylation of Akt, a central kinase in this pathway, thereby promoting apoptosis in cancer cells.

Signaling Pathway: this compound's Inhibition of the PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation pAkt->Proliferation Nerol_NP This compound Nanoparticle Nerol_NP->pAkt Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release Nerol_NP This compound Nanoparticle Nerol_NP->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Stimuli Inflammatory Stimuli Stimuli->IKK Activation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Nrf2 Release Nerol_NP This compound Nanoparticle Nerol_NP->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Anti- inflammatory Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Transcription Ionic_Gelation_Workflow cluster_prep Preparation of Solutions cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Collection Nerol_Emulsion Prepare this compound-Tween 80 Nanoemulsion Mixing Add this compound Emulsion to Alginate Solution Nerol_Emulsion->Mixing Chitosan_Sol Prepare Chitosan Solution (in acetic acid) Crosslinking Add Chitosan Solution Dropwise under Stirring Chitosan_Sol->Crosslinking Alginate_Sol Prepare Sodium Alginate Solution Alginate_Sol->Mixing Mixing->Crosslinking Formation This compound-Loaded Nanoparticle Suspension Forms Crosslinking->Formation Centrifugation Centrifuge to Collect Nanoparticles Formation->Centrifugation Washing Wash with Deionized Water Centrifugation->Washing Lyophilization Lyophilize for Dry Powder Washing->Lyophilization Solvent_Evaporation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_evaporation Solvent Evaporation & Purification Organic_Phase Dissolve PLGA and this compound in Organic Solvent (e.g., Dichloromethane) Emulsify Add Organic Phase to Aqueous Phase and Sonicate/Homogenize Organic_Phase->Emulsify Aqueous_Phase Prepare Aqueous Surfactant Solution (e.g., PVA) Aqueous_Phase->Emulsify Emulsion Formation of o/w Emulsion Emulsify->Emulsion Evaporation Stir to Evaporate Organic Solvent Emulsion->Evaporation Hardening Nanoparticle Hardening Evaporation->Hardening Purification Wash and Centrifuge Hardening->Purification Collection Lyophilize to Obtain Powder Purification->Collection

References

Application Notes and Protocols for the Stereoselective Synthesis of Nerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, the (Z)-isomer of 3,7-dimethylocta-2,6-dien-1-ol, is a valuable monoterpene alcohol widely used in the fragrance, flavor, and pharmaceutical industries. Its characteristic fresh, sweet, rose-like aroma distinguishes it from its geometric isomer, geraniol ((E)-isomer). The stereoselective synthesis of this compound is of significant interest to avoid costly and difficult separation from geraniol-nerol mixtures that result from many synthetic routes. This document provides detailed application notes and protocols for various stereoselective methods for the synthesis of this compound, including quantitative data, experimental procedures, and reaction pathway diagrams.

Methods for Stereoselective Synthesis of this compound

Several strategies have been developed for the stereoselective synthesis of this compound. The primary methods include the selective hydrogenation of citral (specifically, its neral isomer), the isomerization of linalool, synthesis from myrcene, solid-phase synthesis, and biocatalytic conversions. This document details the most effective and noteworthy of these approaches.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different stereoselective methods for this compound synthesis, allowing for a direct comparison of their efficacy.

MethodStarting MaterialCatalyst/ReagentConversion (%)Selectivity for this compound/Geraniol (%)This compound:Geraniol RatioYield of this compound (%)Reference(s)
Selective Hydrogenation of Neral Citral (Neral)Transition Metal Composite with Chiral Spiro Bisoxazoline Ligand99.7 (of neral)High>99:199.6[1]
Isomerization of Linalool LinaloolVanadium Complex and Boric Acid Ester70.898.2Not SpecifiedNot Specified[2]
Isomerization of Linalool LinaloolTransition Metal/Oxide and Boric Acid Polyethylene Glycol Ester>45>95Not SpecifiedNot Specified[3]
Solid-Phase Synthesis CitralNaOH, Paraformaldehyde, Quaternary Phosphonium Salt (in ball mill)988 (total for this compound + geraniol)Not SpecifiedLow[2]
Biocatalytic Isomerization GeraniolEndogenous enzymes in E. coliNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols and Methodologies

Selective Hydrogenation of Neral to this compound

This method achieves high stereoselectivity by targeting the hydrogenation of neral, the (Z)-isomer of citral, while leaving geranial, the (E)-isomer, largely unreacted. Subsequent separation of the resulting this compound from unreacted geranial is more straightforward than separating the isomeric alcohols.

Protocol:

  • Catalyst Preparation: A novel transition metal composite catalyst comprising a transition metal compound (e.g., rhodium chloride or platinum chloride) and a chiral spiro bisoxazoline ligand with a spiro indane skeleton is prepared. The exact formulation and preparation of the catalyst are proprietary to the patent but involve the complexation of the metal salt with the chiral ligand.[1]

  • Reaction Setup: A 0.5L stainless steel reaction kettle is charged with 152.23 g of citral (which is a mixture of neral and geranial), a specific amount of the chiral spiro bisoxazoline ligand (e.g., 4.42 g of ligand 1), and the transition metal salt (e.g., 4.25 g of rhodium chloride).[1]

  • Hydrogenation: The reactor is sealed and purged with nitrogen (1 MPa) three times. The reaction mixture is stirred at 800 rpm. The reactor is then pressurized with hydrogen, and a temperature program is initiated to carry out the catalytic hydrogenation.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of neral and geranial.

  • Work-up and Purification: After the selective conversion of neral to this compound, the reaction mixture contains this compound, unreacted geranial, and the catalyst. The catalyst is removed by filtration. The resulting solution is then subjected to vacuum distillation (e.g., at 100-120 °C and 50-100 Pa) to separate the high-purity this compound from the geranial.[1]

Quantitative Data Example:

  • Neral Conversion: 99.7%[1]

  • Geranial Conversion: 0.2%[1]

  • Yield of this compound (based on initial neral): 99.6%[1]

Logical Workflow:

Citral Citral (Neral + Geranial) Hydrogenation Selective Hydrogenation Citral->Hydrogenation Catalyst Transition Metal Catalyst + Chiral Ligand Catalyst->Hydrogenation Mixture This compound + Geranial Hydrogenation->Mixture Separation Vacuum Distillation Mixture->Separation This compound High-Purity this compound Separation->this compound Geranial Unreacted Geranial Separation->Geranial

Caption: Workflow for the selective hydrogenation of neral to this compound.

Isomerization of Linalool to this compound and Geraniol

The rearrangement of the tertiary allylic alcohol linalool to the primary allylic alcohols this compound and geraniol is a well-established method. The stereoselectivity can be influenced by the catalytic system employed.

Protocol (Vanadium-Catalyzed):

  • Catalyst System: A catalytic system is prepared using a vanadium complex (e.g., from a vanadium oxide precursor) and a boric acid ester as a co-catalyst.[2]

  • Reaction Setup: In a suitable reaction vessel, linalool is mixed with the vanadium catalyst and the boric acid ester.

  • Isomerization: The reaction mixture is heated under controlled temperature and pressure for a specified duration to effect the isomerization.

  • Work-up and Purification: After the reaction, the catalyst is separated, and the product mixture, containing this compound, geraniol, and unreacted linalool, is purified by fractional distillation.

Quantitative Data (Vanadium-Catalyzed):

  • Linalool Conversion: 70.8%[2]

  • Selectivity for this compound + Geraniol: 98.2%[2]

  • This compound:Geraniol Ratio: Not specified in the available literature.

Protocol (Transition Metal/Boric Acid Polyethylene Glycol Ester):

  • Catalyst System: A transition metal or its oxide (e.g., from VB or VIB group metals like V, Mo, W) is used as the catalyst, with a boric acid polyethylene glycol ester (molecular weight 5000-10000) or a boric acid polyol ester (e.g., pentaerythritol borate) as an auxiliary agent.[3]

  • Reaction Setup: In a reaction kettle, linalool (can be industrial grade, e.g., 65 wt%) is charged with the catalyst (0.1-1.0 wt% of linalool) and the auxiliary agent (30-150 wt% of linalool).[3]

  • Isomerization: The mixture is heated to 50-250°C under a pressure of 0.01-1.0 MPa for 3-12 hours. Preferred conditions are 150-200°C and 0.5-0.8 MPa for 8-11 hours.[3]

  • Work-up and Purification: After the reaction, the crude product is isolated by vacuum distillation. The catalyst and auxiliary agent can be recovered and reused.[3]

Quantitative Data (Transition Metal/Boric Acid Polyethylene Glycol Ester):

  • Linalool Conversion: >45%[3]

  • Selectivity for this compound + Geraniol: >95%[3]

  • This compound:Geraniol Ratio: Not specified in the available literature.

Reaction Pathway:

Linalool Linalool Isomerization Isomerization Linalool->Isomerization Catalyst Vanadium or other Transition Metal Catalyst + Boric Acid Ester Catalyst->Isomerization Product_Mixture This compound + Geraniol + Unreacted Linalool Isomerization->Product_Mixture

Caption: Isomerization of linalool to a mixture of this compound and geraniol.

Solid-Phase Synthesis from Citral in a Ball Mill

This method represents a "green chemistry" approach, avoiding bulk solvents during the reaction step.

Protocol:

  • Reactor Charging: A vertical ball-milling reactor is charged with steel balls (e.g., 3L of 5 cm diameter balls in a 10L reactor), sodium hydroxide (1.5 kg), paraformaldehyde (1.00 kg), and a quaternary phosphonium salt auxiliary agent (e.g., 5.5 g of benzyltrimethyl phosphine bromide).[2]

  • Preheating and Grinding: The ball mill is started, and the materials are preheated (e.g., to 30°C) and ground for a short period (e.g., 10 minutes).[2]

  • Reactant Addition: Citral (e.g., 5.5 kg) is added to the reactor in batches. The reaction is exothermic, and the temperature is maintained within a specific range (e.g., 30-40°C) using cooling water.[2]

  • Reaction: After the addition of citral, grinding and reaction are continued for a set time (e.g., 3 hours) until the conversion of citral is complete.[2]

  • Work-up and Purification: The resulting slurry is subjected to vibratory screening, followed by centrifugal separation and washing with a solvent (e.g., ethanol). The final products, this compound and geraniol, are separated and purified by vacuum distillation.[2]

Quantitative Data:

  • Citral Conversion: 98%[2]

  • Total Selectivity for this compound and Geraniol: 8% (Note: This low selectivity for the desired products is a significant drawback of the described patented method).[2]

Experimental Workflow:

cluster_reactants Reactants Citral Citral BallMill Ball Milling Reactor (Solid-Phase Reaction) Citral->BallMill NaOH Sodium Hydroxide NaOH->BallMill Paraform Paraformaldehyde Paraform->BallMill Aux Quaternary Phosphonium Salt Aux->BallMill Screening Vibratory Screening BallMill->Screening Centrifugation Centrifugation & Washing Screening->Centrifugation Distillation Vacuum Distillation Centrifugation->Distillation Products This compound & Geraniol Distillation->Products

Caption: Workflow for the solid-phase synthesis of this compound and geraniol.

Biocatalytic Isomerization of Geraniol to this compound

This emerging method utilizes enzymes to perform the stereoselective isomerization of geraniol to this compound. While still under development for large-scale applications, it offers a potentially highly selective and environmentally benign route.

Conceptual Protocol:

  • Biocatalyst: A whole-cell biocatalyst, such as an engineered strain of Escherichia coli, is used. These cells contain endogenous enzymes capable of catalyzing the isomerization of geraniol to this compound.[4]

  • Cultivation: The E. coli strain is cultivated in a suitable fermentation medium to generate sufficient biomass.

  • Biotransformation: Geraniol is introduced into the cell culture. The enzymatic machinery within the cells converts geraniol to a mixture of this compound and other byproducts like citronellol.

  • Extraction and Purification: The products are extracted from the fermentation broth, typically using an organic solvent. The extracted mixture is then purified, for example, by chromatography, to isolate this compound.

Note: A detailed, standardized laboratory protocol with quantitative yields for the specific production of this compound via this method is not yet well-established in the public literature. The process is often observed as a side reaction in engineered strains designed for geraniol production.

Signaling Pathway:

Geraniol Geraniol Isomerization Isomerization Geraniol->Isomerization Reduction Reduction Geraniol->Reduction Enzyme Endogenous E. coli Isomerase/Reductase Enzymes Enzyme->Isomerization Enzyme->Reduction This compound This compound Isomerization->this compound Citronellol Citronellol Reduction->Citronellol This compound->Reduction

Caption: Biocatalytic conversion of geraniol to this compound and citronellol in E. coli.

Conclusion

The stereoselective synthesis of this compound can be achieved through various chemical and biological methods. For applications requiring very high isomeric purity, the selective hydrogenation of the neral component of citral using a chiral transition metal catalyst stands out as a highly effective, albeit potentially costly, method. The isomerization of linalool offers a promising route from a readily available starting material, but further optimization to control the this compound:geraniol ratio is needed. While innovative, the described solid-phase synthesis in a ball mill suffers from very low selectivity for the desired alcohols. Biocatalytic methods are an area of active research and hold promise for future environmentally friendly and highly selective syntheses of this compound. The choice of method will ultimately depend on the desired purity of this compound, cost considerations, and the scale of the synthesis.

References

Investigating the Anxiolytic Effects of Nerol in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the anxiolytic (anti-anxiety) properties of nerol, a naturally occurring monoterpene alcohol found in various essential oils. The following sections detail the experimental protocols for key behavioral tests in mice and summarize the quantitative findings from preclinical studies. Additionally, a proposed signaling pathway for this compound's anxiolytic action is visualized.

Quantitative Data Summary

The anxiolytic effects of this compound have been quantified in several established behavioral paradigms. The data presented below is derived from studies administering this compound intraperitoneally (i.p.) to male Swiss albino mice.

Table 1: Effects of this compound on the Elevated Plus-Maze (EPM) Test

Treatment GroupDose (mg/kg, i.p.)Number of Entries into Open Arms (% increase vs. Vehicle)Time Spent in Open Arms (% increase vs. Vehicle)
Vehicle (Control)---
This compound30Significant IncreaseSignificant Increase
This compound60Significant IncreaseSignificant Increase
This compound90Significant IncreaseSignificant Increase
Diazepam (Positive Control)2Significant IncreaseSignificant Increase

Data adapted from a study on the neuropharmacological properties of this compound in mice.[1]

Table 2: Effects of this compound on the Open Field Test (OFT)

Treatment GroupDose (mg/kg, i.p.)Number of Crossings (% decrease vs. Vehicle)Number of Rearings (% decrease vs. Vehicle)Number of Groomings (% decrease vs. Vehicle)
Vehicle (Control)----
This compound3051.57%67.89%Not Significant
This compound6066.45%77.57%40.98%
This compound9077.42%91.69%43.77%
Diazepam (Positive Control)2Significant DecreaseSignificant DecreaseSignificant Decrease

Data indicates a potential sedative effect at higher doses, as evidenced by the reduction in locomotor activity.[1]

Table 3: Effects of this compound on the Light-Dark Box Test

Treatment GroupDose (mg/kg, i.p.)Time Spent in Light Compartment (% increase vs. Vehicle)
Vehicle (Control)--
This compound30Significant Increase
This compound60Significant Increase
This compound90Significant Increase
Diazepam (Positive Control)2Significant Increase

Increased time in the light compartment is indicative of an anxiolytic effect.[1]

Table 4: Effects of this compound on the Rota-Rod Test

Treatment GroupDose (mg/kg, i.p.)Time on Rod (seconds)Number of Falls
Vehicle (Control)-No significant differenceNo significant difference
This compound30No significant differenceNo significant difference
This compound60No significant differenceNo significant difference
This compound90No significant differenceNo significant difference

These results suggest that at the tested doses, this compound does not impair motor coordination, a common side effect of classical anxiolytics like benzodiazepines.[1]

Experimental Protocols

Detailed methodologies for the key behavioral tests are provided below. These protocols are based on standard procedures used in neuropharmacological research.

Animals and Drug Administration
  • Species: Male Swiss albino mice are commonly used.[1]

  • Housing: Animals should be housed in groups with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Acclimatization: Allow at least one week for acclimatization to the laboratory environment before the commencement of experiments.

  • Drug Preparation: this compound is typically dissolved in a vehicle such as 0.05% Tween 80 in saline.[2] Diazepam is used as a positive control.

  • Administration: Drugs are administered intraperitoneally (i.p.) at the specified doses. Behavioral testing is typically conducted 30 minutes after administration.[3]

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents.[4] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[5]

  • Apparatus: The maze for mice typically has arms that are 16 cm long and 5 cm wide. The closed arms have 12 cm high walls.[6][7] The entire apparatus is elevated 25 cm above the floor.[5]

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[7]

    • Allow the mouse to explore the maze for a 5-minute period.[7]

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

    • An entry is counted when all four paws of the mouse are in an arm.

  • Parameters Measured:

    • Number of entries into the open arms.

    • Time spent in the open arms.

    • Number of entries into the closed arms.

    • Time spent in the closed arms.

  • Interpretation: Anxiolytic compounds increase the number of entries into and the time spent in the open arms.[4]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[3]

  • Apparatus: A square arena (e.g., 72 cm x 72 cm) with high walls (e.g., 36 cm) to prevent escape. The floor is typically divided into a grid of squares.

  • Procedure:

    • Place the mouse in the center of the open field.

    • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

    • Record locomotor activity (number of squares crossed), rearing (standing on hind legs), and grooming behaviors.[3]

  • Parameters Measured:

    • Number of line crossings.

    • Rearing frequency.

    • Grooming duration/frequency.

    • Time spent in the center versus the periphery of the arena.

  • Interpretation: A reduction in locomotor activity and a preference for the periphery can indicate anxiety. Anxiolytic drugs may increase exploration of the central area. However, a significant decrease in overall activity may suggest sedative effects.[3]

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment. The two compartments are connected by an opening.

  • Procedure:

    • Place the mouse in the center of the light compartment, facing away from the opening.

    • Allow the mouse to freely explore the apparatus for a 5-10 minute period.

    • Record the time spent in each compartment and the number of transitions between the two compartments.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between compartments.

  • Interpretation: Anxiolytic compounds increase the amount of time spent in the light compartment.

Visualizations: Workflow and Proposed Signaling Pathway

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing (30 min post-injection) cluster_analysis Data Analysis A Animal Acclimatization C Randomization into Treatment Groups A->C B Drug Preparation (this compound, Vehicle, Diazepam) B->C D Intraperitoneal (i.p.) Injection C->D E Elevated Plus-Maze D->E F Open Field Test D->F G Light-Dark Box Test D->G H Rota-Rod Test D->H I Quantification of Behavioral Parameters E->I F->I G->I H->I J Statistical Analysis I->J K Interpretation of Anxiolytic Effects J->K

Caption: Experimental workflow for assessing the anxiolytic effects of this compound.

Proposed Anxiolytic Signaling Pathway of this compound

The precise molecular mechanism of this compound's anxiolytic action is still under investigation. However, based on studies of similar monoterpenoids, a primary proposed mechanism involves the potentiation of the GABAergic system. There is also evidence suggesting a potential role for the serotonergic system.

G cluster_gaba Proposed GABAergic Pathway cluster_serotonin Potential Serotonergic Involvement This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation Chloride Cl- Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Anxiolysis_GABA Anxiolytic Effect Hyperpolarization->Anxiolysis_GABA Nerol_S This compound HT1A 5-HT1A Receptor Nerol_S->HT1A Interaction? Serotonin_Mod Modulation of Serotonergic Transmission HT1A->Serotonin_Mod Anxiolysis_Serotonin Anxiolytic Effect Serotonin_Mod->Anxiolysis_Serotonin

Caption: Proposed signaling pathways for the anxiolytic effects of this compound.

References

Nerol as a Natural Food Preservative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol found in the essential oils of various plants, including lemongrass, hops, and neroli, has garnered significant interest as a potential natural food preservative. Its pleasant aroma, coupled with demonstrated antimicrobial and antioxidant properties, positions it as a promising alternative to synthetic preservatives. These application notes provide a comprehensive overview of this compound's efficacy and the methodologies to evaluate its potential in food preservation applications.

Antimicrobial Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including bacteria and fungi. Its primary mechanism of action involves the disruption of cell membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Quantitative Antimicrobial Data

The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound against various microorganisms.

Bacterial Species Gram Stain MIC (µg/mL) Reference
Staphylococcus aureusPositive625[1]
Enterococcus hiraePositive625[1]
Escherichia coliNegative625[1]
Pseudomonas aeruginosaNegative625[1]
Salmonella entericaNegative500[2]
Fungal Species Type MIC (µL/mL) Reference
Aspergillus flavusMold0.8 (contact), 0.1 (vapor)[N/A]
Fusarium oxysporumMold0.46 (EC50)[3]
Aspergillus nigerMold-[3]
Candida albicansYeast-[3]

Note: EC50 (half maximal effective concentration) is reported for Fusarium oxysporum. Direct MIC values for Aspergillus niger and Candida albicans were mentioned as effective but specific values were not provided in the searched literature.[3]

Antioxidant Activity of this compound

In addition to its antimicrobial properties, this compound possesses antioxidant capabilities that can help to prevent oxidative degradation in food products, thereby extending shelf life and maintaining quality.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various assays. The following table presents the radical scavenging capacities of this compound.

Antioxidant Assay Parameter Value Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging% Inhibition (at 14.4 µg/mL)~60%[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging% Inhibition (at 14.4 µg/mL)~80%[4]

Note: The provided data indicates the percentage of radical inhibition at a specific concentration. For a more comprehensive comparison, determining the IC50 value (the concentration required to scavenge 50% of the radicals) is recommended. The referenced study showed concentration-dependent activity.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.

Materials:

  • This compound

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (optional, for turbidity measurement)

  • Appropriate sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in the appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells (which should only contain broth). Include a growth control well (broth + inoculum, no this compound).

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette 10-100 µL and subculture onto appropriate agar plates.

    • Incubate the plates under suitable conditions.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

DPPH Radical Scavenging Assay

This protocol describes the procedure to evaluate the free radical scavenging activity of this compound using the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Spectrophotometer

  • 96-well microtiter plates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol at various concentrations.

  • Reaction Mixture:

    • In a 96-well plate, add 50 µL of each this compound dilution to different wells.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, mix 50 µL of methanol with 150 µL of the DPPH solution.

    • For the blank, use methanol alone.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Visualizations

Proposed Antimicrobial Mechanism of Action of this compound

Proposed Antimicrobial Mechanism of this compound This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Interaction MembraneDisruption Membrane Disruption (Increased Permeability) CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) MembraneDisruption->Leakage MetabolicInhibition Inhibition of Cellular Processes Leakage->MetabolicInhibition CellDeath Cell Death MetabolicInhibition->CellDeath

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Workflow for MIC/MBC Determination

Workflow for MIC and MBC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Prepthis compound Prepare this compound Stock SerialDilution Serial Dilution of this compound in Microplate Prepthis compound->SerialDilution PrepMedia Prepare Broth Media PrepMedia->SerialDilution PrepInoculum Prepare Microbial Inoculum Inoculation Inoculate Wells PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC Subculture Subculture from clear wells onto agar MIC->Subculture MBC Determine MBC (Lowest concentration with no bacterial growth on agar) Subculture->MBC

Caption: Workflow for determining MIC and MBC of this compound.

References

Application Notes and Protocols for Nerol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a valuable ingredient in the formulation of cosmetic products. With its pleasant, fresh, and floral aroma, it is widely utilized as a fragrance component.[1][2] Beyond its aromatic properties, this compound exhibits a range of bioactive functions that make it a promising ingredient for functional cosmetics. These properties include antioxidant, anti-inflammatory, and antimicrobial activities, suggesting its potential in anti-aging, soothing, and preservative applications.[3][4] Recent research has also highlighted its role in mitigating glucocorticoid-induced skin aging by activating the Nrf2 signaling pathway in human dermal fibroblasts.[1] This document provides detailed application notes and protocols for the utilization of this compound in cosmetic formulations, summarizing key data and outlining experimental methodologies for its evaluation.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (2Z)-3,7-Dimethylocta-2,6-dien-1-ol
CAS Number 106-25-2[1][2]
Molecular Formula C10H18O[2]
Molecular Weight 154.25 g/mol [2]
Appearance Colorless to pale yellow liquid[2][5]
Odor Sweet, floral, rose, citrus[1][2][5]
Boiling Point 224-225 °C[2]
Solubility Soluble in ethanol and oils; insoluble in water[2]

Quantitative Data Summary

Antimicrobial Activity

This compound has demonstrated efficacy against a range of microorganisms relevant to the cosmetic industry. Its antimicrobial properties make it a potential natural preservative.

MicroorganismTest MethodConcentrationResultReference
Staphylococcus aureusMicrobroth dilution625 µg/mL≥ 90% growth inhibition (MIC)[6]
Pseudomonas aeruginosaMicrobroth dilution625 µg/mL≥ 90% growth inhibition (MIC)[6]
Escherichia coliMicrobroth dilution625 µg/mL≥ 90% growth inhibition (MIC)[6]
Enterococcus hiraeMicrobroth dilution625 µg/mL≥ 90% growth inhibition (MIC)[6]

Note: Further research is needed to establish the Minimum Inhibitory Concentration (MIC) of this compound against Propionibacterium acnes, a key bacterium implicated in acne.

Antioxidant and Anti-inflammatory Activity

Experimental Protocols

Preparation of an Oil-in-Water (O/W) Cream with this compound

This protocol outlines the preparation of a basic O/W cream incorporating this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifying Wax): 5.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • Shea Butter: 3.0%

    • This compound: 0.5%

  • Water Phase:

    • Deionized Water: 79.5%

    • Glycerin: 5.0%

  • Cool-Down Phase:

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0%

    • Tocopherol (Vitamin E): 0.5%

Procedure:

  • In a heat-resistant beaker, combine all ingredients of the oil phase.

  • In a separate heat-resistant beaker, combine all ingredients of the water phase.

  • Heat both phases separately to 75°C.

  • Once both phases have reached 75°C, slowly add the water phase to the oil phase while mixing with a homogenizer at a moderate speed.

  • Continue homogenization for 3-5 minutes to ensure a stable emulsion is formed.

  • Begin cooling the emulsion while stirring gently with an overhead mixer.

  • When the temperature of the emulsion reaches 40°C or below, add the ingredients of the cool-down phase one by one, mixing well after each addition.

  • Continue gentle stirring until the cream has cooled to room temperature.

  • Measure the final pH of the cream and adjust to a skin-friendly range (typically 5.0-6.0) if necessary, using citric acid or sodium hydroxide solutions.

Stability Testing of the this compound-Containing Cream

This protocol describes the accelerated stability testing of the prepared cosmetic cream.

Procedure:

  • Sample Preparation: Dispense the cream into appropriate containers (e.g., glass jars, final product packaging).

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Room Temperature (25°C / 60% RH)

    • Elevated Temperature (40°C / 75% RH)

    • Elevated Temperature (50°C)

    • Freeze-Thaw Cycling (-10°C for 24 hours, then 25°C for 24 hours; repeat for 3-5 cycles)

  • Evaluation Intervals: Evaluate the samples at time zero, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Parameters to Evaluate:

    • Appearance: Color, clarity, and presence of any separation.

    • Odor: Any change from the initial fragrance profile.

    • pH: Measure the pH of a 10% dispersion of the cream in deionized water.

    • Viscosity: Measure the viscosity using a viscometer.

    • Microbiological Analysis: Perform a total plate count to assess microbial contamination.

In-vitro Evaluation of Skin Hydration using a Corneometer

This protocol details a method to assess the skin-hydrating effects of the this compound-containing cream.

Procedure:

  • Subject Recruitment: Recruit a panel of healthy volunteers with self-perceived dry skin on their forearms.

  • Acclimatization: Have the subjects acclimatize to the controlled environment (e.g., 22°C and 50% RH) for at least 30 minutes before measurements.

  • Baseline Measurement: Measure the baseline skin hydration on two designated areas on the volar forearm of each subject using a Corneometer.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound-containing cream to one of the designated areas. The other area will serve as an untreated control.

  • Post-Application Measurements: Take Corneometer readings at specified time points (e.g., 1 hour, 2 hours, 4 hours, and 8 hours) after product application.

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for both the treated and untreated sites. Perform statistical analysis to determine the significance of the results.

Signaling Pathways and Experimental Workflows

This compound Activation of the Nrf2 Signaling Pathway

This compound has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in human dermal fibroblasts.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes Initiates

Caption: this compound-induced activation of the Nrf2 signaling pathway.

Experimental Workflow for Cosmetic Formulation and Efficacy Testing

The development and evaluation of a cosmetic product containing this compound typically follows a structured workflow, from initial formulation to final efficacy and safety assessment.

Cosmetic_Workflow Concept 1. Concept & Ingredient Selection (this compound) Formulation 2. Prototype Formulation (e.g., O/W Cream) Concept->Formulation Stability 3. Accelerated Stability Testing (pH, Viscosity) Formulation->Stability Stability->Formulation Reformulate if unstable Safety 4. Safety & Toxicological Assessment Stability->Safety Efficacy 5. In-vitro & In-vivo Efficacy Testing Safety->Efficacy ScaleUp 6. Scale-Up & GMP Manufacturing Efficacy->ScaleUp Market 7. Product Launch ScaleUp->Market

Caption: General workflow for cosmetic product development.

Conclusion

This compound is a versatile ingredient with significant potential in the cosmetic industry, offering both fragrance and functional benefits. Its demonstrated antimicrobial properties and emerging role in skin protection through the Nrf2 pathway warrant further investigation and application. The protocols provided herein offer a framework for the formulation and evaluation of cosmetic products containing this compound. Further research to quantify its antioxidant and anti-inflammatory activities will be crucial in substantiating its efficacy and expanding its use in targeted skincare applications.

References

Application Notes and Protocols for Enzymatic Glycosylation of Nerol for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nerol, a naturally occurring monoterpene alcohol found in the essential oils of many plants, exhibits a range of interesting biological activities. However, its poor water solubility (approximately 0.53 g/L) limits its applications in pharmaceuticals and other aqueous systems. Enzymatic glycosylation, the attachment of a sugar moiety to the this compound molecule, presents a highly effective strategy to overcome this limitation. The resulting neryl glycosides demonstrate significantly enhanced aqueous solubility and can also exhibit modified biological activity and stability.

This document provides detailed protocols for two primary methods of enzymatic glycosylation of this compound: using a purified UDP-glucosyltransferase (UGT) and employing a whole-cell microbial biotransformation approach.

Data Presentation: Solubility Enhancement

The enzymatic glycosylation of this compound to neryl-α-D-glucopyranoside results in a substantial increase in its aqueous solubility.

CompoundChemical StructureMolecular Weight ( g/mol )Water SolubilityFold Increase
This compoundC₁₀H₁₈O154.25~0.531 g/L[1]-
Neryl-α-D-glucopyranosideC₁₆H₂₈O₆316.39>1.8 g/L*>3.4

*This value is based on the reported production yield in a microbial biotransformation system and represents a minimum solubility, as the actual solubility limit may be higher[2].

Experimental Protocols

Protocol 1: Glycosylation of this compound using a Purified UDP-Glycosyltransferase (UGT)

This protocol describes a general method for the in vitro glycosylation of this compound using a purified UGT enzyme. The specific UGT, its expression, and purification are critical preliminary steps not detailed here but are essential for this protocol.

Materials:

  • This compound (substrate)

  • Purified UDP-glucosyltransferase (enzyme)

  • Uridine diphosphate glucose (UDP-glucose) (sugar donor)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Glycerol

  • 2-Mercaptoethanol

  • Methanol (for substrate stock solution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Deionized water

  • Thermomixer or incubator

  • Centrifuge

  • Rotary evaporator

  • HPLC system for analysis and purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in methanol.

    • Prepare a 10 mM stock solution of UDP-glucose in deionized water.

    • Prepare the reaction buffer: 100 mM Tris-HCl (pH 7.5) containing 10% (v/v) glycerol and 10 mM 2-mercaptoethanol.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the following components to a final volume of 200 µL:

      • Reaction Buffer: to final volume

      • Purified UGT enzyme: 5 µg

      • This compound stock solution: 10 µL (final concentration: 0.5 mM)

      • UDP-glucose stock solution: 10 µL (final concentration: 0.5 mM)

    • Prepare a negative control reaction without the UGT enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding an equal volume (200 µL) of ethyl acetate.

    • Vortex thoroughly for 1 minute to extract the products.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper ethyl acetate phase, which contains the neryl glucoside and any unreacted this compound.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Analysis and Purification:

    • Evaporate the ethyl acetate under a stream of nitrogen or using a rotary evaporator.

    • Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

    • Analyze the product formation by HPLC or LC-MS.

    • Purify the neryl glucoside from the reaction mixture using preparative HPLC.

Protocol 2: Whole-Cell Biotransformation of this compound using Agrobacterium sp.

This protocol describes the use of Agrobacterium sp. M-12 for the production of neryl-α-D-glucopyranoside from this compound and maltose.

Materials:

  • Agrobacterium sp. M-12 culture

  • Growth medium (e.g., LB or a custom medium as per the specific strain's requirements)

  • This compound

  • Maltose

  • Potassium phosphate buffer (20 mM, pH 7.0)

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Cultivation of Agrobacterium sp. M-12:

    • Inoculate a suitable volume of growth medium with Agrobacterium sp. M-12.

    • Incubate at 30°C with shaking until the culture reaches the desired cell density (e.g., late exponential phase).

  • Preparation of Washed Cells:

    • Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes).

    • Wash the cell pellet twice with 20 mM potassium phosphate buffer (pH 7.0).

    • Resuspend the washed cells in the same buffer to a desired cell concentration.

  • Biotransformation Reaction:

    • In a sterile flask, combine the following:

      • Washed cell suspension of Agrobacterium sp. M-12.

      • This compound to a final concentration of 1 g/L.

      • Maltose to a final concentration of 100 g/L.

      • Potassium phosphate buffer (20 mM, pH 7.0) to the final volume.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 72 hours with shaking.

  • Extraction and Analysis:

    • After incubation, extract the neryl-α-D-glucopyranoside from the culture medium using an equal volume of ethyl acetate.

    • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.

    • Analyze the product yield by HPLC. Under optimal conditions, a yield of approximately 1.8 g/L of neryl-α-D-glucopyranoside can be expected[2].

Visualizations

Enzymatic_Glycosylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_downstream Downstream Processing This compound This compound Stock Mix Combine Reactants This compound->Mix UDPG UDP-Glucose Stock UDPG->Mix Enzyme Purified UGT Enzyme->Mix Buffer Reaction Buffer Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Extract Extract with Ethyl Acetate Incubate->Extract Analyze Analyze by HPLC/LC-MS Extract->Analyze Purify Purify Neryl Glucoside Analyze->Purify

Caption: Workflow for UGT-catalyzed glycosylation of this compound.

Microbial_Biotransformation_Workflow cluster_upstream Upstream cluster_bioreaction Biotransformation cluster_downstream_microbial Downstream Cultivate Cultivate Agrobacterium sp. Harvest Harvest & Wash Cells Cultivate->Harvest Reaction Combine Cells, this compound, & Maltose Harvest->Reaction Incubate Incubate at 30°C Reaction->Incubate Extract Extract Product Incubate->Extract Analyze Analyze Product Yield Extract->Analyze

Caption: Workflow for microbial biotransformation of this compound.

Signaling_Pathway UDP_Glucose UDP-Glucose UGT UDP-Glycosyltransferase (UGT) UDP_Glucose->UGT Sugar Donor This compound This compound This compound->UGT Acceptor Substrate Neryl_Glucoside Neryl Glucoside (Enhanced Solubility) UGT->Neryl_Glucoside Catalysis UDP UDP UGT->UDP Byproduct

Caption: Enzymatic reaction of this compound glycosylation.

References

Application Notes and Protocols: Nerol as a Signaling Molecule in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nerol, a naturally occurring monoterpene alcohol, is emerging as a significant signaling molecule in plant defense. This volatile organic compound (VOC) has been shown to induce a broad spectrum of defense responses against both insect herbivores and microbial pathogens. Understanding the signaling cascade initiated by this compound and its downstream effects is crucial for the development of novel, environmentally friendly strategies for crop protection and for identifying new targets for drug development in agriculture. These application notes provide a summary of the key signaling events, quantitative data on this compound-induced defenses, and detailed protocols for studying its effects.

This compound-Induced Signaling Pathway

Upon perception by the plant, this compound triggers a rapid and complex signaling cascade. The initial responses involve the activation of a mitogen-activated protein kinase (MAPK) cascade and the induction of WRKY transcription factors.[1] This is followed by a burst of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂), and the activation of phytohormone signaling pathways, particularly those of jasmonic acid (JA) and abscisic acid (ABA).[1] These signaling events converge to reprogram the plant's metabolism, leading to the accumulation of various defense-related secondary metabolites and proteins, ultimately enhancing resistance to a range of biotic stresses.[1]

Nerol_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound (VOC Signal) Plant_Cell Plant Cell MAPK_Cascade MAPK Cascade Activation This compound->MAPK_Cascade WRKY_TFs WRKY Transcription Factors Activation MAPK_Cascade->WRKY_TFs ROS_Burst ROS Burst (H₂O₂) MAPK_Cascade->ROS_Burst Defense_Gene_Expression Defense Gene Expression WRKY_TFs->Defense_Gene_Expression JA_Signaling Jasmonic Acid (JA) Signaling ROS_Burst->JA_Signaling ABA_Signaling Abscisic Acid (ABA) Signaling ROS_Burst->ABA_Signaling JA_Signaling->Defense_Gene_Expression ABA_Signaling->Defense_Gene_Expression Secondary_Metabolites Accumulation of Secondary Metabolites Defense_Gene_Expression->Secondary_Metabolites Defense_Proteins Synthesis of Defense Proteins Defense_Gene_Expression->Defense_Proteins Plant_Resistance Enhanced Plant Resistance Secondary_Metabolites->Plant_Resistance Defense_Proteins->Plant_Resistance

Caption: this compound-induced signaling pathway in plant defense.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on various plant defense responses. The data presented here are illustrative and may vary depending on the plant species, concentration of this compound, and environmental conditions.

Table 1: this compound-Induced Changes in Defense Gene Expression

GeneFunctionFold Change (this compound vs. Control)Time Point
WRKY40Transcription Factor+ 8.56 hours
PALPhenylpropanoid Biosynthesis+ 6.212 hours
LOX2Jasmonic Acid Biosynthesis+ 12.16 hours
PR1Pathogenesis-Related Protein+ 4.824 hours
GST1Detoxification+ 7.312 hours

Table 2: Effect of this compound on Defense-Related Enzyme Activities

EnzymeFunctionActivity Increase (%) (this compound vs. Control)Time Point
Peroxidase (POD)Lignification, ROS Scavenging150%24 hours
Polyphenol Oxidase (PPO)Oxidation of Phenols to Quinones120%24 hours
Phenylalanine Ammonia-Lyase (PAL)Phenylpropanoid Biosynthesis180%12 hours
Lipoxygenase (LOX)Jasmonic Acid Biosynthesis250%6 hours

Table 3: Phytohormone Levels in this compound-Treated Plants

PhytohormoneFunction in DefenseConcentration Increase (ng/g FW) (this compound vs. Control)Time Point
Jasmonic Acid (JA)Defense against herbivores and necrotrophic pathogens+ 856 hours
Salicylic Acid (SA)Defense against biotrophic pathogens+ 2024 hours
Abscisic Acid (ABA)Stomatal closure, stress response+ 6012 hours

Table 4: this compound-Induced Resistance to Biotic Stress

Pest/PathogenTypeReduction in Damage/Infection (%)
Spodoptera lituraHerbivorous Insect65%
Botrytis cinereaNecrotrophic Fungus50%
Pseudomonas syringaeBiotrophic Bacterium30%

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the role of this compound in plant defense.

Protocol 1: Plant Treatment with this compound

This protocol describes how to expose plants to this compound in a controlled environment.

Protocol_1_Workflow Start Start Plant_Growth Grow plants to desired stage (e.g., 4-6 weeks) Start->Plant_Growth Prepare_this compound Prepare this compound solution (e.g., 1 mM in 0.1% Tween-20) Plant_Growth->Prepare_this compound Treatment_Setup Place plants in sealed chambers Prepare_this compound->Treatment_Setup Apply_this compound Introduce this compound solution on a cotton wick (or spray onto foliage) Treatment_Setup->Apply_this compound Control_Setup Set up control chambers with solvent only Treatment_Setup->Control_Setup Incubate Incubate for specified time (e.g., 6, 12, 24 hours) Apply_this compound->Incubate Control_Setup->Incubate Harvest Harvest plant tissue and flash-freeze in liquid nitrogen Incubate->Harvest Store Store at -80°C for analysis Harvest->Store End End Store->End

Caption: Workflow for this compound treatment of plants.

Materials:

  • This compound (≥97% purity)

  • Tween-20

  • Sterile deionized water

  • Glass desiccators or other sealable chambers

  • Cotton wicks or filter paper

  • Plants of interest (e.g., Arabidopsis thaliana, Nicotiana benthamiana, Camellia sinensis)

Procedure:

  • Plant Growth: Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C) to a uniform developmental stage.

  • Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 1 M in ethanol). For treatment, dilute the stock to the desired final concentration (e.g., 100 µM) in sterile water containing 0.1% (v/v) Tween-20 as a surfactant.

  • Treatment:

    • Place a known amount of the this compound solution (e.g., 10 µL of a 10 mM solution for a 1 L chamber) onto a cotton wick or filter paper and place it inside the sealed chamber with the plants, ensuring no direct contact with the plant tissue.

    • For the control group, use the same volume of the solvent (e.g., 0.1% Tween-20 solution) without this compound.

  • Incubation: Seal the chambers and incubate the plants for the desired time points (e.g., 1, 6, 12, 24 hours).

  • Harvesting: After the incubation period, open the chambers in a well-ventilated area, harvest the plant tissues (e.g., leaves), and immediately flash-freeze them in liquid nitrogen.

  • Storage: Store the frozen samples at -80°C until further analysis.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol details the steps for analyzing the expression of defense-related genes in this compound-treated plants.

Materials:

  • Frozen plant tissue from Protocol 1

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from approximately 100 mg of frozen plant tissue using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing the cDNA template, SYBR Green master mix, and gene-specific primers.

    • Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of a stable reference gene (e.g., Actin or Ubiquitin).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: In-gel Kinase Assay for MAPK Activity

This protocol is for detecting the activity of MAPKs in response to this compound treatment.

Materials:

  • Frozen plant tissue from Protocol 1

  • Protein extraction buffer

  • Myelin Basic Protein (MBP)

  • ATP, [γ-³²P]ATP

  • SDS-PAGE reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Protein Extraction: Homogenize frozen plant tissue in protein extraction buffer and centrifuge to collect the supernatant containing total proteins.

  • Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.

  • In-gel Kinase Assay:

    • Cast an SDS-PAGE gel containing a substrate for MAPKs, such as Myelin Basic Protein (MBP), copolymerized within the gel matrix.

    • Load equal amounts of protein from control and this compound-treated samples and run the electrophoresis.

    • After electrophoresis, wash the gel to remove SDS and denature and then renature the proteins within the gel.

    • Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.

    • Wash the gel extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the bands corresponding to active kinases. The intensity of the bands is proportional to the kinase activity.

Protocol 4: Quantification of Phytohormones by GC-MS

This protocol describes the extraction and quantification of JA, SA, and ABA from plant tissues.

Materials:

  • Frozen plant tissue from Protocol 1

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (e.g., D₆-JA, D₄-SA, D₆-ABA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (e.g., BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction: Homogenize frozen plant tissue in the extraction solvent containing the internal standards.

  • Purification: Centrifuge the homogenate and pass the supernatant through an SPE cartridge to purify and concentrate the phytohormones.

  • Derivatization: Evaporate the purified extract to dryness and derivatize the phytohormones to make them volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Separate the compounds on a suitable capillary column and detect them using the mass spectrometer in selected ion monitoring (SIM) mode.

  • Quantification: Identify and quantify the phytohormones by comparing their retention times and mass spectra with those of authentic standards. The concentration is calculated based on the peak area ratios of the endogenous phytohormones to their corresponding internal standards.

Conclusion

This compound is a potent elicitor of plant defense responses, acting through a complex signaling network that involves MAPKs, WRKY transcription factors, ROS, and phytohormones. The application notes and protocols provided here offer a framework for researchers to investigate the multifaceted role of this compound in plant immunity. Further research in this area holds the promise of developing innovative and sustainable solutions for protecting crops from pests and diseases.

References

Application Notes and Protocols: Development of Nerol-Loaded Biodegradable Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biodegradable polymers are a cornerstone of advanced drug delivery systems, offering the ability to provide sustained and controlled release of therapeutic agents while being safely metabolized by the body.[1] Aliphatic polyesters such as Poly(ε-caprolactone) (PCL) are particularly prominent due to their biocompatibility, biodegradability, and suitability for encapsulating active pharmaceutical ingredients.[2][3] Nerol, a naturally occurring monoterpene alcohol found in many essential oils, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. The encapsulation of this compound within a biodegradable polymer matrix can protect it from degradation, improve its stability, and enable targeted delivery.[4]

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-loaded biodegradable polymer nanoparticles, specifically using PCL as the encapsulating matrix.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded PCL Nanoparticles

This table summarizes the typical quantitative data obtained during the characterization of this compound-loaded PCL nanoparticles prepared by the miniemulsion and solvent evaporation method.

Formulation CodePolymer Concentration (% w/v)This compound Concentration (% w/v)Particle Size (nm)[4]Polydispersity Index (PDI)[4]Zeta Potential (mV)[4]Encapsulation Efficiency (%)[4]
NP-N-0110.11400.101-25.394.27
NP-N-0210.21550.123-24.892.15
NP-N-0320.11800.115-28.195.50
NP-N-0420.21950.130-27.593.80
NP-Blank101350.098-26.0N/A
Table 2: In Vitro this compound Release Profile from PCL Nanoparticles

This table presents a sample dataset from an in vitro drug release study of this compound from PCL nanoparticles in a phosphate-buffered saline (PBS) solution at pH 7.4.

Time (hours)Cumulative this compound Release (%) - NP-N-01Cumulative this compound Release (%) - NP-N-03
000
215.210.5
428.920.1
845.335.7
1258.148.2
2475.665.9
4888.480.3
7295.290.1

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PCL Nanoparticles via Miniemulsion and Solvent Evaporation

This protocol details the steps for encapsulating this compound within PCL nanoparticles.[4]

Materials:

  • Poly(ε-caprolactone) (PCL)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Equipment:

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PCL (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable volume of DCM (e.g., 5 mL).

    • Stir the mixture until both components are fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

    • Stir the solution until the PVA is completely dissolved. Heating may be required.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while stirring at high speed.

    • Homogenize the mixture using a high-speed homogenizer or sonicator for a specified time (e.g., 5 minutes) to form a miniemulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator.

    • Evaporate the DCM under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until all the DCM is removed, resulting in an aqueous suspension of nanoparticles.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).

    • Discard the supernatant containing residual PVA and unencapsulated this compound.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice more to ensure the removal of impurities.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be freeze-dried.

    • Freeze the nanoparticle suspension and then lyophilize it for 24-48 hours to obtain a dry powder.

Protocol 2: Characterization of this compound-Loaded PCL Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the particle size, PDI, and zeta potential.

2. Encapsulation Efficiency (EE):

  • Separate the nanoparticles from the aqueous medium by centrifugation.

  • Quantify the amount of free this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculate the EE using the following formula:

    • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

3. In Vitro Drug Release Study:

  • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4).

  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium and keep it at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace them with fresh medium.

  • Quantify the amount of this compound released in the withdrawn aliquots using an appropriate analytical technique.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization start Start organic_phase Prepare Organic Phase (PCL + this compound in DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA in Water) start->aqueous_phase emulsification Emulsification (High-Speed Homogenization) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evap purification Purification (Centrifugation) solvent_evap->purification end_prep This compound-Loaded Nanoparticles purification->end_prep dls DLS Analysis (Size, PDI, Zeta Potential) end_prep->dls ee Encapsulation Efficiency (UV-Vis/HPLC) end_prep->ee release In Vitro Release Study end_prep->release

Caption: Experimental workflow for the synthesis and characterization of this compound-loaded biodegradable polymer nanoparticles.

signaling_pathway cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway nerol_np This compound Nanoparticle cell_membrane Cell Membrane nerol_np->cell_membrane Cellular Uptake nf_kb NF-κB Activation cell_membrane->nf_kb Inhibits pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory Promotes inflammation Inflammatory Response pro_inflammatory->inflammation

Caption: Hypothetical signaling pathway illustrating the potential anti-inflammatory action of this compound delivered by nanoparticles.

References

Troubleshooting & Optimization

preventing isomerization of nerol to geraniol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing nerol to prevent its isomerization to geraniol.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when storing this compound?

The main stability issue is the isomerization of this compound (the cis-isomer) to its more thermodynamically stable trans-isomer, geraniol. This conversion can be accelerated by several factors, including temperature, light, and the presence of acidic or oxidative conditions.

Q2: What are the ideal storage conditions for this compound to minimize isomerization?

To maintain the purity of this compound and prevent its conversion to geraniol, the following storage conditions are recommended:

  • Temperature: Store this compound in a cool environment. For long-term storage, a refrigerated temperature of 2-8°C is ideal. For shorter periods, storage below 25°C is acceptable.[1][2]

  • Light: Protect this compound from light by storing it in an amber or opaque container.[1]

  • Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Containers should be tightly sealed to minimize exposure to air.[1][2]

  • Container: Use non-reactive containers, such as glass, and ensure they are dry before use.

Q3: Can antioxidants be used to improve the stability of this compound during storage?

Q4: How can I monitor the isomerization of this compound to geraniol in my stored samples?

The most common and effective method for quantifying the amounts of this compound and geraniol in a sample is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the two isomers, enabling precise determination of their relative percentages.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Noticeable change in the odor of stored this compound (becoming more rose-like, characteristic of geraniol). Isomerization of this compound to geraniol is likely occurring.1. Verify storage conditions (temperature, light exposure, atmosphere). 2. Analyze a sample using GC-MS to quantify the percentage of this compound and geraniol. 3. If isomerization has occurred, consider repurposing the material if the presence of geraniol is acceptable for the intended application. 4. For future storage, adhere strictly to recommended conditions.
Inconsistent experimental results using this compound from the same batch over time. The composition of your this compound sample may be changing due to isomerization.1. Immediately analyze a current sample and a retained sample (if available) from the beginning of your experiments using GC-MS to confirm changes in the this compound/geraniol ratio. 2. If isomerization is confirmed, re-evaluate previous data considering the changing composition of your starting material. 3. Implement a routine quality control check (e.g., monthly GC-MS analysis) for long-term studies.
Precipitate or discoloration observed in the this compound sample. This could indicate degradation or contamination.1. Do not use the sample. 2. Review storage procedures and container compatibility. 3. Consider filtering a small aliquot for analysis to identify the impurity, but do not use the bulk material for experiments.

Data Presentation

The rate of isomerization of this compound to geraniol is dependent on storage conditions. While specific kinetic data for this isomerization is not extensively published, the following table provides an illustrative example of how temperature can affect the purity of this compound over time. Note: This data is hypothetical and for illustrative purposes only.

Storage Temperature (°C)This compound Purity (%) after 1 monthThis compound Purity (%) after 6 monthsThis compound Purity (%) after 12 months
499.899.098.0
2599.095.090.0
4095.080.065.0

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol outlines a procedure for an accelerated stability study to predict the long-term stability of this compound under various conditions.

1. Materials:

  • This compound (high purity)
  • Amber glass vials with Teflon-lined caps
  • Nitrogen or Argon gas
  • Temperature-controlled ovens/incubators
  • Photostability chamber (with controlled light and UV exposure)
  • GC-MS for analysis

2. Procedure:

  • Aliquot this compound into several amber glass vials.
  • For samples to be stored under an inert atmosphere, gently flush the headspace of the vials with nitrogen or argon before sealing tightly.
  • Prepare sets of samples for each storage condition to be tested. Recommended conditions include:
  • Refrigerated: 4°C (control)
  • Room Temperature: 25°C / 60% Relative Humidity (RH)
  • Accelerated: 40°C / 75% RH
  • Light Exposure: Photostability chamber at 25°C
  • Place the samples in their respective storage chambers.
  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition for analysis.
  • Analyze the samples by GC-MS to determine the percentage of this compound and geraniol.

Protocol 2: GC-MS Analysis of this compound and Geraniol

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • A polar capillary column (e.g., DB-Wax or equivalent) is recommended for good separation of the isomers.

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.
  • Create a series of calibration standards of pure this compound and pure geraniol in the same solvent.

3. GC-MS Parameters (Example):

  • Injector Temperature: 250°C
  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Ion Source Temperature: 230°C
  • MS Quadrupole Temperature: 150°C
  • Scan Range: m/z 40-300

4. Data Analysis:

  • Identify the peaks for this compound and geraniol based on their retention times and mass spectra compared to the pure standards.
  • Quantify the amount of each isomer in the samples by comparing the peak areas to the calibration curves.

Visualizations

Isomerization_Pathway This compound This compound (cis-isomer) TransitionState Carbocation Intermediate This compound->TransitionState Isomerization Geraniol Geraniol (trans-isomer) TransitionState->Geraniol

Caption: Isomerization pathway of this compound to geraniol.

Factors_Influencing_Stability cluster_factors Factors Promoting Isomerization cluster_prevention Preventative Measures Temperature High Temperature This compound This compound Stability Temperature->this compound decreases Light Light Exposure Light->this compound decreases Oxygen Oxygen (Air) Oxygen->this compound decreases Acid Acidic Conditions Acid->this compound decreases Cooling Refrigeration (2-8°C) Cooling->this compound increases Darkness Opaque Containers Darkness->this compound increases Inert_Atmosphere Inert Gas (N₂, Ar) Inert_Atmosphere->this compound increases Sealed_Containers Tightly Sealed Vials Sealed_Containers->this compound increases

Caption: Factors influencing the stability of this compound.

Experimental_Workflow Start Start: High-Purity this compound Sample Sample_Prep Sample Preparation (Aliquoting, Inert Atmosphere) Start->Sample_Prep Storage Storage under Varied Conditions Sample_Prep->Storage Sampling Time-Point Sampling Storage->Sampling Analysis GC-MS Analysis Sampling->Analysis Data_Processing Data Processing (Quantification of Isomers) Analysis->Data_Processing Report Stability Report Data_Processing->Report

Caption: Experimental workflow for this compound stability testing.

References

improving the solubility of nerol in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of nerol in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a naturally occurring monoterpene alcohol found in the essential oils of many plants.[1][2] It is an isomer of geraniol and is investigated for various biological activities, including antifungal and anti-inflammatory properties.[1][3] Like many lipophilic compounds, this compound has poor water solubility, which presents a significant challenge for in vitro and cell-based bioassays that are conducted in aqueous media.[4] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[3] this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL (648.30 mM).[3][5]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at low temperatures to maintain stability. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Q4: What is the maximum concentration of DMSO that can be used in most bioassays?

A4: The tolerance of bioassays to DMSO varies depending on the cell line or biological system. However, a general recommendation is to keep the final concentration of DMSO in the assay medium below 1%, and often as low as 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[6]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: While DMSO is the most common primary solvent, other strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents (e.g., ethanol, polyethylene glycol), surfactants, and complexation agents like cyclodextrins.[7][8][9] The choice of method will depend on the specific requirements and constraints of the bioassay.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound precipitates when added to the aqueous assay medium. 1. The final concentration of this compound exceeds its aqueous solubility limit. 2. The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. 3. The DMSO stock solution has absorbed water, reducing its solubilizing capacity.[6]1. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific assay medium. 2. Ensure the final DMSO concentration is sufficient to keep this compound in solution, while remaining non-toxic to the cells. 3. Use anhydrous DMSO for preparing stock solutions and store it properly to prevent water absorption.[6] 4. Add the DMSO stock solution directly to the final assay medium with vigorous mixing, rather than creating an intermediate aqueous dilution which can promote precipitation.[6]
Inconsistent or non-reproducible bioassay results. 1. Incomplete dissolution of this compound in the stock solution. 2. Precipitation of this compound in the assay plate over time. 3. Degradation of this compound in the stock solution or assay medium.1. To ensure complete dissolution in the stock solution, gently warm the vial to 37°C and use an ultrasonic bath.[3] 2. Visually inspect the assay plates under a microscope for any signs of compound precipitation. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment.
Vehicle control (e.g., DMSO) shows unexpected biological effects. The final concentration of the solvent is too high and is causing cellular stress or other off-target effects.1. Reduce the final concentration of the vehicle in the assay medium to the lowest possible level that still maintains this compound solubility. 2. Include a vehicle control at the same final concentration used for the this compound-treated samples to differentiate between compound-specific and solvent-induced effects.
Difficulty dissolving this compound even in DMSO. The this compound may be of poor quality or has degraded.1. Ensure you are using high-purity this compound. 2. If the product is old, consider purchasing a new batch.

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility of this compound.

Solvent Solubility Molar Concentration Reference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL648.30 mM[3][5]
Water531 mg/L3.44 mM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in bioassays.

Materials:

  • This compound (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Pipettes and sterile tips

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock solution, add the calculated volume of DMSO to the corresponding mass of this compound).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the this compound does not fully dissolve, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3]

Protocol 2: Preparation of Working Solutions and Dosing in a Cell-Based Assay

Objective: To prepare serial dilutions of this compound and add them to a cell-based assay, minimizing the risk of precipitation.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates with seeded cells

  • Pipettes and sterile tips

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the this compound stock solution in 100% DMSO. For example, to achieve a final concentration range of 10-100 µM in the assay with a final DMSO concentration of 0.1%, prepare intermediate DMSO dilutions at 1000x the final desired concentrations (i.e., 10-100 mM).

  • Directly add a small volume of each DMSO dilution to the wells of the 96-well plate containing cells and pre-warmed culture medium. For a 0.1% final DMSO concentration, add 0.1 µL of the 1000x DMSO stock to 100 µL of medium.

  • Immediately after adding the this compound-DMSO solution, gently mix the contents of the wells by pipetting up and down or by using an orbital shaker to ensure rapid and uniform dispersion.

  • Include a vehicle control by adding the same volume of 100% DMSO to control wells.

  • Incubate the plate for the desired experimental duration.

Visualizations

experimental_workflow Experimental Workflow for this compound Bioassay Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution & Dosing cluster_assay Bioassay stock1 Weigh this compound stock2 Dissolve in DMSO stock1->stock2 stock3 Warm/Sonicate if needed stock2->stock3 stock4 Aliquot & Store at -80°C stock3->stock4 work1 Thaw Stock Aliquot stock4->work1 work2 Prepare Serial Dilutions in DMSO work1->work2 work3 Add Directly to Assay Medium work2->work3 work4 Mix Immediately work3->work4 assay1 Incubate Cells work4->assay1 assay2 Measure Endpoint assay1->assay2

Caption: Workflow for preparing this compound solutions for bioassays.

troubleshooting_logic Troubleshooting this compound Precipitation start Precipitation Observed in Assay Medium? cause1 Is final concentration > aqueous solubility limit? start->cause1 Yes end Problem Resolved start->end No solution1 Lower final this compound concentration cause1->solution1 Yes cause2 Was an intermediate aqueous dilution made? cause1->cause2 No solution1->end solution2 Add DMSO stock directly to final assay medium cause2->solution2 Yes cause3 Is DMSO stock old or stored improperly? cause2->cause3 No solution2->end solution3 Use fresh, anhydrous DMSO to prepare new stock cause3->solution3 Yes solution3->end

References

Technical Support Center: Troubleshooting Nerol Degradation in Acidic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of nerol in acidic formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in acidic conditions?

A1: In acidic environments, this compound, an allylic alcohol, is susceptible to two primary degradation pathways:

  • Isomerization: Acid catalysis can promote the isomerization of this compound to its geometric isomer, geraniol, as well as to other terpene alcohols like linalool.

  • Cyclization: The protonation of the hydroxyl group followed by the loss of water leads to the formation of a resonance-stabilized carbocation. This carbocation can then undergo intramolecular cyclization to form cyclic terpenes, with α-terpineol being a major degradation product.[1][2][3]

Q2: What are the main degradation products of this compound in an acidic formulation?

A2: The primary degradation products of this compound in acidic formulations are its isomers, such as geraniol and linalool, and cyclization products, most notably α-terpineol.[1][3] The relative amounts of these products can depend on the specific acid, its concentration, and the temperature.

Q3: How does pH affect the stability of this compound?

A3: The degradation of this compound is acid-catalyzed. Therefore, the rate of degradation increases as the pH of the formulation decreases. At lower pH values, the higher concentration of protons accelerates both the isomerization and cyclization reactions.

Q4: What analytical techniques are suitable for monitoring this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for separating and quantifying this compound and its degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying the volatile degradation products.

Q5: What strategies can be employed to minimize this compound degradation in acidic formulations?

A5: Several strategies can be implemented to enhance the stability of this compound in acidic media:

  • pH Control: Maintaining the pH of the formulation as high as is feasible for the product's intended use is the most direct way to reduce acid-catalyzed degradation. The use of appropriate buffer systems is crucial.

  • Excipient Selection: The choice of excipients can significantly impact stability. It is important to select excipients that do not lower the micro-pH of the formulation.

  • Antioxidants: While the primary degradation is acid-catalyzed, oxidative degradation can also occur. The inclusion of antioxidants can help mitigate this parallel degradation pathway.[5]

  • Chelating Agents: Metal ions can act as catalysts for degradation. Including a chelating agent like EDTA can sequester these ions and improve stability.

  • Encapsulation: Encapsulating this compound in a protective matrix, such as cyclodextrins or liposomes, can shield it from the acidic environment.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound degradation in your formulations.

Problem: Rapid loss of this compound potency observed in an acidic formulation.

Troubleshooting Workflow

Nerol_Degradation_Troubleshooting start Start: this compound Degradation Observed check_ph 1. Verify Formulation pH Is it within the expected range? start->check_ph analyze_degradants 2. Identify Degradation Products (HPLC, GC-MS) check_ph->analyze_degradants pH is Correct reformulate 5. Reformulation Strategies check_ph->reformulate pH is too Low review_excipients 3. Review Formulation Excipients Any acidic components? analyze_degradants->review_excipients Isomers/Cyclization Products Found evaluate_storage 4. Evaluate Storage Conditions (Temperature, Light Exposure) analyze_degradants->evaluate_storage Oxidative Products Found review_excipients->evaluate_storage No Acidic Excipients review_excipients->reformulate Acidic Excipients Present evaluate_storage->reformulate Suboptimal Conditions end End: this compound Stability Improved reformulate->end

Caption: A troubleshooting workflow for diagnosing and resolving this compound degradation.

Data Presentation

Table 1: Expected Impact of pH on this compound Degradation Rate

pHExpected Degradation RatePrimary Degradation Pathway
< 4HighAcid-catalyzed cyclization and isomerization
4 - 6ModerateReduced acid-catalyzed degradation
> 6LowMinimal acid-catalyzed degradation

Table 2: Potential Stabilizing Excipients for this compound Formulations

Excipient ClassExamplesMechanism of Action
Buffering Agents Citrate, Phosphate, Acetate buffersMaintain a stable pH, minimizing acid-catalyzed hydrolysis and isomerization.
Antioxidants Ascorbic acid, Butylated hydroxytoluene (BHT)Inhibit oxidative degradation pathways that can be initiated by free radicals.[5]
Chelating Agents Edetate disodium (EDTA)Sequester metal ions that can catalyze both hydrolytic and oxidative degradation.
Encapsulating Agents Cyclodextrins, LiposomesPhysically protect this compound from the bulk acidic environment of the formulation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound and its Degradation Products

This protocol outlines a general method that can be adapted for the analysis of this compound stability.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water is typically effective.

    • Example Gradient: Start with 60% acetonitrile / 40% water, increasing to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Dilute the formulation in the mobile phase to a concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the this compound solution at 60°C for 7 days.

    • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

    • Neutralize acidic and basic samples before injection. Analyze all samples by HPLC to identify and quantify degradation products.

Visualizations

This compound Degradation Pathway in Acidic Conditions

Nerol_Degradation_Pathway This compound This compound Protonated_this compound Protonated this compound This compound->Protonated_this compound + H+ Geraniol Geraniol (Isomer) This compound->Geraniol Isomerization Carbocation Allylic Carbocation Protonated_this compound->Carbocation - H2O Carbocation->Geraniol Isomerization Linalool Linalool (Isomer) Carbocation->Linalool Isomerization Alpha_Terpineol α-Terpineol (Cyclization Product) Carbocation->Alpha_Terpineol Intramolecular Cyclization

References

Technical Support Center: Enhancing the Stability of Nerol in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of nerol in cosmetic emulsions.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common issues faced during the formulation and stability testing of cosmetic emulsions containing this compound.

FAQs - General Stability

  • Q1: My this compound-containing emulsion is starting to separate into layers. What is happening and how can I fix it? A1: This phenomenon is known as phase separation, which can occur through processes like creaming or coalescence. Creaming is the upward movement of the oil phase due to a lower density than the aqueous phase, and it is often reversible by gentle shaking. Coalescence is the irreversible merging of oil droplets, leading to complete phase separation.

    • Possible Causes:

      • Incorrect emulsifier concentration.

      • Inappropriate HLB (Hydrophile-Lipophile Balance) of the emulsifier system.

      • High storage temperature, which can decrease the viscosity of the continuous phase and increase droplet movement.

      • Large droplet size of the dispersed phase.

    • Solutions:

      • Optimize the emulsifier concentration. Often, a combination of emulsifiers provides better stability.

      • Ensure the HLB of your emulsifier system is appropriate for an oil-in-water (O/W) emulsion.

      • Increase the viscosity of the continuous phase by adding a thickening agent.

      • Reduce the droplet size by using a high-shear homogenizer during the emulsification process.[1][2]

  • Q2: The viscosity of my this compound emulsion has decreased significantly over time. What could be the cause? A2: A decrease in viscosity can be an indicator of emulsion instability.

    • Possible Causes:

      • Changes in the polymer network of the thickener due to pH shifts or microbial contamination.

      • Coalescence of the dispersed phase, leading to a breakdown of the emulsion structure.

      • Degradation of certain ingredients due to exposure to heat or light.

    • Solutions:

      • Check the pH of your emulsion and adjust if necessary. Ensure your preservative system is effective.

      • Re-evaluate your emulsifier system to prevent droplet coalescence.

      • Store the emulsion in a cool, dark place to minimize degradation.

  • Q3: I've noticed a change in the color and odor of my this compound emulsion. What does this signify? A3: Changes in color and odor are often signs of chemical degradation of this compound or other components in your formulation. This compound, being an unsaturated monoterpene alcohol, is susceptible to oxidation when exposed to air, light, and heat. This can lead to the formation of byproducts with different colors and less pleasant odors.

    • Possible Causes:

      • Oxidation of this compound.

      • Photodegradation due to exposure to UV light.

      • Interaction with other ingredients in the formulation.

      • Microbial contamination.

    • Solutions:

      • Incorporate antioxidants such as Vitamin E (α-tocopherol) or BHT into the oil phase of your emulsion to prevent oxidation.[3]

      • Use opaque or UV-protective packaging.

      • Ensure all ingredients are compatible and consider using chelating agents to bind metal ions that can catalyze oxidation.

      • Verify the efficacy of your preservative system.

FAQs - Advanced Stabilization Techniques

  • Q4: I am still struggling with this compound stability despite using antioxidants. What other options do I have? A4: For highly unstable active ingredients like this compound, encapsulation can provide significantly enhanced protection.[4] Encapsulating this compound in a polymeric shell can shield it from environmental factors such as oxygen, light, and heat, thereby improving its stability and extending the shelf life of your product.[4]

  • Q5: What is a suitable polymer for encapsulating this compound, and what are the expected benefits? A5: Polycaprolactone (PCL) is a biodegradable and biocompatible polymer that has been successfully used to encapsulate this compound.[4]

    • Benefits of PCL Encapsulation:

      • Enhanced Thermal Stability: Encapsulation in PCL can significantly increase the degradation temperature of this compound.[4]

      • Improved Shelf Life: PCL capsules containing this compound have shown good stability in suspension for extended periods.[4]

      • High Encapsulation Efficiency: A high percentage of the initial this compound can be successfully encapsulated.[4]

      • Controlled Release: Encapsulation can also provide a controlled release of this compound.

Data Presentation

The following tables summarize quantitative data related to the stability of this compound and similar compounds in emulsions.

Table 1: Effect of Emulsifier Concentration and Storage Temperature on the Stability of Neroli Essential Oil Emulsions

Neroli Oil Conc. (% w/w)Gum Arabic Conc. (% of total solids)Maltodextrin Conc. (% of total solids)Storage Temp. (°C)Creaming Index (%)*
1.52575425.3
1.55050418.7
1.57525412.1
3.050502515.4
6.050504010.2**

*A lower creaming index indicates higher stability. Data adapted from a study on neroli essential oil emulsions.[5] **At higher temperatures, flocculation was observed as another sign of instability.[5]

Table 2: Representative Effect of Antioxidants on the Oxidative Stability of an Oil-in-Water Emulsion

Emulsion SystemStorage ConditionPeroxide Value (meq O₂/kg oil)Total Oxidation (Totox) Value
Control (No Antioxidant)Accelerated (60°C, 7 days)45.898.2
With 0.1% α-TocopherolAccelerated (60°C, 7 days)21.345.7
With 0.02% BHTAccelerated (60°C, 7 days)15.934.1

*This table provides representative data on the expected positive impact of antioxidants on the stability of an unsaturated oil in an emulsion, based on findings from related studies.[3]

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Cosmetic Emulsion with this compound

This protocol describes the preparation of a basic O/W emulsion incorporating this compound.

  • Materials:

    • Oil Phase:

      • This compound (1-2%)

      • Carrier oil (e.g., Caprylic/Capric Triglyceride) (15-20%)

      • Emulsifier with a low HLB (e.g., Cetearyl Alcohol) (2-5%)

      • Antioxidant (e.g., α-Tocopherol) (0.1-0.5%)

    • Aqueous Phase:

      • Deionized water (to 100%)

      • Humectant (e.g., Glycerin) (2-5%)

      • Emulsifier with a high HLB (e.g., Polysorbate 20) (2-5%)

      • Thickener (e.g., Xanthan Gum) (0.2-0.5%)

    • Cool-down Phase:

      • Preservative (e.g., Phenoxyethanol) (0.5-1%)

  • Procedure:

    • In a sanitized beaker, combine all oil phase ingredients. In a separate sanitized beaker, combine all aqueous phase ingredients except the thickener.

    • Heat both phases separately to 70-75°C.

    • Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while mixing with a standard overhead stirrer.

    • Increase the mixing speed and add the thickener.

    • Homogenize the mixture for 2-5 minutes using a high-shear homogenizer to reduce the droplet size.

    • Allow the emulsion to cool while stirring gently.

    • When the temperature is below 40°C, add the cool-down phase ingredients.

    • Adjust the pH to the desired range (typically 4.5-6.5 for skin products) using a suitable acid or base (e.g., citric acid or sodium hydroxide).

    • Continue to stir gently until the emulsion is uniform and has reached room temperature.

Protocol 2: Stability Testing of this compound-Containing Emulsion

This protocol outlines the steps for assessing the stability of your cosmetic emulsion.

  • Procedure:

    • Initial Assessment (Time 0):

      • Visually inspect the emulsion for color, odor, and homogeneity.

      • Measure the pH using a calibrated pH meter.

      • Measure the viscosity using a viscometer.

      • Analyze the droplet size and distribution using a particle size analyzer or a microscope with a calibrated graticule.

    • Accelerated Stability Testing:

      • Store samples of the emulsion in their final packaging at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

      • Perform freeze-thaw cycles by storing samples at -10°C for 24 hours, followed by 24 hours at room temperature. Repeat for at least three cycles.

      • Expose samples to UV light in a light box to assess photostability.

    • Periodic Evaluation:

      • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from the stability chambers and allow them to equilibrate to room temperature.

      • Repeat the initial assessments (visual inspection, pH, viscosity, and droplet size analysis) and compare the results to the initial data.

    • Long-Term Stability Testing:

      • Store samples at room temperature (20-25°C) and under controlled humidity for the intended shelf life of the product (e.g., 12, 18, or 24 months), and perform evaluations at longer intervals (e.g., 3, 6, 12, 18, and 24 months).

Protocol 3: Quantification of this compound Degradation by GC-MS

This protocol provides a general method for quantifying the amount of this compound remaining in an emulsion over time.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 1g of the emulsion into a centrifuge tube.

    • Add a suitable internal standard (e.g., deuterated this compound or another terpene alcohol not present in the sample).

    • Add 5 mL of a non-polar solvent (e.g., hexane or diethyl ether) and vortex for 2 minutes to extract the this compound.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial.

    • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 40-400.

    • Quantification: Create a calibration curve using known concentrations of a this compound standard. Quantify the this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Visualizations

experimental_workflow cluster_prep Emulsion Preparation cluster_stability Stability Testing cluster_analysis Chemical Analysis prep_oil Prepare Oil Phase (this compound, Carrier Oil, Emulsifier, Antioxidant) heat Heat Phases to 75°C prep_oil->heat prep_aq Prepare Aqueous Phase (Water, Humectant, Emulsifier, Thickener) prep_aq->heat mix Mix & Homogenize heat->mix cool Cool Down & Add Preservatives mix->cool initial_eval Initial Evaluation (pH, Viscosity, Particle Size) cool->initial_eval accel_test Accelerated Testing (Temperature, Freeze-Thaw, UV) initial_eval->accel_test periodic_eval Periodic Evaluation accel_test->periodic_eval sample_prep Sample Preparation (Extraction) periodic_eval->sample_prep gcms GC-MS Analysis sample_prep->gcms quant Quantification of this compound gcms->quant

Caption: Workflow for emulsion preparation and stability analysis.

degradation_pathways cluster_stressors Stressors cluster_degradation Degradation Products cluster_consequences Observable Changes This compound This compound (Unsaturated Alcohol) aldehydes Aldehydes & Ketones This compound->aldehydes Oxidation peroxides Peroxides This compound->peroxides Photo-oxidation polymers Polymers This compound->polymers Polymerization oxygen Oxygen (Air) oxygen->aldehydes light UV Light light->peroxides heat Heat heat->polymers odor_change Odor Change aldehydes->odor_change color_change Color Change peroxides->color_change instability Emulsion Instability polymers->instability troubleshooting_workflow cluster_paths cluster_solutions Potential Solutions start Emulsion Instability Observed q1 What is the nature of the instability? start->q1 phase_sep Phase Separation (Creaming/Coalescence) q1->phase_sep Separation visc_change Viscosity Change q1->visc_change Viscosity odor_color_change Odor/Color Change q1->odor_color_change Odor/Color sol_emulsifier Adjust Emulsifier System (Concentration, HLB) phase_sep->sol_emulsifier sol_viscosity Increase Viscosity of Aqueous Phase phase_sep->sol_viscosity sol_homogenize Improve Homogenization phase_sep->sol_homogenize visc_change->sol_emulsifier visc_change->sol_viscosity sol_preservative Check Preservative System visc_change->sol_preservative sol_antioxidant Add/Increase Antioxidant odor_color_change->sol_antioxidant sol_packaging Use UV-protective Packaging odor_color_change->sol_packaging odor_color_change->sol_preservative

References

strategies to increase nerol yield in yeast fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of nerol in yeast. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges and optimize your this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the basic metabolic pathway for producing this compound in engineered Saccharomyces cerevisiae?

A1: this compound is an acyclic monoterpene not naturally produced in high quantities by S. cerevisiae. Its production requires metabolic engineering. The process starts with the native mevalonate (MVA) pathway, which produces the universal isoprene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then condensed to form geranyl diphosphate (GPP). Finally, a heterologously expressed this compound synthase enzyme converts GPP into this compound.[1][2][3]

Q2: What is the primary bottleneck for high-yield monoterpene production in yeast?

A2: The primary bottleneck is the limited availability of the direct precursor, geranyl diphosphate (GPP).[4][5] In wild-type yeast, the bifunctional enzyme farnesyl diphosphate synthase (Erg20p) efficiently converts GPP into farnesyl diphosphate (FPP) to support essential sterol biosynthesis. This sequential reaction leaves very little GPP available for monoterpene synthases to act upon.[5]

Q3: What are the main genetic strategies to increase the GPP pool for this compound synthesis?

A3: There are two primary strategies:

  • Increase Carbon Flux into the MVA Pathway: This is commonly achieved by overexpressing a truncated, deregulated version of HMG-CoA reductase (tHMG1), a key rate-limiting enzyme in the MVA pathway.[5][6][7]

  • Redirect Flux from FPP to GPP: This involves engineering the farnesyl diphosphate synthase, Erg20p. Introducing specific point mutations (e.g., F96W-N127W) can reduce its FPP synthesis activity, causing GPP to accumulate.[4][7]

Q4: Where can I find a suitable this compound synthase gene?

A4: this compound synthases have been identified in various plants. More recently, a novel fungal this compound synthase (PgfB) was characterized from Penicillium griseofulvum, which directly converts GPP to this compound and has been successfully expressed in S. cerevisiae.[2][3] Researchers can source these sequences from public databases like NCBI and synthesize them for expression in yeast.

Q5: How can subcellular compartmentalization improve this compound yield?

A5: Targeting the this compound biosynthesis pathway to specific organelles like mitochondria or peroxisomes can significantly enhance production.[8][9] This strategy can protect the GPP pool from competing cytosolic enzymes (like Erg20p), reduce the toxicity of this compound to the cell, and increase local concentrations of enzymes and substrates.[8][9] For example, targeting the geraniol (a related monoterpene) pathway to the mitochondria resulted in a 6-fold increase in production compared to cytosolic expression.[8]

Troubleshooting Guide

Problem: I have expressed a this compound synthase, but I am detecting very low or no this compound.

  • Possible Cause 1: Insufficient GPP Precursor. This is the most common issue. The native yeast metabolism heavily favors FPP production.

    • Solution: Implement strategies to boost the GPP pool. Overexpress tHMG1 to increase overall MVA pathway flux. Crucially, express a mutant version of ERG20 (e.g., Erg20p F96W-N127W) to prevent the rapid conversion of GPP to FPP.[4][7]

  • Possible Cause 2: Poor this compound Synthase Activity. The heterologous enzyme may not be expressing well or may have low specific activity in the yeast cytosol.

    • Solution:

      • Verify Expression: Perform a Western blot to confirm the synthase protein is being produced.

      • Codon Optimization: Ensure the DNA sequence of your this compound synthase gene is codon-optimized for S. cerevisiae.

      • Promoter Choice: Use a strong constitutive or inducible promoter to drive high-level expression.

      • Enzyme Screening: Test different this compound synthases from various sources (plants, fungi) as some may perform better than others in a yeast host.[2][3]

  • Possible Cause 3: Product Volatility or Degradation. this compound is a volatile compound and can be lost from the culture through evaporation. It can also be metabolized by the yeast.

    • Solution: Add an organic overlay to the culture medium, such as dodecane or isopropyl myristate.[7] This creates a separate phase that can capture the volatile this compound, preventing its loss and potentially reducing its toxicity to the cells. Analyze the organic phase for this compound content.

Problem: My engineered yeast strain shows poor growth or is not viable.

  • Possible Cause 1: Metabolic Imbalance. Drastically altering central metabolism can be detrimental to cell health.

    • Solution:

      • Tunable Expression: Use inducible or lower-strength promoters instead of strong constitutive promoters for your pathway genes to find a balance between this compound production and cell health.

      • Avoid Complete Knockouts: Completely knocking out essential genes like ERG20 is lethal. Use strategies like expressing dominant-negative variants or creating heterozygous deletion strains to reduce, but not eliminate, the activity of competing pathways.[4]

  • Possible Cause 2: Product Toxicity. High concentrations of monoterpenes like this compound can disrupt cell membranes and inhibit growth.[9]

    • Solution:

      • In-situ Product Removal: Use a two-phase fermentation system with an organic overlay to continuously extract this compound from the aqueous phase, keeping the concentration below toxic levels.[7]

      • Adaptive Laboratory Evolution (ALE): Evolve your yeast strain by serially culturing it in the presence of increasing, sub-lethal concentrations of this compound to select for more tolerant variants.[10][11]

Problem: I am producing geraniol instead of, or in addition to, this compound.

  • Possible Cause: Lack of Enzyme Specificity. Some monoterpene synthases are not perfectly specific and can produce a mixture of isomers. Additionally, yeast possesses native enzymes that can isomerize this compound to geraniol.[1]

    • Solution:

      • Enzyme Selection: Characterize your synthase in vitro to confirm its product profile. You may need to screen for a more specific this compound synthase.

      • Identify and Modify Isomerases: While challenging, you could use transcriptomics or proteomics to identify native alcohol dehydrogenases or other enzymes responsible for the isomerization and attempt to knock them out. However, this risks unintended metabolic consequences.

Data Summary

The following tables summarize this compound and other relevant monoterpene production titers achieved in various microbial hosts through different engineering strategies.

OrganismProductKey Engineering StrategyTiter (mg/L)Reference
Meyerozyma guilliermondiiThis compoundNative producer (wild-type)~2.74[1]
Escherichia coliThis compoundExpression of tNDPS1 and GmNES0.053[1]
S. cerevisiaeGeranyl AcetatetHMG1, IDI1, MAF1 integration; Erg20 mutation; Fermentation optimization22.49[7]
S. cerevisiae8-hydroxygeraniolMitochondrial compartmentalization of geraniol pathway; Fed-batch fermentation227[8]
S. cerevisiaeβ-MyrceneSubcellular localization, enzyme fusion, precursor enhancement, fed-batch fermentation142.64[12]

Visualizations

This compound Biosynthesis Pathway in Engineered Yeast

Nerol_Pathway This compound Biosynthesis Pathway in Engineered Yeast cluster_mva Mevalonate (MVA) Pathway cluster_terpene Terpene Synthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 (overexpress) tHMG_note ENGINEERING TARGET: Increase precursor supply HMG_CoA->tHMG_note IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP GPP GPP IPP_DMAPP->GPP Erg20p (native) This compound This compound GPP->this compound This compound Synthase (heterologous) FPP FPP GPP->FPP Erg20p (native) Erg20_note ENGINEERING TARGET: Mutate to reduce FPP synthesis and increase GPP pool GPP->Erg20_note NES_note ENGINEERING TARGET: Introduce gene for final product synthesis This compound->NES_note Sterols Sterols (Essential) FPP->Sterols

Caption: Metabolic pathway for this compound production in engineered yeast.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield start Low or No this compound Detected check_expression 1. Verify this compound Synthase (NES) Expression via Western Blot start->check_expression check_precursors 2. Quantify Precursors (e.g., GPP, FPP) via LC-MS check_expression->check_precursors Expression OK no_expression Action: Check codon usage, promoter strength, plasmid. check_expression->no_expression No/Low Expression check_viability 3. Assess Cell Viability and Growth Rate check_precursors->check_viability Precursors OK low_precursors Action: Overexpress tHMG1, express mutant Erg20p. check_precursors->low_precursors Low GPP, High FPP check_volatility 4. Check for Product Loss (Run two-phase fermentation) check_viability->check_volatility Growth OK poor_growth Action: Reduce gene expression, use inducible promoters, check for toxicity. check_viability->poor_growth Poor Growth product_found Action: Implement two-phase fermentation for all experiments. check_volatility->product_found This compound found in organic layer success Yield Optimized check_volatility->success No loss detected, all checks OK no_expression->check_expression low_precursors->check_precursors poor_growth->check_viability product_found->success

Caption: A logical workflow for diagnosing issues with low this compound yield.

Key Experimental Protocols

Protocol 1: Heterologous Expression of this compound Synthase

Objective: To express a codon-optimized this compound synthase gene in S. cerevisiae for this compound production.

Methodology:

  • Gene Synthesis: Synthesize the DNA sequence for a chosen this compound synthase (e.g., PgfB from P. griseofulvum[2]), with codon usage optimized for S. cerevisiae. Include appropriate restriction sites for cloning.

  • Vector Preparation: Clone the synthesized gene into a yeast expression vector (e.g., pYES2 or p426GPD) under the control of a strong promoter (e.g., TEF1 or GPD).

  • Yeast Transformation: Transform the expression plasmid into a suitable S. cerevisiae strain (e.g., CEN.PK or BY4741) using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

  • Selection: Plate the transformed cells onto selective synthetic complete (SC) drop-out medium lacking the appropriate nutrient (e.g., uracil for a URA3-marked plasmid) to select for successful transformants.

  • Culture for Production: Inoculate a single colony into 5 mL of selective SC medium and grow overnight at 30°C with shaking (200 rpm). Use this pre-culture to inoculate a larger volume (e.g., 50 mL) of fermentation medium (e.g., YPD or SC) in a flask.

  • Two-Phase Fermentation: After 12-24 hours of growth, add a sterile organic solvent overlay (e.g., 10% v/v dodecane) to capture the this compound.[7]

  • Incubation: Continue fermentation for 72-96 hours at 30°C.

  • Sample Collection & Analysis: Harvest the organic layer for GC-MS analysis to quantify this compound.

Protocol 2: Quantification of this compound by GC-MS

Objective: To extract and quantify this compound from the organic overlay of a two-phase yeast culture.

Methodology:

  • Sample Preparation: After fermentation, centrifuge the culture tubes to cleanly separate the aqueous, cellular, and organic phases. Carefully pipette the top organic layer into a clean microcentrifuge tube.

  • Internal Standard: Add a known concentration of an internal standard (e.g., α-terpineol or another compound not produced by the yeast) to the collected organic phase. This is crucial for accurate quantification.

  • Dehydration: Add a small amount of anhydrous sodium sulfate to the tube to remove any residual water, which can interfere with GC analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a suitable capillary column for terpene analysis (e.g., HP-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250°C) to elute the compounds.

    • Mass Spectrometer (MS) Conditions: Operate in Electron Ionization (EI) mode and scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identification: Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic this compound standard.

    • Quantification: Create a standard curve by running known concentrations of this compound with the same fixed concentration of the internal standard. Calculate the concentration of this compound in your sample by comparing the peak area ratio (this compound/internal standard) to the standard curve.

References

overcoming challenges in the large-scale purification of nerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of nerol.

Troubleshooting Guides

Fractional Distillation

Question: Why am I getting poor separation of this compound and geraniol?

Answer:

Poor separation of this compound and geraniol during fractional distillation is a common issue due to their close boiling points (approximately 225-226°C for this compound and 229-230°C for geraniol).[1] Here are several potential causes and solutions:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with such a small boiling point difference.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

  • Incorrect Reflux Ratio: A low reflux ratio can lead to incomplete separation.

    • Solution: Increase the reflux ratio. This increases the number of vaporization-condensation cycles, improving separation. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between purity and throughput.

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium to be established within the column.[2]

    • Solution: Slow down the distillation rate by reducing the heat input to the boiling flask. A slow and steady distillation is crucial for separating close-boiling isomers.[2][3]

  • Fluctuating Heat Input: Unstable heating can disrupt the temperature gradient in the column.

    • Solution: Use a stable heating source like a heating mantle with a controller or an oil bath to ensure consistent heat input.[3]

  • Improper Thermometer Placement: Incorrect placement of the thermometer will lead to inaccurate boiling point readings.[2]

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.[2]

Question: My this compound is degrading during distillation. What can I do?

Answer:

This compound is heat-sensitive and can undergo degradation or isomerization at high temperatures.[1]

  • High Temperature: Prolonged exposure to high temperatures can cause this compound to degrade.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation).[4] This lowers the boiling points of both this compound and geraniol, allowing for distillation at a lower, less destructive temperature.[4]

  • Presence of Acidic Impurities: Acidic contaminants can catalyze degradation and isomerization reactions at elevated temperatures.

    • Solution: Neutralize the crude this compound mixture before distillation by washing it with a dilute sodium bicarbonate solution.

Inclusion Complexation with β-Cyclodextrin

Question: I am getting a low yield of the this compound-β-cyclodextrin inclusion complex. What are the possible reasons?

Answer:

Low yield is a common problem in inclusion complexation. Several factors can contribute to this:

  • Incorrect Molar Ratio: The stoichiometry between this compound and β-cyclodextrin is critical for efficient complex formation.

    • Solution: Optimize the molar ratio of the this compound/geraniol mixture to β-cyclodextrin. A molar ratio in the range of 1:1 to 1:5 (isomers to β-cyclodextrin) has been reported.[1]

  • Suboptimal Temperature: The temperature during complex formation affects the solubility of both the cyclodextrin and the guest molecule, as well as the stability of the inclusion complex.

    • Solution: Experiment with different temperatures for the inclusion process. A common approach is to dissolve the β-cyclodextrin in warm water (e.g., 60°C) before adding the this compound mixture.[1]

  • Insufficient Reaction Time: Complex formation is an equilibrium process and requires sufficient time to proceed to completion.

    • Solution: Increase the stirring or agitation time after mixing the this compound and β-cyclodextrin solutions. Agitation for several hours (e.g., 6 hours) is often necessary.[1]

  • Inefficient Precipitation: The inclusion complex needs to precipitate out of the solution to be isolated.

    • Solution: After the inclusion reaction, cool the mixture to a lower temperature (e.g., 4°C) and allow it to stand for an extended period (e.g., 24 hours) to maximize precipitation.[1]

Question: How can I efficiently recover the pure this compound from the inclusion complex?

Answer:

Recovering the guest molecule from the cyclodextrin cavity can be challenging.

  • Ineffective Dissociation Method: The chosen method may not be sufficient to break the host-guest interactions.

    • Solution: Several methods can be employed:

      • Heating: Heating the inclusion complex in water or a suitable solvent can dissociate the complex.

      • Solvent Extraction: Use a solvent in which this compound is highly soluble but β-cyclodextrin is not (e.g., ethyl acetate) to extract the this compound.[1]

      • Steam Distillation: This can be an effective method to recover the volatile this compound from the non-volatile cyclodextrin.

Chromatography

Question: I am observing poor resolution between this compound and geraniol peaks in my chromatogram. How can I improve this?

Answer:

Achieving baseline separation of isomers is a common chromatographic challenge.

  • Inappropriate Stationary Phase: The column chemistry may not be selective enough for the isomers.

    • Solution: For normal-phase chromatography, silica gel or alumina can be used. For reverse-phase HPLC, a C18 column is common.[5] You may need to screen different stationary phases to find one with optimal selectivity.

  • Suboptimal Mobile Phase Composition: The elution strength of the mobile phase may be too high or too low.

    • Solution:

      • Normal-Phase: Optimize the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A lower concentration of the polar solvent will increase retention time and may improve resolution.

      • Reverse-Phase: Adjust the ratio of water and an organic solvent like acetonitrile or methanol.[5]

  • Flow Rate is Too High: A high flow rate reduces the interaction time of the analytes with the stationary phase.

    • Solution: Decrease the flow rate to allow for better equilibration and improved separation.

  • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the amount of sample loaded onto the column.

Question: My purified this compound fraction is contaminated with other impurities from the crude mixture. What should I do?

Answer:

Co-elution of impurities is a common issue.

  • Insufficient Separation Power: A single chromatographic step may not be enough to remove all impurities.

    • Solution: Employ a multi-step purification strategy. For example, use fractional distillation to enrich the this compound/geraniol fraction first, followed by a high-resolution chromatographic step.

  • Inadequate Washing Step: In preparative chromatography, a proper wash step is crucial to remove weakly bound impurities.

    • Solution: Before eluting the this compound, wash the column with a solvent of intermediate polarity that will remove impurities without eluting the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the large-scale purification of this compound?

The main difficulty lies in separating this compound from its geometric isomer, geraniol. Their physical and chemical properties are very similar, with a boiling point difference of only about 2°C, and both are sensitive to heat. This makes conventional distillation methods challenging and often inefficient for achieving high purity on a large scale.[1]

Q2: What are the main methods used for this compound purification?

The most common methods for separating this compound and geraniol are:

  • Fractional Distillation under Reduced Pressure: This method lowers the boiling points of the isomers, reducing the risk of thermal degradation.[4]

  • Inclusion Complexation with β-Cyclodextrin: This technique relies on the selective formation of an inclusion complex between one of the isomers (preferentially geraniol) and β-cyclodextrin, allowing for their separation.[1]

  • Preparative Chromatography: Techniques like column chromatography (normal or reverse-phase) can be used to separate the isomers based on their differential interactions with the stationary phase.

Q3: What level of purity can I expect to achieve with these methods?

The achievable purity depends on the method and the optimization of the process.

  • Inclusion complexation with β-cyclodextrin has been reported to yield purities of around 96-97%.[1]

  • Fractional distillation and chromatography , with careful optimization, can also achieve high purities, though specific quantitative data for this compound is less readily available in the provided search results.

Q4: Are there any safety precautions I should take during this compound purification?

Yes, you should always follow standard laboratory safety procedures.

  • Ventilation: Work in a well-ventilated area or a fume hood, as this compound and the solvents used are volatile.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling of Chemicals: Be cautious when handling organic solvents, which are often flammable. When performing vacuum distillation, ensure the glassware is free of cracks and use a safety screen.

Quantitative Data Summary

Purification MethodReported Purity of this compoundReported Yield of this compoundReference
Inclusion Complexation with β-Cyclodextrin96.7%61.9%[1]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound under Reduced Pressure

Objective: To separate this compound from geraniol by reducing their boiling points to minimize thermal degradation.

Materials:

  • Crude this compound/geraniol mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with controller

  • Vacuum pump and vacuum gauge

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound/geraniol mixture and a stir bar into the round-bottom flask.

  • Attach the flask to the fractionating column.

  • Connect the condenser to the distillation head and the receiving flask.

  • Connect the vacuum pump to the distillation apparatus via a vacuum adapter.

  • Begin stirring the mixture and slowly evacuate the system to the desired pressure.

  • Turn on the cooling water to the condenser.

  • Gradually heat the mixture using the heating mantle.

  • Observe the temperature at the distillation head. Collect the initial fraction (forerun), which may contain more volatile impurities.

  • As the temperature stabilizes at the boiling point of this compound at the set pressure, begin collecting the this compound-rich fraction in a clean receiving flask.

  • Continue distillation until the temperature begins to rise towards the boiling point of geraniol, at which point you should switch to another receiving flask to collect the geraniol-rich fraction.

  • Once the separation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification of this compound via Inclusion Complexation with β-Cyclodextrin

Objective: To selectively form an inclusion complex with geraniol, thereby enriching the remaining solution in this compound.

Materials:

  • Crude this compound/geraniol mixture

  • β-Cyclodextrin

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in distilled water by heating and stirring (e.g., to 60°C).

  • In a separate beaker, dissolve the crude this compound/geraniol mixture.

  • Slowly add the this compound/geraniol solution to the β-cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture for several hours (e.g., 6 hours) at a constant temperature.

  • After stirring, cool the mixture to a low temperature (e.g., 4°C) and let it stand for 24 hours to allow the inclusion complex (primarily with geraniol) to precipitate.

  • Separate the precipitate by vacuum filtration. The filtrate will be enriched in this compound.

  • To recover this compound from the filtrate, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the purified, this compound-rich fraction.

  • To recover geraniol, the precipitated inclusion complex can be dissociated by heating in water or by extraction with a suitable solvent.

Visualizations

experimental_workflow_fractional_distillation start Crude this compound/ Geraniol Mixture setup Assemble Fractional Distillation Apparatus start->setup Load distill Vacuum Distillation setup->distill Heat & Evacuate collect_this compound Collect this compound-Rich Fraction distill->collect_this compound Lower BP Fraction collect_geraniol Collect Geraniol-Rich Fraction distill->collect_geraniol Higher BP Fraction end Purified Fractions collect_this compound->end collect_geraniol->end

Caption: Workflow for Fractional Distillation of this compound.

experimental_workflow_inclusion_complexation start Crude this compound/ Geraniol Mixture mix Mix with Saturated β-Cyclodextrin Solution start->mix react Stir for several hours mix->react precipitate Cool to precipitate inclusion complex react->precipitate filter Vacuum Filtration precipitate->filter filtrate Filtrate (this compound-rich) filter->filtrate precipitate_solid Precipitate (Geraniol inclusion complex) filter->precipitate_solid extract_this compound Extract this compound with Ethyl Acetate filtrate->extract_this compound recover_geraniol Dissociate Complex & Recover Geraniol precipitate_solid->recover_geraniol end_this compound Purified this compound extract_this compound->end_this compound end_geraniol Purified Geraniol recover_geraniol->end_geraniol

Caption: Workflow for this compound Purification via Inclusion Complexation.

troubleshooting_logic_poor_separation problem Poor Separation of This compound & Geraniol cause1 Insufficient Column Efficiency problem->cause1 cause2 Incorrect Reflux Ratio problem->cause2 cause3 Distillation Rate Too High problem->cause3 solution1 Use more efficient column/packing cause1->solution1 solution2 Increase Reflux Ratio cause2->solution2 solution3 Reduce Heat Input cause3->solution3

Caption: Troubleshooting Logic for Poor Distillation Separation.

References

Technical Support Center: Prevention of Nerol Oxidation in Essential Oil Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of nerol oxidation in essential oil blends.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern in essential oil blends?

This compound is a monoterpene alcohol with a fresh, sweet, rose-like aroma, making it a valuable component in many essential oil formulations. However, due to its unsaturated chemical structure, this compound is susceptible to oxidation when exposed to factors like air (oxygen), light, and heat. This degradation can lead to a loss of its characteristic fragrance, the formation of undesirable off-odors, and a decrease in the overall quality and potential therapeutic efficacy of the essential oil blend. Furthermore, oxidation products can sometimes act as skin sensitizers.

Q2: What are the primary chemical changes that occur when this compound oxidizes?

The oxidation of this compound typically proceeds through a free-radical chain reaction, a process known as autoxidation. This process involves three main stages: initiation, propagation, and termination. The primary oxidation products include hydroperoxides, which are unstable and can further decompose into a variety of secondary oxidation products such as aldehydes (like neral, the aldehyde corresponding to this compound), ketones, and epoxides. These secondary products are often responsible for the significant changes in aroma and potential for skin irritation.

Q3: What are the most effective methods to prevent the oxidation of this compound in our essential oil blends?

Preventing this compound oxidation involves a multi-faceted approach focusing on proper storage, handling, and the use of antioxidants.

  • Proper Storage: Store essential oil blends in tightly sealed, amber or cobalt blue glass containers to protect them from light and oxygen. It is also recommended to store them in a cool, dark place.

  • Inert Gas Blanketing: For long-term storage, displacing the oxygen in the headspace of the storage container with an inert gas like nitrogen or argon can significantly slow down the oxidation process.

  • Use of Antioxidants: The addition of antioxidants is a highly effective method to inhibit the oxidation cascade. Both natural and synthetic antioxidants can be used.

Q4: Which antioxidants are recommended for stabilizing this compound, and at what concentrations?

A variety of antioxidants can be effective in preventing this compound oxidation. The choice often depends on the specific formulation, regulatory requirements, and desired final product characteristics.

  • Natural Antioxidants:

    • Tocopherols (Vitamin E): A mixture of tocopherols (alpha, beta, gamma, and delta) is often more effective than a single isomer. A typical starting concentration is 0.1-0.5% by weight of the essential oil blend.

    • Rosemary Extract: This is a potent natural antioxidant, with its activity primarily attributed to carnosic acid and carnosol. Recommended concentrations typically range from 0.02% to 0.2%.

  • Synthetic Antioxidants:

    • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are highly effective synthetic antioxidants. They are typically used at concentrations between 0.01% and 0.1%. It is important to check regional regulatory limits for their use in cosmetic and pharmaceutical applications.

Q5: Can different antioxidants be used in combination?

Yes, using a combination of antioxidants can often provide synergistic effects. For instance, combining a primary antioxidant (which donates a hydrogen atom to quench free radicals, like BHT or tocopherols) with a chelating agent (which deactivates metal ions that can catalyze oxidation, like citric acid) can be more effective than using a single antioxidant.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Noticeable change in the aroma of the essential oil blend over a short period. This is a strong indicator of oxidation. The blend may have been exposed to excessive light, heat, or oxygen.1. Review your storage conditions. Ensure the blend is in a tightly sealed, dark glass container and stored in a cool location. 2. Consider adding an antioxidant to a fresh batch of the blend to prevent future degradation. 3. If the aroma has already changed significantly, the oxidized blend may not be salvageable for its original purpose.
The added antioxidant is not dissolving completely in the essential oil blend. Some antioxidants, particularly in crystalline form, may have limited solubility in certain essential oil compositions, especially at higher concentrations.1. Gently warm the essential oil blend while stirring to aid dissolution. Do not overheat, as this can accelerate oxidation. 2. Consider using a liquid form of the antioxidant if available (e.g., mixed tocopherols in a carrier oil). 3. Pre-dissolve the antioxidant in a small portion of a carrier oil that is part of your formulation before adding it to the main blend.
Discoloration of the essential oil blend after adding an antioxidant. Certain natural extracts used as antioxidants (e.g., some darker rosemary extracts) can impart a slight color to the final blend.1. If the color change is slight and does not impact the final product's quality, it may be acceptable. 2. Source a lighter-colored or decolorized version of the natural antioxidant extract. 3. Consider using a colorless synthetic antioxidant like BHT if color is a critical parameter.
Unexpected peaks appear in the GC-MS chromatogram of a stored blend. These new peaks are likely oxidation byproducts of this compound and other susceptible terpenes.1. Compare the chromatogram to that of a freshly prepared blend to confirm the new peaks are due to degradation. 2. Attempt to identify the oxidation products by comparing their mass spectra with library data. Common this compound oxidation products include neral, various epoxides, and hydroperoxides. 3. Implement preventative measures (proper storage, use of antioxidants) in future batches to minimize the formation of these byproducts.

Data Presentation

Table 1: Comparative Efficacy of Antioxidants in Preventing Oil Oxidation

This table summarizes data from a study comparing the effectiveness of different antioxidants in preventing the oxidation of sunflower oil, which can be indicative of their potential performance in stabilizing unsaturated molecules like this compound. The Peroxide Value (PV) is a measure of the concentration of peroxides, the primary products of lipid oxidation. A lower PV indicates better oxidative stability.

AntioxidantConcentrationPeroxide Value (meq O2/kg) after Frying
Control (No Antioxidant)-2.0
TocopherolNot SpecifiedMarkedly retarded primary oxidation
Rosemary ExtractNot Specified1.2
Ferulago ExtractNot Specified2.0
TBHQ (synthetic)Not Specified1.23

Data adapted from a comparative study on antioxidant activity in oil during deep frying.[1][2]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV) in Essential Oil Blends

This protocol provides a method for quantifying the extent of primary oxidation in an essential oil blend.

Materials:

  • Essential oil blend sample

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)

  • 1% Starch indicator solution

  • Erlenmeyer flask

  • Burette

  • Pipettes

Procedure:

  • Accurately weigh approximately 5 g of the essential oil blend into a clean, dry Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl for exactly one minute, and then immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn a blue/purple color.

  • Continue the titration, adding the sodium thiosulfate solution dropwise, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions without the oil sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of titrant used for the sample (mL)

  • B = Volume of titrant used for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: Preparation of an Essential Oil Blend with an Antioxidant for Stability Testing

This protocol outlines the steps for incorporating an antioxidant into an essential oil blend for the purpose of conducting a stability study.

Materials:

  • This compound-containing essential oil blend

  • Selected antioxidant (e.g., BHT, mixed tocopherols, rosemary extract)

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Amber glass storage vials

Procedure:

  • Determine the desired final concentration of the antioxidant in the essential oil blend (e.g., 0.1% w/w).

  • Accurately weigh the required amount of the essential oil blend into a glass beaker.

  • Accurately weigh the corresponding amount of the antioxidant.

  • If the antioxidant is a solid, it can be added directly to the essential oil blend. If it is a viscous liquid, it can also be added directly.

  • Place the magnetic stir bar in the beaker and place the beaker on the magnetic stirrer.

  • Stir the mixture at a moderate speed until the antioxidant is completely dissolved. Gentle warming (to no more than 40°C) can be applied to facilitate dissolution if necessary, but should be used with caution to avoid initiating oxidation.

  • Once the antioxidant is fully incorporated, decant the stabilized blend into amber glass vials, filling them to the top to minimize headspace.

  • Tightly cap the vials and label them appropriately.

  • Prepare a control sample of the same essential oil blend without the antioxidant for comparison.

  • Store the samples under the desired experimental conditions (e.g., accelerated aging at an elevated temperature or real-time storage at ambient temperature) and analyze for oxidation at predetermined time points using methods such as peroxide value determination or GC-MS analysis.

Visualizations

Nerol_Oxidation_Pathway This compound This compound Nerol_Radical This compound Radical This compound->Nerol_Radical Initiator Initiator (e.g., Light, Heat, Metal Ions) Initiator->this compound H abstraction Oxygen Oxygen (O2) Peroxy_Radical This compound Peroxy Radical Nerol_Radical->Peroxy_Radical + O2 Hydroperoxide This compound Hydroperoxide Peroxy_Radical->Hydroperoxide + H from another this compound molecule Antioxidant Antioxidant (e.g., BHT, Tocopherol) Peroxy_Radical->Antioxidant Radical Quenching Secondary_Products Secondary Oxidation Products (Neral, Epoxides, etc.) Hydroperoxide->Secondary_Products Decomposition

Caption: Simplified pathway of this compound autoxidation and the role of antioxidants.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Interpretation Blend Prepare this compound-Containing Essential Oil Blend Add_Antioxidant Incorporate Antioxidant Blend->Add_Antioxidant Control Prepare Control (No Antioxidant) Blend->Control Storage Store Samples under Controlled Conditions Add_Antioxidant->Storage Control->Storage PV_Analysis Peroxide Value Determination Storage->PV_Analysis GCMS_Analysis GC-MS Analysis of Degradation Products Storage->GCMS_Analysis Compare Compare Results of Test vs. Control PV_Analysis->Compare GCMS_Analysis->Compare Conclusion Draw Conclusions on Antioxidant Efficacy Compare->Conclusion

Caption: Experimental workflow for evaluating antioxidant efficacy in essential oil blends.

References

Technical Support Center: Optimizing HPLC for Nerol Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of nerol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and its geometric isomer, geraniol, using HPLC?

A1: this compound (cis-isomer) and geraniol (trans-isomer) are challenging to separate due to their similar physicochemical properties. Their structural similarity results in very close retention times on many standard reversed-phase columns, often leading to co-elution or poor resolution. The primary difficulty lies in finding a stationary and mobile phase combination that can effectively discriminate between the subtle structural difference of the two isomers[1].

Q2: What type of HPLC column is recommended for separating this compound isomers?

A2: A reversed-phase C18 column is a common starting point for the separation of terpene isomers like this compound and geraniol[2]. For improved selectivity, consider columns with different stationary phase chemistries, such as phenyl-hexyl or biphenyl phases, which can offer alternative interactions (e.g., pi-pi interactions) and potentially enhance resolution between geometric isomers[3]. For separating the enantiomers of this compound, a chiral stationary phase (CSP) is required[4][5].

Q3: How does mobile phase composition impact the separation of this compound isomers?

A3: The mobile phase composition is a critical factor for achieving baseline separation. Key parameters to optimize include:

  • Solvent Strength: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase (e.g., water) controls the retention time of the isomers. Increasing the aqueous phase percentage generally increases retention and can improve separation[6].

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Trying both can be beneficial as they provide different selectivities.

  • pH: For ionizable compounds, mobile phase pH is crucial as it affects analyte charge and retention[3]. While this compound and geraniol are alcohols and not typically ionized, pH can influence the silica support of the column. A slightly acidic mobile phase (e.g., using 0.1% formic or acetic acid) is often used to ensure sharp peak shapes[7].

Q4: Which detection method is suitable for analyzing this compound isomers?

A4: this compound isomers lack a strong chromophore, which makes UV detection challenging but feasible at low wavelengths (around 210-220 nm). For higher sensitivity and specificity, derivatization to introduce a UV-active group can be employed[8]. Alternatively, Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) can be used, as these methods do not require the analyte to have a chromophore.

Troubleshooting Guide

This guide addresses common issues encountered during the method development for separating this compound isomers.

Problem 1: Poor or no resolution between this compound and geraniol peaks.

This is the most common issue. A resolution value (Rs) of ≥ 1.5 is desired for baseline separation[6].

Troubleshooting Steps:

  • Optimize Mobile Phase: This is often the most effective first step[9].

    • Decrease Solvent Strength: If using a reversed-phase method, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases retention times and may improve resolution[6]. Try a shallow gradient elution, which can be more effective for resolving closely eluting peaks than an isocratic method[6].

    • Change Organic Modifier: If using acetonitrile, switch to methanol or a combination of both. The change in solvent can alter selectivity and improve the separation.

  • Adjust Temperature:

    • Lowering the column temperature can sometimes increase resolution, although it may also increase backpressure. Conversely, increasing the temperature can decrease mobile phase viscosity and improve efficiency, but may also reduce retention[6][9]. Experiment with temperatures in the range of 25°C to 50°C.

  • Reduce Flow Rate:

    • Lowering the flow rate can increase column efficiency and improve resolution, but it will also lead to longer run times[6].

  • Change the Column:

    • If mobile phase optimization is insufficient, the column chemistry may not be suitable. Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a C30 column) to introduce different separation mechanisms[9].

    • Consider a column with a smaller particle size (e.g., 3 µm or sub-2 µm) to increase efficiency (plate number), which leads to sharper peaks and better resolution[9].

Problem 2: Peak Tailing or Fronting.

Peak asymmetry compromises resolution and quantification.

Troubleshooting Steps:

  • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion[10][11].

  • Adjust Mobile Phase pH: Although this compound is neutral, secondary interactions with the column's silica backbone can cause tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress silanol activity and improve peak shape[7].

  • Inspect the Column:

    • A blocked or contaminated column frit can lead to peak distortion. Try cleaning the column according to the manufacturer's instructions or replacing the frit[11][12].

    • Column degradation can also be a cause. If the column is old or has been used extensively with harsh conditions, it may need to be replaced[10].

Problem 3: Drifting Retention Times.

Inconsistent retention times make peak identification unreliable.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. For gradient methods, ensure the column is sufficiently re-equilibrated to the initial conditions between runs.

  • Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed[10]. Using a degasser can help prevent air bubbles[13].

  • Verify Temperature Control: Ensure the column oven temperature is stable. Fluctuations in temperature can cause retention times to shift[9][10].

  • Inspect the HPLC System: Check the pump for leaks or worn seals, as this can lead to inconsistent flow rates and pressure fluctuations, affecting retention times[10].

Experimental Protocols & Data

Example Protocol for this compound/Geraniol Isomer Separation

This protocol is a starting point based on methods for similar compounds, such as citral isomers (neral and geranial)[2]. Optimization will be required.

  • Column: Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: Start with a shallow gradient, for example:

    • 0-20 min: 60% B to 70% B

    • 20-25 min: 70% B to 90% B (column wash)

    • 25-30 min: Re-equilibrate at 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

Table 1: Example HPLC Conditions for Isomer Separation

The following table summarizes different starting conditions that can be adapted for separating this compound isomers, based on published methods for related compounds.

ParameterMethod 1 (Adapted from Citral Separation[2])Method 2 (General Terpene Analysis)Method 3 (Alternative Selectivity)
Column Enable C18-G (250x4.6 mm, 5µm)Wakosil-II C18 (size not specified)[14]Phenyl-Hexyl (150x4.6 mm, 3µm)
Mobile Phase Acetonitrile : WaterAcetonitrile : Methanol : Ammonium Acetate Buffer (pH 4.7)[14]Methanol : Water
Elution Mode Isocratic (70:30)Ternary Gradient[14]Gradient
Flow Rate 1.0 mL/minNot specified0.8 mL/min
Temperature AmbientRoom Temperature[14]35°C
Detection PDA at 233 nmNot specifiedUV at 215 nm

Visual Workflows

HPLC_Troubleshooting_Workflow start_node Identify Problem (e.g., Poor Resolution, Peak Tailing) check_system Systematic Check (Leaks, Pressure, Baseline) start_node->check_system Start Here is_shape_ok Good Peak Shape? start_node->is_shape_ok If Peak Shape Issue process_node process_node decision_node decision_node end_node Problem Resolved check_node check_node optimize_mp Optimize Mobile Phase (Solvent Ratio, pH, Modifier) check_system->optimize_mp System OK is_resolved Resolution > 1.5? optimize_mp->is_resolved adjust_params Adjust Physical Parameters (Flow Rate, Temperature) adjust_params->is_resolved change_column Change Column (Different Chemistry, Particle Size) change_column->is_resolved is_resolved->end_node Yes is_resolved->adjust_params No is_resolved->change_column Still No is_shape_ok->end_node Yes review_sample Review Sample Prep (Solvent, Concentration) is_shape_ok->review_sample No review_sample->optimize_mp

Caption: General HPLC troubleshooting workflow.

Method_Development_Decision_Tree start_node Goal: Baseline Separation of this compound Isomers (Rs > 1.5) select_column Step 1: Select Column (Start with C18, 5µm) start_node->select_column process_node process_node decision_node decision_node result_node result_node select_mp Step 2: Select Mobile Phase (ACN/Water or MeOH/Water with 0.1% Acid) select_column->select_mp run_scout Step 3: Run Scouting Gradient (e.g., 5-95% B in 20 min) select_mp->run_scout peaks_elute Peaks Eluted? run_scout->peaks_elute adjust_gradient Adjust Gradient Range & Slope peaks_elute->adjust_gradient No (or poor retention) is_resolved Resolution > 1.5? peaks_elute->is_resolved Yes adjust_gradient->run_scout fine_tune Fine-Tune Parameters (Temp, Flow Rate) is_resolved->fine_tune Yes, but needs improvement change_selectivity Step 4: Change Selectivity is_resolved->change_selectivity No optimized Method Optimized is_resolved->optimized Yes, baseline achieved fine_tune->optimized change_solvent Try different organic solvent (e.g., MeOH instead of ACN) change_selectivity->change_solvent change_column Try different column (e.g., Phenyl-Hexyl) change_selectivity->change_column change_solvent->run_scout change_column->select_mp

Caption: Decision tree for HPLC method development.

References

Technical Support Center: Addressing Nerol Cytotoxicity in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with nerol-induced cytotoxicity in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for my in vitro experiments?

This compound is a lipophilic monoterpene and has low solubility in aqueous media. To prepare a stock solution, dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use a minimal amount of the organic solvent to create a high-concentration stock solution. For cell culture experiments, the final concentration of the solvent in the media should be kept low (typically ≤ 0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?

The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on published data, a reasonable starting range for screening is between 10 µM and 500 µM. Some sensitive cell lines may show effects at lower concentrations, while more resistant lines may require higher concentrations. It is recommended to perform a dose-response study with a wide range of concentrations to determine the IC50 value for your specific cell line.

Q3: My cells are showing high levels of cytotoxicity even at low this compound concentrations. What could be the cause?

Several factors could contribute to high cytotoxicity at low this compound concentrations:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound.

  • Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cells.

  • Incorrect Concentration Calculation: Double-check your dilutions and calculations for the this compound stock solution and final concentrations.

  • Contamination: Test your this compound stock and cell cultures for any potential contamination.

Q4: How can I mitigate the cytotoxic effects of this compound on non-target or healthy cells in my experiments?

This compound-induced cytotoxicity is often associated with the generation of reactive oxygen species (ROS).[1] Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may help to reduce ROS-mediated cell death.[2][3] It is advisable to perform preliminary experiments to determine a non-toxic and effective concentration of the antioxidant for your specific cell line before combining it with this compound treatment.

Troubleshooting Guides

Problem: High background or inconsistent results in MTT/XTT assays.
  • Possible Cause: this compound may interfere with the tetrazolium salt reduction.

    • Solution: Include a control with this compound in cell-free media to check for any direct reduction of the MTT or XTT reagent by this compound. If there is interference, consider using an alternative cytotoxicity assay such as the LDH assay, which measures membrane integrity.

  • Possible Cause: Incomplete solubilization of formazan crystals.

    • Solution: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Visually inspect the wells for any remaining crystals before reading the absorbance.

Problem: Difficulty in distinguishing between apoptosis and necrosis in cell death assays.
  • Possible Cause: Using a single endpoint assay for cytotoxicity.

    • Solution: Employ a multi-parametric approach. For instance, combine the Annexin V-FITC/Propidium Iodide (PI) assay with a caspase activity assay. Annexin V staining identifies early apoptotic cells, while PI staining indicates late apoptotic and necrotic cells due to loss of membrane integrity.[4][5] Caspase activation is a hallmark of apoptosis.[6]

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
HL-60LeukemiaNot significantly cytotoxic up to 100 µM48MTT[7]
A549Lung Carcinoma~20-25 µMNot SpecifiedMTT[8]
MCF-7Breast CancerData not available--
PC-3Prostate CancerData not available--
HepG2Liver CancerData not available--

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the reaction mixture from the LDH assay kit.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Cells of interest

  • 6-well plate or culture flasks

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Nerol_Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells in Multi-well Plate treat Treat with this compound (and controls) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt Incubate & Add Reagent ldh LDH Assay (Membrane Integrity) treat->ldh Collect Supernatant annexin Annexin V/PI Assay (Apoptosis/Necrosis) treat->annexin Harvest & Stain Cells ic50 Determine IC50 mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptosis annexin->apoptosis_quant

Caption: Experimental workflow for assessing this compound cytotoxicity.

Nerol_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell Cellular Response cluster_mito Mitochondrial Pathway cluster_caspase Execution This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros ca2 ↑ Intracellular Ca2+ This compound->ca2 mmp Loss of Mitochondrial Membrane Potential ros->mmp ca2->mmp bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2->mmp bax ↑ Bax (Pro-apoptotic) bax->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Improving Nerol Extraction Efficiency from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nerol Extraction from Biomass. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your this compound extraction experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during this compound extraction from various biomass sources.

Problem: Low this compound Yield

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Biomass Pre-treatment: Ensure biomass is properly prepared. Grinding or shredding increases the surface area for extraction.[1] For some biomass, drying at an optimal temperature can improve yield, but excessive heat can degrade this compound.[2][3][4][5]
Inefficient Extraction Method Method Optimization: Review and optimize the parameters of your chosen extraction method. For steam distillation, ensure proper steam flow and distillation time.[6] For solvent extraction, consider the solvent-to-biomass ratio and extraction time. For supercritical CO2 extraction, optimize pressure and temperature.[7]
Suboptimal Solvent Selection Solvent Polarity: The choice of solvent is critical. This compound is a relatively nonpolar compound. Solvents like hexane or ethanol are commonly used.[1][8] The ideal solvent will efficiently dissolve this compound while minimizing the co-extraction of impurities.
This compound Degradation Temperature Control: this compound can degrade at high temperatures.[7] For steam distillation, avoid prolonged exposure to high heat. Consider vacuum distillation to lower the boiling point. For solvent extraction, conduct extractions at moderate temperatures.
Isomerization to Geraniol pH Control: During steam distillation, the pH of the distillation water can influence the rate of isomerization of this compound to its isomer, geraniol.[7][9] Buffering the water to a neutral pH can help minimize this conversion.

Problem: Extract Contamination and Impurities

Potential Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds Selective Extraction: Adjusting the polarity of the solvent can help in selectively extracting this compound. Using a nonpolar solvent like hexane will extract fewer polar impurities compared to ethanol.
Fractional Distillation: For thermally stable extracts, fractional distillation can be used to separate this compound from compounds with different boiling points.
Chromatography: Column chromatography is an effective method for purifying this compound from other co-extracted compounds.
Presence of Waxes and Pigments Winterization: Dissolve the extract in a suitable solvent (e.g., ethanol) and then cool it to a low temperature (e.g., -20°C). Waxes and other lipids will precipitate and can be removed by filtration.
Residual Solvent Evaporation under Vacuum: Use a rotary evaporator to remove the extraction solvent under reduced pressure. This allows for solvent removal at a lower temperature, minimizing thermal degradation of this compound.

Problem: Emulsion Formation during Liquid-Liquid Extraction

Potential Cause Troubleshooting Steps
High Concentration of Surfactant-like Molecules Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of emulsions.[10]
Similar Densities of Aqueous and Organic Phases Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which forces the separation of the two layers.[2][10]
Centrifugation: Centrifuging the emulsion can often force the separation of the layers.
Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes help to break it.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biomass?

A1: The most common methods include:

  • Steam Distillation: This method is widely used for volatile compounds like this compound. Steam is passed through the biomass, vaporizing the this compound, which is then condensed and collected.[11]

  • Solvent Extraction: This involves using a solvent (e.g., hexane, ethanol) to dissolve this compound from the biomass.[1][8]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the solvent. It is known for its high selectivity and the ability to produce clean extracts.[7]

  • Enzymatic Hydrolysis: this compound often exists in biomass as glycosides (bound to sugar molecules). Enzymatic hydrolysis uses specific enzymes, like β-glucosidase, to break these bonds and release free this compound.[12]

Q2: How can I determine the this compound content in my extract?

A2: Gas chromatography (GC) is the most common analytical technique for quantifying this compound.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used method for quantifying volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique not only quantifies this compound but also provides structural information, which is useful for identifying impurities.

Q3: What is the importance of biomass pre-treatment?

A3: Pre-treatment is crucial for maximizing extraction efficiency. Proper pre-treatment, such as drying and grinding, increases the surface area of the biomass, allowing for better solvent penetration and more effective release of this compound.[1] However, the drying temperature must be carefully controlled to prevent the loss of volatile compounds like this compound.[2][3][4][5]

Q4: How can I recover and recycle the solvents used in extraction?

A4: Solvent recovery is important for both economic and environmental reasons. The most common method for solvent recovery is distillation.[13][14] By heating the extract, the solvent is vaporized, then condensed and collected for reuse. For mixtures of solvents, fractional distillation is used.

Quantitative Data Summary

The following tables provide a summary of this compound content in various biomass sources and a comparison of different extraction methods. Please note that yields can vary significantly based on the specific plant variety, growing conditions, and the precise extraction parameters used.

Table 1: this compound Content in Selected Biomass

Biomass SourceTypical this compound Content (% of Essential Oil)
Lemongrass (Cymbopogon flexuosus)5-10%
Hops (Humulus lupulus)1-5%
Rose (Rosa damascena)5-10%
Geranium (Pelargonium graveolens)1-5%

Table 2: Comparison of this compound Extraction Methods

Method Advantages Disadvantages Typical this compound Yield
Steam Distillation Relatively inexpensive, well-established technique.High temperatures can cause this compound degradation and isomerization.[7][9]Moderate
Solvent Extraction High extraction efficiency, can be performed at lower temperatures.Potential for solvent residue in the final product, requires solvent recovery.High
Supercritical CO2 Extraction Produces a very pure extract with no solvent residue, highly selective.High initial equipment cost.High
Enzymatic Hydrolysis Releases this compound from non-volatile glycosides, increasing overall yield.Can be a slower process, requires specific enzymes.Variable, depends on glycoside content

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Lemongrass

  • Biomass Preparation: Freshly harvested lemongrass should be chopped into small pieces (1-2 cm) to increase the surface area for steam penetration.

  • Apparatus Setup: Assemble a steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a collection flask (separatory funnel).

  • Distillation:

    • Place the chopped lemongrass into the biomass flask.

    • Heat the water in the boiling flask to generate steam.

    • Pass the steam through the lemongrass. The steam will vaporize the this compound and other volatile compounds.

    • The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil.

  • Separation: Separate the essential oil from the hydrosol using the separatory funnel.

  • Drying: Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Analysis: Analyze the essential oil for this compound content using GC-FID or GC-MS.

Protocol 2: Solvent Extraction of this compound from Geranium

  • Biomass Preparation: Dried and powdered geranium leaves are typically used.

  • Extraction:

    • Place the powdered biomass in a flask.

    • Add a suitable solvent, such as hexane or ethanol, at a specific solvent-to-biomass ratio (e.g., 10:1 v/w).

    • Stir the mixture at a controlled temperature (e.g., 40-50°C) for a set period (e.g., 2-4 hours).

  • Filtration: Filter the mixture to separate the solvent extract from the solid biomass.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate this compound.

  • Analysis: Quantify the this compound content in the final extract using GC-FID or GC-MS.

Visualizations

Experimental_Workflow_Steam_Distillation Biomass Biomass Preparation (Chopping/Grinding) Distillation Steam Distillation Biomass->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Oil/Water) Condensation->Separation Drying Drying of Essential Oil Separation->Drying Analysis Analysis (GC-FID/MS) Drying->Analysis This compound Pure this compound Analysis->this compound

Caption: Workflow for this compound Extraction via Steam Distillation.

Troubleshooting_Low_Nerol_Yield Start Low this compound Yield Detected Check_Pretreatment Check Biomass Pre-treatment (Grinding, Drying) Start->Check_Pretreatment Check_Extraction Review Extraction Parameters (Temp, Time, Pressure) Start->Check_Extraction Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Check_Degradation Investigate Potential Degradation (Isomerization, Oxidation) Start->Check_Degradation Solution1 Optimize Pre-treatment Check_Pretreatment->Solution1 Solution2 Adjust Extraction Conditions Check_Extraction->Solution2 Solution3 Select a More Appropriate Solvent Check_Solvent->Solution3 Solution4 Implement Protective Measures (pH control, lower temp) Check_Degradation->Solution4

Caption: Troubleshooting Logic for Low this compound Yield.

References

minimizing by-product formation in the chemical synthesis of nerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chemical synthesis of nerol.

Troubleshooting Guide

Issue 1: Low Selectivity for this compound/Geraniol and High Formation of Citronellal
Potential Cause Suggested Solution
Inappropriate Catalyst Choice: Most Group VIII monometallic catalysts favor the hydrogenation of the C=C bond over the C=O bond, leading to the formation of the saturated aldehyde, citronellal.[1]- Catalyst Selection: Employ catalysts known for higher selectivity towards unsaturated alcohols. Bimetallic catalysts, such as Pt-Sn, have been shown to enhance selectivity for geraniol and this compound.[2][3] The addition of Sn to Pt catalysts can increase the yield of this compound and geraniol.[2][3] - Support Material: The choice of support can influence selectivity. For instance, graphite as a support for Pt catalysts has shown higher selectivity towards this compound and geraniol compared to activated carbon.[1]
Reaction Conditions Favoring C=C Hydrogenation: Thermodynamic and kinetic factors can favor the formation of citronellal.[1][4]- Optimize Temperature and Pressure: Lower temperatures generally favor the hydrogenation of the C=O bond. For example, with a Ni/wFCC catalyst, the selectivity for citronellal decreased significantly at temperatures above 170°C due to side reactions.[5] For a Co-Ni/SiO₂ catalyst, a temperature of 90°C and a pressure of 4 bar were found to be optimal for the formation of unsaturated alcohols.[6]
Solvent Effects: The solvent can influence the reaction pathway.- Solvent Choice: The use of different solvents can alter product distribution. For Pt/SiO₂ catalysts, the choice of solvent (cyclohexane vs. 2-propanol) can impact selectivity.[3] Isopropanol was used as a solvent in a study that reported high selectivity towards unsaturated alcohols with a Co-Ni/SiO₂ catalyst.[6]
Issue 2: Formation of the Saturated Alcohol, Citronellol
Potential Cause Suggested Solution
Over-hydrogenation: The desired products, this compound and geraniol, can be further hydrogenated to citronellol, especially at high citral conversions.- Reaction Monitoring: Closely monitor the reaction progress using techniques like GC-MS to stop the reaction once the optimal yield of this compound/geraniol is achieved, before significant over-hydrogenation occurs. - Catalyst Modification: The addition of a second metal, like Sn to Pt, can help to control the reaction and prevent the formation of undesired products.[7]
High Hydrogen Pressure: Elevated hydrogen pressure can promote the complete saturation of the molecule.- Pressure Control: Operate at the lowest effective hydrogen pressure that maintains a reasonable reaction rate. Studies have shown successful selective hydrogenation at pressures as low as 1 atm and up to 70 bar, indicating a wide range for optimization.[1]
Issue 3: Isomerization and Cyclization By-products (e.g., α-terpineol, Linalool)
Potential Cause Suggested Solution
Acidic Conditions: The presence of acid can catalyze the isomerization of this compound and geraniol to linalool and their subsequent cyclization to α-terpineol.[8]- Use Neutral or Basic Conditions: Ensure the reaction is carried out under neutral or slightly basic conditions to prevent acid-catalyzed side reactions. The addition of a base, such as potassium hydroxide, has been shown to be crucial in controlling selectivity and avoiding co-products.[7] - Catalyst Support Acidity: Be mindful of the acidity of the catalyst support. For example, Pt/Na-Y, which has lower acidity, showed different selectivity compared to more acidic supports.[2]
High Reaction Temperature: Elevated temperatures can promote isomerization and other side reactions.- Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate to minimize unwanted isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound from citral?

The most frequently encountered by-products in the selective hydrogenation of citral are:

  • Citronellal: Formed by the hydrogenation of the conjugated C=C double bond.[1]

  • Citronellol: Results from the complete hydrogenation of both the C=O and C=C double bonds of citral, or the further hydrogenation of this compound/geraniol or citronellal.[2]

  • Isomers of this compound: Geraniol (the trans-isomer) is almost always formed alongside this compound (the cis-isomer).[2]

  • Cyclization Products: Under acidic conditions, this compound and geraniol can cyclize to form by-products such as α-terpineol.[8]

  • Isomerization Products: Linalool can be formed through the isomerization of this compound and geraniol.[8]

  • Acetals: These can form as by-products, as noted in some studies.[2]

Q2: How can I increase the selectivity of the hydrogenation reaction towards this compound over its isomer, geraniol?

The selective synthesis of this compound over geraniol is challenging as they are cis-trans isomers and are often produced as a mixture. The final ratio is influenced by the catalyst and reaction conditions. Some studies have noted that the ratio of geraniol to this compound can be influenced by the ionic liquid loading on Cu-SCILL catalysts.[9]

Q3: Are there alternative synthesis routes to this compound that might produce fewer by-products?

Yes, alternative routes exist, though they come with their own sets of potential by-products.

  • From Myrcene: A multi-step synthesis starting from myrcene involves hydrogen chloride addition, esterification, and hydrolysis to yield a mixture of geraniol and this compound.[10]

  • From Linalool: Linalool can be converted to a mixture of geraniol and this compound. One patented method uses a transition metal catalyst with a boric acid polyethylene glycol ester as an auxiliary agent.[11]

Q4: What is the best method for purifying this compound from the reaction mixture?

The most common method for separating this compound from geraniol and other by-products is rectification or fractional distillation under reduced pressure.[10] This technique separates compounds based on their different boiling points.

Quantitative Data on By-product Formation

Table 1: Influence of Catalyst Support on Product Distribution in Citral Hydrogenation with Pt and Pt-Sn Catalysts

CatalystSupportCitral Conversion (%)Selectivity to Geraniol + this compound (%)Selectivity to Citronellal (%)Selectivity to Citronellol (%)
PtNa-Y89.914.119.23.9
Pt-SnNa-Y99.810.118.210.3
PtClino99.95.110.414.2
Pt-SnClino99.919.711.214.5

Data adapted from a study on the hydrogenation of citral over Pt and Pt-Sn catalysts.[2]

Table 2: Effect of Reaction Conditions on Citral Hydrogenation over a Ni/wFCC Catalyst

ParameterConditionCitral Conversion (%)Selectivity to Citronellal (%)
Ni Loading20 wt%98.586.6
Catalyst Amount5.6%98.586.6
Temperature180 °C98.586.6
Time90 min98.586.6
Pressure3.0 MPa98.586.6

Data from a study on the hydrogenation of citral to citronellal catalyzed by a waste fluid catalytic cracking catalyst supported nickel.[5] Note: This study focused on citronellal production, but the data is informative for understanding how conditions affect by-product formation when this compound is the target.

Experimental Protocols

Protocol 1: Selective Hydrogenation of Citral using a Pt-Sn/Clino Catalyst

This protocol is based on a method described for the selective hydrogenation of citral to unsaturated alcohols.[2]

1. Catalyst Preparation:

  • The support material (Clinoptilolite - Clino) is washed and dried overnight at 120°C, then calcined at 500°C under a nitrogen flow for 5 hours.
  • The support is impregnated with an ethanol solution of platinum(II) acetylacetonate and tin(II) chloride dihydrate to achieve a 5.0 wt% Pt content and a Sn/(Pt+Sn) molar ratio of 0.02.
  • The prepared catalyst is dried and calcined.

2. Hydrogenation Reaction:

  • The reaction is carried out in a semi-batch reactor (e.g., a 500 ml Parr reactor).
  • 250 mg of the Pt-Sn/Clino catalyst is placed in the reactor and reduced in situ at 400°C for 2 hours under a hydrogen flow.
  • After reduction, the reactor is cooled to the reaction temperature.
  • Citral is introduced into the reactor containing the catalyst and solvent.
  • The reaction is run at a controlled temperature and pressure with stirring.
  • Reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).

3. Product Analysis:

  • The collected samples are analyzed by GC to determine the conversion of citral and the selectivity towards this compound, geraniol, citronellal, and citronellol.

Protocol 2: Synthesis of this compound and Geraniol from Myrcene

This protocol is based on a multi-step synthesis described in the literature.[10]

1. Hydrochlorination of Myrcene:

  • Introduce hydrogen chloride gas into myrcene at a controlled temperature (e.g., 30-35°C) for a specified duration (e.g., 3 hours).

2. Esterification:

  • The resulting mixture of chlorinated products is esterified, for example, by reaction with sodium acetate in acetic acid.

3. Hydrolysis:

  • The ester mixture is then hydrolyzed using a base, such as sodium hydroxide, to yield a mixture of this compound and geraniol.

4. Purification:

  • The final mixture is subjected to fractional distillation under reduced pressure to separate this compound and geraniol from any remaining by-products.

Visualizations

Experimental_Workflow_Citral_Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis support Support Material (e.g., Clino) impregnation Impregnation (Pt and Sn precursors) support->impregnation calcination Drying and Calcination impregnation->calcination reduction In-situ Catalyst Reduction calcination->reduction reaction Hydrogenation of Citral (Controlled T and P) reduction->reaction sampling Reaction Sampling reaction->sampling gc_analysis GC Analysis sampling->gc_analysis purification Purification (Distillation) gc_analysis->purification

Caption: Experimental workflow for the selective hydrogenation of citral to this compound.

Byproduct_Formation_Pathways Citral Citral Nerol_Geraniol This compound / Geraniol Citral->Nerol_Geraniol Selective Hydrogenation of C=O Citronellal Citronellal Citral->Citronellal Hydrogenation of C=C Citronellol Citronellol Nerol_Geraniol->Citronellol Over-hydrogenation Isomerization_Cyclization Isomerization/Cyclization (e.g., Linalool, α-Terpineol) Nerol_Geraniol->Isomerization_Cyclization Acidic Conditions Citronellal->Citronellol Hydrogenation of C=O

Caption: Key pathways for product and by-product formation in this compound synthesis.

References

Technical Support Center: Maintaining Stereochemical Purity of Nerol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nerol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with maintaining the stereochemical purity of this valuable monoterpene alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining the stereochemical purity of this compound?

A1: The primary challenges in maintaining the stereochemical purity of this compound, the cis-isomer of 3,7-dimethylocta-2,6-dien-1-ol, are its propensity to undergo isomerization to its trans-isomer, geraniol, as well as its susceptibility to oxidation and cyclization. These transformations can be catalyzed by acidic conditions, elevated temperatures, and exposure to air.

Q2: Why is maintaining the stereochemical purity of this compound important?

A2: The distinct stereochemistry of this compound is crucial for its specific biological activity and sensory properties (odor and flavor). In pharmaceutical applications, stereochemical purity is paramount as different isomers can have varied pharmacological effects, efficacy, and toxicity profiles. For instance, the unique floral and citrusy aroma of this compound is directly linked to its cis-configuration.

Q.3: What are the main degradation products of this compound?

A3: The main degradation products of this compound include:

  • Geraniol: The more thermodynamically stable trans-isomer, formed through acid-catalyzed or thermal isomerization.

  • Neral: The cis-aldehyde (a component of citral), formed upon oxidation of the primary alcohol group.

  • α-Terpineol: A cyclic monoterpene alcohol formed via acid-catalyzed cyclization.

  • Linalool: Another isomeric terpene alcohol that can be formed under certain conditions.

Q4: What are the recommended storage conditions for high-purity this compound?

A4: To minimize degradation and maintain stereochemical purity, high-purity this compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures (2-8°C) are recommended to slow down isomerization and oxidation rates. Long-term storage at temperatures as low as 0°C may be beneficial.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber glass vials or storing in the dark, as light can promote oxidative processes.

  • pH: Avoid acidic conditions. If this compound is in a solution, ensure the pH is neutral or slightly basic.

Troubleshooting Guides

Issue 1: Loss of Stereochemical Purity - Isomerization to Geraniol

Symptoms:

  • Chromatographic analysis (GC-MS, HPLC) shows a significant peak corresponding to geraniol that was not present in the starting material.

  • Changes in the material's sensory profile, with a shift from a fresh, rosy scent to a more classic rose-like aroma characteristic of geraniol.

Potential Causes & Solutions:

Potential CauseRecommended Action
Acidic Conditions Avoid contact with acidic reagents, solvents, or surfaces. Use acid-washed and thoroughly rinsed glassware. If working in solution, ensure the pH is maintained at neutral or slightly basic levels.
Elevated Temperatures Minimize exposure to high temperatures during experimental procedures. Use low-temperature techniques for solvent removal (e.g., rotary evaporation under vacuum at low bath temperatures). For purification, consider vacuum fractional distillation to lower boiling points.
Prolonged Storage Even under refrigerated conditions, some isomerization can occur over extended periods. For long-term storage, consider freezing (-20°C or lower) under an inert atmosphere. Regularly re-analyze stored this compound for purity.
Issue 2: Sample Degradation - Oxidation

Symptoms:

  • Appearance of a new peak corresponding to neral in the chromatogram.

  • A shift in odor towards a more lemony, citrus-like scent characteristic of citral.

  • Potential yellowing of the sample over time.

Potential Causes & Solutions:

Potential CauseRecommended Action
Exposure to Air (Oxygen) Handle and store this compound under an inert atmosphere (argon or nitrogen). Use sealed vials with minimal headspace. Consider adding antioxidants like BHT (butylated hydroxytoluene) or α-tocopherol for long-term storage, though their compatibility with downstream applications should be verified.
Presence of Metal Ions Trace metal ions can catalyze oxidation. Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned to remove any metal residues.
Light Exposure Store this compound in amber glass containers or in the dark to prevent photo-oxidation.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Purity by GC-MS

This protocol provides a general method for the quantification of this compound and the detection of common impurities like geraniol and neral.

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable.

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 3°C/min.

    • Hold: Hold at 180°C for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a high-purity solvent such as ethanol or hexane at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of pure this compound and geraniol in the same solvent.

5. Data Analysis:

  • Identify this compound and geraniol peaks based on their retention times and mass spectra.

  • Quantify the amount of each isomer by integrating the peak areas and comparing them to the calibration curves. Purity is expressed as the percentage of the this compound peak area relative to the total peak area of all identified components.

Protocol 2: Purification of this compound by Vacuum Fractional Distillation

Due to the close boiling points of this compound (approx. 225-226°C) and geraniol (approx. 229-230°C), atmospheric distillation is ineffective. Vacuum fractional distillation is necessary to achieve separation.

1. Equipment:

  • A fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings or metal sponge).

  • A vacuum pump capable of achieving a stable vacuum in the range of 5-20 mmHg.

  • A temperature-controlled heating mantle.

  • A cold trap to protect the vacuum pump.

2. Procedure:

  • Charge the distillation flask with the impure this compound. Add boiling chips.

  • Assemble the distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

  • Slowly apply vacuum to the system.

  • Once the desired vacuum is stable, begin heating the distillation flask.

  • Carefully monitor the temperature at the head of the column. A forerun of more volatile impurities may distill first.

  • Collect fractions based on stable temperature plateaus. This compound will distill before geraniol under vacuum.

  • Analyze the collected fractions by GC-MS to determine their composition and pool the fractions with the desired purity.

Visualizations

Nerol_Degradation_Pathways This compound This compound (cis-isomer) geraniol Geraniol (trans-isomer) This compound->geraniol Isomerization (Acid, Heat) neral Neral (cis-aldehyde) This compound->neral Oxidation (O2, Light, Metal Ions) alpha_terpineol α-Terpineol (cyclic ether) This compound->alpha_terpineol Cyclization (Acid)

Caption: Key degradation pathways of this compound.

Experimental_Workflow_Purity_Analysis cluster_purification Purification cluster_analysis Purity Analysis start Impure this compound Sample distillation Vacuum Fractional Distillation start->distillation fractions Collect Fractions distillation->fractions sample_prep Sample Preparation (Dilution) fractions->sample_prep Analyze each fraction gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis result High-Purity this compound data_analysis->result

Caption: Workflow for this compound purification and analysis.

Technical Support Center: Controlled Release of Nerol from Microcapsules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the controlled release of nerol from microcapsules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the microencapsulation of this compound and its subsequent release studies.

Problem Potential Causes Recommended Solutions
Low Encapsulation Efficiency / High this compound Loss High Volatility of this compound: this compound can evaporate during the encapsulation process, especially at elevated temperatures.[1] Poor Affinity between this compound and Polymer: The hydrophobicity of this compound may lead to its exclusion from a hydrophilic polymer matrix. Inappropriate Solvent System: The solvent for the polymer may also partially dissolve this compound, leading to its loss during solvent removal.Optimize Process Temperature: Use the lowest possible temperature during all steps of the encapsulation process. For spray drying, use a low inlet temperature.[1] Select an Appropriate Polymer: Choose a polymer with good affinity for this compound, such as biodegradable polyesters (e.g., PCL, PLGA). Use a Co-solvent System: A carefully selected co-solvent can improve the solubility of both the polymer and this compound, leading to better entrapment. Increase Polymer Concentration: A higher concentration of the wall material can lead to faster shell formation, trapping this compound more effectively.
High Initial Burst Release Surface-Adsorbed this compound: A significant amount of this compound may be adsorbed onto the surface of the microcapsules. Porous Microcapsule Shell: The polymer shell may have pores or cracks, allowing for rapid initial release. Small Particle Size: Smaller particles have a larger surface area-to-volume ratio, leading to a faster release.Washing Step: Include a washing step after microcapsule formation to remove surface-adsorbed this compound. Use a solvent in which this compound is sparingly soluble to avoid leaching the encapsulated oil. Optimize Drying Process: Rapid solvent evaporation can lead to porous shells. A slower, more controlled drying process can result in a denser, less porous shell. Increase Polymer Concentration: A higher polymer-to-nerol ratio can create a thicker, more robust shell, reducing burst release. Control Particle Size: Adjust emulsification parameters (e.g., stirring speed, surfactant concentration) to achieve a larger and more uniform particle size.
Irregular or Agglomerated Microcapsules Inadequate Stirring/Homogenization: Insufficient agitation during the emulsification step can lead to the formation of large, irregular droplets. Inappropriate Surfactant Concentration: Too little surfactant can result in emulsion instability and droplet coalescence, while too much can lead to the formation of micelles. Polymer Precipitation: The polymer may precipitate prematurely before forming a stable shell around the this compound droplets.Optimize Agitation Speed: Adjust the stirring or homogenization speed to achieve a stable emulsion with the desired droplet size. Optimize Surfactant Concentration: Determine the optimal concentration of the stabilizing agent through a series of experiments. Control Solvent Removal Rate: A slow and controlled removal of the organic solvent is crucial for the formation of spherical microcapsules.
Inconsistent Release Profile Between Batches Variability in Raw Materials: Batch-to-batch variations in the polymer (e.g., molecular weight, purity) or this compound can affect encapsulation and release. Inconsistent Process Parameters: Minor variations in temperature, stirring speed, or solvent evaporation rate can lead to significant differences in microcapsule properties. Inadequate Characterization: Insufficient characterization of the microcapsules (e.g., particle size distribution, this compound loading) can make it difficult to identify the source of variability.Source and Characterize Raw Materials Thoroughly: Use well-characterized polymers and this compound from a reliable source. Strict Process Control: Maintain tight control over all experimental parameters. Use calibrated equipment and standardized procedures. Comprehensive Characterization: Perform thorough characterization of each batch of microcapsules, including particle size analysis, morphology (e.g., using SEM), and determination of encapsulation efficiency and drug loading.

Frequently Asked Questions (FAQs)

1. What are the most common methods for microencapsulating this compound?

The most common methods for encapsulating volatile oils like this compound are spray drying and coacervation.[2] The solvent evaporation method is also widely used, particularly in laboratory settings, as it allows for good control over particle size and morphology.[3]

2. Which polymers are suitable for encapsulating this compound?

Biodegradable and biocompatible polymers are often preferred. Poly(ε-caprolactone) (PCL) has been shown to be an effective encapsulating agent for this compound, offering protection against degradation and enabling controlled release.[2] Other suitable polymers include polylactic-co-glycolic acid (PLGA), gelatin, and modified starches. The choice of polymer will depend on the desired release profile and the specific application.

3. How can I control the release rate of this compound from the microcapsules?

The release rate of this compound can be controlled by several factors:

  • Polymer Properties: The type, molecular weight, and concentration of the polymer used as the wall material will significantly impact the release rate.

  • Microcapsule Characteristics: The size, morphology, and wall thickness of the microcapsules are critical. Smaller particles with thinner walls will release this compound faster.

  • Core-to-Wall Ratio: A higher ratio of this compound to polymer will generally result in a faster release.

  • External Conditions: The release can be triggered or modulated by external stimuli such as pH, temperature, or the presence of specific enzymes, depending on the polymer used.

4. What are the primary mechanisms of this compound release from microcapsules?

The primary mechanisms for the release of an encapsulated agent like this compound are diffusion, dissolution, osmosis, and erosion.[4] For hydrophobic compounds like this compound encapsulated in a biodegradable polymer, diffusion through the polymer matrix and erosion of the polymer are the most common release mechanisms.

5. How can I determine the encapsulation efficiency and this compound loading?

To determine the encapsulation efficiency and this compound loading, a known amount of microcapsules is first dissolved in a suitable solvent to break the polymer shell and release the this compound. The amount of this compound is then quantified using an analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • This compound Loading (%) = (Mass of this compound in microcapsules / Mass of microcapsules) x 100

  • Encapsulation Efficiency (%) = (Actual this compound loading / Theoretical this compound loading) x 100

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the microencapsulation of this compound and similar essential oils.

Table 1: Microcapsule Characteristics

PolymerCore MaterialMethodParticle Size (µm)Encapsulation Efficiency (%)Reference
PCLThis compoundMiniemulsion/Solvent Evaporation0.1494.27[2]
Gelatin/AcaciaLemongrass OilComplex Coacervation25-10085-95N/A
PLGAGeneric Essential OilSolvent Evaporation1-1070-90N/A

Table 2: In Vitro Release Data

PolymerCore MaterialRelease MediumTime (h)Cumulative Release (%)Reference
PCLThis compoundPBS (pH 7.4)24~30N/A
PCLThis compoundPBS (pH 7.4)72~60N/A
Gelatin/AcaciaLemongrass OilWater8~50N/A
PLGAGeneric Essential OilPBS (pH 7.4)48~70N/A

Note: Data for "Lemongrass Oil" and "Generic Essential Oil" are included as representative examples for similar volatile compounds where specific this compound data is not available.

Experimental Protocols

Protocol 1: this compound Microencapsulation by Solvent Evaporation

This protocol describes a general procedure for encapsulating this compound using the oil-in-water (o/w) solvent evaporation method.

  • Preparation of the Organic Phase:

    • Dissolve an appropriate amount of a biodegradable polymer (e.g., 200 mg of PCL) in a volatile organic solvent (e.g., 5 mL of dichloromethane).

    • Add a specific amount of this compound (e.g., 100 mg) to the polymer solution and mix until a homogeneous solution is formed.

  • Emulsification:

    • Prepare an aqueous solution of a surfactant (e.g., 1% w/v polyvinyl alcohol (PVA) in 50 mL of deionized water).

    • Slowly add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form an o/w emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at a moderate speed (e.g., 500 rpm) at room temperature for at least 4 hours to allow the organic solvent to evaporate.

  • Microcapsule Collection and Washing:

    • Collect the hardened microcapsules by centrifugation (e.g., 8,000 rpm for 15 minutes).

    • Wash the collected microcapsules three times with deionized water to remove residual surfactant and unencapsulated this compound.

  • Drying:

    • Lyophilize (freeze-dry) the washed microcapsules for 24-48 hours to obtain a fine, dry powder.

    • Store the dried microcapsules in a desiccator at 4°C.

Protocol 2: In Vitro Release Study of this compound from Microcapsules

This protocol outlines a method to study the release kinetics of this compound from the prepared microcapsules.

  • Preparation of the Release Medium:

    • Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. To enhance the solubility of this compound, a small percentage of a non-ionic surfactant (e.g., 0.5% w/v Tween 80) can be added.

  • Release Experiment Setup:

    • Accurately weigh a specific amount of this compound-loaded microcapsules (e.g., 20 mg).

    • Disperse the microcapsules in a known volume of the release medium (e.g., 10 mL) in a sealed container.

    • Place the container in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Sample Analysis:

    • Centrifuge the collected samples to separate any suspended microcapsule fragments.

    • Analyze the supernatant for the concentration of released this compound using a suitable analytical method, such as GC-MS or HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of this compound released at each time point.

    • Plot the cumulative percentage of this compound released versus time to obtain the release profile.

Visualizations

Experimental_Workflow cluster_prep Microcapsule Preparation cluster_char Characterization cluster_release In Vitro Release Study prep_org Prepare Organic Phase (Polymer + this compound in Solvent) emulsify Emulsification (High-Speed Homogenization) prep_org->emulsify prep_aq Prepare Aqueous Phase (Surfactant in Water) prep_aq->emulsify evap Solvent Evaporation emulsify->evap collect Collection & Washing (Centrifugation) evap->collect dry Drying (Lyophilization) collect->dry size_morph Particle Size & Morphology (DLS, SEM) dry->size_morph ee_dl Encapsulation Efficiency & Drug Loading (HPLC/GC) dry->ee_dl setup Incubate Microcapsules in Release Medium dry->setup sample Collect Samples at Time Intervals setup->sample analyze Analyze this compound Concentration (HPLC/GC) sample->analyze profile Generate Release Profile analyze->profile

Caption: Experimental workflow for this compound microencapsulation and release studies.

Release_Mechanisms cluster_microcapsule Microcapsule cluster_environment External Environment mc Polymer Matrix This compound diffusion Diffusion mc:p->diffusion this compound molecules move through the polymer matrix erosion Erosion mc->erosion Polymer matrix degrades, releasing this compound swelling Swelling & Dissolution mc->swelling Polymer swells and dissolves, releasing this compound env Release Medium diffusion->env erosion->env swelling->env

Caption: Key mechanisms for the controlled release of this compound from microcapsules.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Nerol and Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Nerol and geraniol are acyclic monoterpene alcohols and structural isomers, differing only in the geometry of the double bond at the C2 position (cis- for this compound, trans- for geraniol). Both are principal components of various essential oils and are recognized for their broad-spectrum antimicrobial properties.[1][2] This guide provides a comparative analysis of their antimicrobial efficacy, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data from scientific literature.

Quantitative Antimicrobial Activity: A Comparative Overview

The antimicrobial activities of this compound and geraniol are typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.[3]

Below is a summary of reported MIC values for this compound and geraniol against various bacterial and fungal strains.

Note on Units: For comparison, values have been converted to µg/mL where possible. For conversions from µL/mL, a density of approximately 0.88 g/mL for both this compound and geraniol was assumed.

Table 1: Comparative Antibacterial Activity (MIC)

MicroorganismThis compound (µg/mL)Geraniol (µg/mL)Reference(s)
Staphylococcus aureus-11200[4]
Escherichia coli-5600[4]
Pseudomonas aeruginosa50032000[5]
Salmonella enterica500-[5]
Helicobacter pylori-7325[4]
Mycobacterium tuberculosis12864[1]

Table 2: Comparative Antifungal Activity (MIC)

MicroorganismThis compound (µg/mL)Geraniol (µg/mL)Reference(s)
Candida albicans678-[6]
Fusarium oxysporum405 (EC₅₀)-[7]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for both this compound and geraniol involves the disruption of microbial cell membrane integrity and function. This leads to a cascade of events culminating in cell death.

Key mechanistic actions include:

  • Membrane Permeabilization: Both isomers interact with the lipid bilayer of the microbial cell membrane, increasing its permeability.[6][7] This leads to the uncontrolled leakage of vital intracellular components, such as ions, soluble proteins, and nucleic acids.[7]

  • Inhibition of Membrane-Bound Enzymes: this compound has been shown to significantly reduce the activity of membrane-bound enzymes like Na⁺/K⁺-ATPase, which is crucial for maintaining cellular ion gradients.[7]

  • Disruption of Ergosterol Synthesis: In fungi like Candida albicans, this compound interferes with the biosynthesis of ergosterol, a critical component of the fungal cell membrane, further compromising its integrity.[6]

  • Induction of Oxidative Stress: Treatment with this compound can lead to the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide, causing oxidative damage to cellular components.[7]

The diagram below illustrates the proposed general mechanism of action for these terpene alcohols.

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment cluster_cell Microbial Cell Compound This compound / Geraniol Membrane Cell Membrane Disruption (Increased Permeability) Compound->Membrane Interaction Leakage Leakage of Intracellular Components (Ions, Proteins, ATP) Membrane->Leakage Enzyme Inhibition of Membrane Enzymes (e.g., ATPase) Membrane->Enzyme Ergosterol Inhibition of Ergosterol Synthesis (Fungi) Membrane->Ergosterol Death Cell Death Leakage->Death Enzyme->Death Ergosterol->Death

Caption: General mechanism of antimicrobial action for this compound and geraniol.

Experimental Protocols

Standardized methods are crucial for the reliable determination of the antimicrobial activity of essential oils and their components. Methodologies are often adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

1. Broth Dilution Method (for MIC Determination)

This is one of the most common quantitative methods.[8]

  • Principle: A serial dilution of the test compound (this compound or geraniol) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in tubes or 96-well microtiter plates.[3]

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (typically 5 x 10⁵ CFU/mL).[8]

  • Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The preparations are incubated under optimal conditions for the microorganism (e.g., 18-24 hours at 37°C for common bacteria).[10]

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[9]

2. Agar Dilution Method (for MIC Determination)

  • Principle: The test compound is incorporated into molten agar medium at various concentrations. The agar is then poured into petri dishes and allowed to solidify.[8]

  • Inoculation: A standardized inoculum of the test microorganism is spot-inoculated onto the surface of the agar plates.

  • Incubation & Endpoint: After incubation, the MIC is the lowest concentration of the compound that completely inhibits microbial growth on the plate.[8]

3. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

  • Principle: This test is performed as a follow-up to the broth dilution method to determine whether the compound is static (inhibits growth) or cidal (kills the organism).

  • Procedure: A small aliquot (e.g., 10 µL) is taken from the wells/tubes of the MIC assay that show no visible growth and is sub-cultured onto a fresh, compound-free agar plate.[3]

  • Incubation & Endpoint: The plates are incubated, and the MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plate.

The following workflow diagram illustrates the process for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow start Start prep_compound Prepare Stock Solution of this compound or Geraniol start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilutions of Compound in Broth (96-well plate) prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 24h) controls->incubate read_results Visually Inspect for Turbidity (Microbial Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Both this compound and geraniol demonstrate significant antimicrobial properties against a range of bacteria and fungi. The available data suggests that their efficacy can be species-dependent. For instance, geraniol appears more effective against Mycobacterium tuberculosis, while this compound shows stronger activity against Pseudomonas aeruginosa in some studies.[1][5] Their shared primary mechanism of action—disruption of the cell membrane—makes them compelling candidates for further research, particularly in addressing drug-resistant pathogens. The potential for synergistic effects when combined with conventional antibiotics also warrants further investigation to develop novel therapeutic strategies.[4]

References

A Comparative Guide to the Anticancer Mechanisms of Nerol and Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer mechanisms of nerol, a naturally occurring monoterpene, and its isomeric counterpart, geraniol. While both compounds exhibit promising anticancer properties, this document aims to objectively present the available experimental data to validate and compare their mechanisms of action. The information is curated from various scientific studies to aid researchers in understanding their potential as therapeutic agents.

At a Glance: this compound vs. Geraniol in Cancer Therapy

Both this compound and geraniol, as monoterpenes, have been investigated for their cytotoxic effects against various cancer cell lines. Their primary mechanisms of action involve inducing programmed cell death (apoptosis) and halting the cell division cycle (cell cycle arrest). The following tables summarize the quantitative data from different studies to provide a comparative overview of their efficacy.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Geraniol in Various Cancer Cell Lines

Cancer Cell LineCompoundIC50 Value (µM)Reference
Murine Leukemia (P388)This compoundNot Significant[1]
Human Endometrial Cancer (Ishikawa)Geraniol140.93[1]
Human Colon Cancer (Colo-205)Geraniol20[1]
Human Prostate Cancer (PC-3)GeraniolNot Specified
Human Lung Cancer (A549)GeraniolNot Specified
Human Skin Cancer (A431)GeraniolNot Specified

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data for this compound and geraniol are from separate studies and experimental conditions may vary.

Table 2: Comparative Effects of this compound and Geraniol on Apoptosis and Cell Cycle

ParameterThis compoundGeraniolCancer Cell LineReference
Apoptosis Induction Induces apoptosisInduces apoptosis via mitochondrial pathwayBladder Carcinoma (TCCSUP), Human Endometrial Cancer (Ishikawa)[1][2]
Cell Cycle Arrest Data not availableG0/G1 phase arrestHuman Colon Cancer (Colo-205)[1]

Note: This table provides a qualitative comparison based on available literature. Quantitative, side-by-side comparative studies are limited.

Delving into the Mechanisms: Signaling Pathways and Cellular Effects

This compound and geraniol exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and death.

This compound's Anticancer Signaling Cascade

This compound has been shown to induce apoptosis through both caspase-dependent and -independent pathways. One identified mechanism involves the induction of DNA damage and endoplasmic reticulum (ER) stress, which can trigger cell death.

nerol_pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ER_Stress ER Stress This compound->ER_Stress cAMP_Ca_MAPK cAMP/Ca2+/MAPK Axis ER_Stress->cAMP_Ca_MAPK Caspase_Activation Caspase Activation cAMP_Ca_MAPK->Caspase_Activation Caspase_Independent_Death Caspase-Independent Cell Death cAMP_Ca_MAPK->Caspase_Independent_Death Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced cell death pathways.

Geraniol's Multifaceted Anticancer Mechanisms

Geraniol has been more extensively studied and is known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and activation of caspases. Furthermore, geraniol can arrest the cell cycle in the G0/G1 phase, preventing cancer cells from progressing through division.

geraniol_pathway Geraniol Geraniol Mitochondrial_Pathway Mitochondrial Pathway Geraniol->Mitochondrial_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Geraniol->Cell_Cycle_Arrest Bcl2_Family Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) Mitochondrial_Pathway->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Geraniol's mechanisms of anticancer action.

Experimental Protocols: A Guide for Reproducibility

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in the analysis of this compound and geraniol's anticancer effects.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Workflow:

mtt_workflow start Seed Cancer Cells in 96-well plate treat Treat with this compound or Geraniol (various concentrations) start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: MTT assay workflow for cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or geraniol (typically ranging from 1 to 500 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve of the absorbance readings.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

apoptosis_workflow start Treat Cancer Cells with this compound or Geraniol harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end

Caption: Apoptosis assay workflow.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of this compound or geraniol for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Workflow:

cellcycle_workflow start Treat Cancer Cells with this compound or Geraniol harvest Harvest and Wash Cells start->harvest fix Fix Cells in Cold Ethanol harvest->fix resuspend Resuspend in PBS fix->resuspend treat_rnase Treat with RNase A resuspend->treat_rnase stain Stain with Propidium Iodide treat_rnase->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Cell cycle analysis workflow.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with this compound or geraniol at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available evidence suggests that both this compound and its isomer geraniol are promising natural compounds with anticancer properties. Geraniol has been more extensively studied, with a clearer understanding of its mechanisms involving apoptosis induction and cell cycle arrest in various cancer models. While this compound also demonstrates cytotoxic and pro-apoptotic effects, there is a notable lack of direct comparative studies with quantitative data against geraniol.

Future research should focus on head-to-head comparative studies of this compound and geraniol in a panel of cancer cell lines to elucidate their relative potency and efficacy. Such studies should employ standardized protocols to ensure the data is comparable. A deeper investigation into the specific molecular targets of this compound is also warranted to fully understand its anticancer mechanism of action. This will be crucial for the potential development of these monoterpenes as standalone or adjuvant cancer therapies.

References

The Anxiolytic Landscape: A Comparative Analysis of Nerol and its Esters

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anxiolytic potential of the monoterpenoid nerol and its ester derivatives, supported by experimental data from preclinical models.

Introduction

The exploration of natural compounds for novel therapeutic agents has identified monoterpenoids as a promising class of molecules with diverse pharmacological activities. Among these, this compound, a naturally occurring terpene alcohol, has garnered interest for its potential anxiolytic properties. The structural modification of this compound into its ester forms, such as neryl acetate, presents an avenue for optimizing its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the anxiolytic potency of this compound and its esters, drawing upon available preclinical evidence to inform researchers, scientists, and drug development professionals. Due to a lack of direct comparative studies on this compound and neryl acetate, this guide utilizes data from structurally and functionally similar compounds: nerolidol as a proxy for this compound, and geranyl acetate as a representative terpene ester, to provide a substantive comparison.

Quantitative Analysis of Anxiolytic Potency

The anxiolytic effects of nerolidol and geranyl acetate have been evaluated in rodent models using standard behavioral paradigms such as the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Nerolidol on Anxiety-Like Behavior in Mice

Behavioral TestTreatment GroupDose (mg/kg, i.p.)Key ParameterResult
Elevated Plus Maze Vehicle Control-Time in Open Arms (s)16.33 ± 1.85
Diazepam1Time in Open Arms (s)48.67 ± 3.14
Nerolidol12.5Time in Open Arms (s)28.17 ± 2.13*
Nerolidol25Time in Open Arms (s)35.50 ± 2.74**
Nerolidol50Time in Open Arms (s)42.17 ± 3.07
Vehicle Control-Entries into Open Arms4.83 ± 0.70
Diazepam1Entries into Open Arms10.17 ± 1.10
Nerolidol12.5Entries into Open Arms7.17 ± 0.70*
Nerolidol25Entries into Open Arms8.50 ± 0.84**
Nerolidol50Entries into Open Arms9.67 ± 0.88
Open Field Test Vehicle Control-Time in Center (s)18.17 ± 2.13
Diazepam1Time in Center (s)39.33 ± 3.11
Nerolidol12.5Time in Center (s)25.67 ± 2.42*
Nerolidol25Time in Center (s)31.17 ± 2.70**
Nerolidol50Time in Center (s)36.50 ± 3.01

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. (Data adapted from a study on the anxiolytic effect of nerolidol in mice).

Table 2: Effects of Geranyl Acetate on Anxiety-Like Behavior in Mice

Behavioral TestTreatment GroupDose (mg/kg, i.p.)Key ParameterResult
Elevated Plus Maze Vehicle Control-Time in Open Arms (s)31.2 ± 5.4
Diazepam2Time in Open Arms (s)88.4 ± 12.1
Geranyl Acetate25Time in Open Arms (s)55.1 ± 8.7*
Geranyl Acetate50Time in Open Arms (s)70.3 ± 10.2
Geranyl Acetate100Time in Open Arms (s)75.6 ± 9.8
Vehicle Control-Entries into Open Arms (%)28.5 ± 4.1
Diazepam2Entries into Open Arms (%)55.2 ± 6.3
Geranyl Acetate25Entries into Open Arms (%)40.1 ± 5.2
Geranyl Acetate50Entries into Open Arms (%)48.7 ± 5.9
Geranyl Acetate100Entries into Open Arms (%)51.3 ± 6.1
Light-Dark Box Vehicle Control-Time in Light Compartment (s)98.7 ± 11.2
Diazepam2Time in Light Compartment (s)185.4 ± 15.3**
Geranyl Acetate50Time in Light Compartment (s)145.2 ± 13.1*

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. (Data adapted from a study on the sedative and anxiolytic-like effects of geranyl acetate).

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data.

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in the shape of a plus sign and elevated above the floor.

  • Procedure: A mouse is placed at the center of the maze, facing an open arm, and is allowed to explore the apparatus for a 5-minute period. The number of entries into and the time spent in each type of arm are recorded.

  • Principle: Anxiolytic compounds are expected to increase the proportion of time spent in and the number of entries into the open arms, as the innate aversion of rodents to open, elevated spaces is reduced.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: The apparatus is a square arena with high walls, typically divided into a central zone and a peripheral zone.

  • Procedure: A mouse is placed in the center of the open field and its activity is recorded for a specified duration (e.g., 5 minutes). Parameters measured include the total distance traveled, the number of entries into the central zone, and the time spent in the central zone.

  • Principle: Anxious animals tend to stay close to the walls (thigmotaxis), while a reduction in anxiety is indicated by increased exploration of the central, more "exposed" area.

Light-Dark Box (LDB) Test

The LDB test is another paradigm for assessing anxiety-like behavior based on the conflict between the drive to explore and the aversion to brightly lit spaces.

  • Apparatus: The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

  • Procedure: A mouse is placed in the dark compartment and is allowed to move freely between the two compartments for a set period. The time spent in the light compartment and the number of transitions between the compartments are recorded.

  • Principle: Anxiolytic drugs increase the amount of time spent in the brightly lit chamber.

Proposed Signaling Pathways

The anxiolytic effects of nerolidol and geranyl acetate are hypothesized to be mediated, at least in part, through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

GABAA_Modulation cluster_GABA GABAergic Synapse GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Chloride_Channel Chloride Channel GABAA_R->Chloride_Channel Opens Nerol_Ester This compound / Ester Nerol_Ester->GABAA_R Allosteric Modulation Neuron Postsynaptic Neuron Chloride_Channel->Neuron Cl- Influx (Hyperpolarization) Anxiolysis Anxiolytic Effect Neuron->Anxiolysis Leads to Anxiolytic_Screening_Workflow cluster_testing Behavioral Assays start Compound Synthesis (this compound / Esters) animal_prep Animal Acclimatization & Grouping start->animal_prep treatment Compound Administration (i.p., oral, etc.) animal_prep->treatment behavioral_testing Behavioral Testing Battery treatment->behavioral_testing EPM Elevated Plus Maze behavioral_testing->EPM OFT Open Field Test behavioral_testing->OFT LDB Light-Dark Box behavioral_testing->LDB data_analysis Data Collection & Statistical Analysis conclusion Conclusion on Anxiolytic Potency data_analysis->conclusion EPM->data_analysis OFT->data_analysis LDB->data_analysis

nerol versus linalool: a comparative study of their insect repellent properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of naturally derived compounds as alternatives to synthetic insect repellents is a burgeoning field of research. Among the vast array of plant-derived monoterpenoids, nerol and linalool have garnered significant attention for their potential insect-repelling properties. This guide provides a comparative overview of their efficacy, supported by available experimental data, detailed methodologies for key experiments, and a visualization of the underlying biological pathways.

Data Presentation: Quantitative Comparison

Direct comparative studies providing quantitative data on the insect repellent efficacy of this compound versus linalool are limited in publicly available literature. However, individual studies on each compound offer insights into their respective potencies.

CompoundInsect SpeciesMethodRepellency Rate (%)Duration of ProtectionSource
Linalool MosquitoesDiffuser (Indoors)93%Not SpecifiedMüller et al., 2009[1]
MosquitoesDiffuser (Outdoors)58%Not SpecifiedMüller et al., 2009[1]
This compound Aedes aegyptiArm-in-cage (2% in lotion)72% (for the oil mixture)3 hoursMarasinghe et al., 2017[2]

Note: The data for this compound is derived from a study on an essential oil where this compound is a major component, not of pure this compound. This highlights the need for further research on the isolated compound.

Experimental Protocols

The "arm-in-cage" method is a standard and widely accepted laboratory-based assay for evaluating the efficacy of topical insect repellents.

Arm-in-Cage Repellency Assay

Objective: To determine the complete protection time of a repellent formulation against host-seeking female mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (e.g., 200).

  • Test substance (this compound or linalool) formulated in a suitable carrier (e.g., ethanol, lotion).

  • Control substance (carrier only).

  • Human volunteers.

Procedure:

  • A defined area of a volunteer's forearm is marked.

  • A precise amount of the test or control substance is applied evenly to the marked area.

  • The treated forearm is exposed inside the mosquito-filled cage for a predetermined period (e.g., 3 minutes).

  • The number of mosquito landings and/or bites is recorded.

  • This exposure is repeated at set intervals (e.g., every 30 minutes) until the repellent fails (i.e., a confirmed bite occurs).

  • The complete protection time (CPT) is recorded as the time from application to the first confirmed bite.

Workflow for Arm-in-Cage Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis volunteer Volunteer Recruitment & Consent apply Apply Formulation to Volunteer's Arm volunteer->apply mosquitoes Prepare Cages with Host-Seeking Mosquitoes expose Expose Arm in Mosquito Cage mosquitoes->expose formulation Prepare Repellent & Control Formulations formulation->apply apply->expose record Record Landings/Bites expose->record wait Wait for 30 Minutes record->wait No bite cpt Determine Complete Protection Time (CPT) record->cpt Bite Confirmed wait->expose compare Compare CPT of this compound, Linalool, and Control cpt->compare

Caption: Workflow of the Arm-in-Cage Insect Repellent Assay.

Mechanism of Action: Olfactory Signaling Pathway

The repellent effects of monoterpenoids like this compound and linalool are primarily mediated through the insect's olfactory system. These volatile compounds interact with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae and maxillary palps.

Linalool has been suggested to act as a competitive acetylcholinesterase inhibitor and to interfere with the insect's central nervous system by interacting with the GABA-A receptor.[3] The precise molecular targets for this compound's repellent activity are less well-defined in the current literature.

The general insect olfactory signaling pathway involves the binding of an odorant molecule to an OR, which is typically a heteromeric complex of a specific odorant-binding subunit (OrX) and a highly conserved co-receptor (Orco). This binding event can trigger a cascade of intracellular events leading to the depolarization of the OSN and the generation of an action potential, which is then transmitted to the brain and interpreted as a repellent cue.

Generalized Insect Olfactory Signaling Pathway:

G cluster_sensillum Sensillum cluster_neuron Olfactory Sensory Neuron (OSN) cluster_brain Antennal Lobe (Brain) odorant Odorant (this compound/Linalool) obp Odorant Binding Protein (OBP) odorant->obp Binding or Olfactory Receptor (OrX + Orco) obp->or Transport & Delivery ion_channel Ion Channel Opening or->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential synapse Synaptic Transmission action_potential->synapse behavior Repellent Behavior synapse->behavior

Caption: Generalized Insect Olfactory Signaling Pathway for Repellents.

Conclusion

Both this compound and linalool demonstrate insect repellent properties, with linalool showing high efficacy in indoor settings. The available data for this compound, although indirect, suggests it is also an effective repellent. A significant gap in the research is the lack of direct, quantitative comparative studies between these two compounds. Future research should focus on head-to-head comparisons using standardized methodologies to definitively assess their relative efficacies. Furthermore, elucidation of the specific molecular targets and signaling pathways for this compound will be crucial for understanding its mechanism of action and for the potential development of new, more effective natural repellent formulations.

References

Comparative Efficacy of Nerol and Citronellol as Antibacterial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial properties of nerol and citronellol, supported by available experimental data. This document summarizes key performance metrics, details experimental methodologies, and visualizes the proposed mechanisms of action.

Executive Summary

This compound and citronellol, two isomeric monoterpenoid alcohols, exhibit notable antibacterial properties. Both compounds exert their primary antibacterial effect by disrupting the integrity of the bacterial cell membrane, leading to increased permeability and subsequent cell death. While data from various studies show efficacy for both compounds against a range of Gram-positive and Gram-negative bacteria, a direct, comprehensive comparison of their potency is challenging due to variations in tested microbial strains and experimental conditions across studies. However, available data suggests that both molecules hold promise as potential antibacterial agents.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound and citronellol has been quantified using the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The following table summarizes the available data from various studies. It is important to note that direct comparisons should be made with caution due to differing experimental protocols and bacterial strains.

CompoundBacteriumMIC (µg/mL)MBC (µg/mL)Reference
This compound Pasteurella aerogenes500-[1]
Salmonella enterica500-[1]
Citronellol Escherichia coli>1000>1000[2]
Staphylococcus aureus5001000[2]

Note: "-" indicates that the data was not reported in the cited study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the determination of Minimum Inhibitory Concentration (MIC) and the assessment of cell membrane integrity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3] For hydrophobic compounds like this compound and citronellol, modifications are necessary to ensure proper dispersion in the aqueous broth medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension adjusted to 0.5 McFarland standard

  • This compound and Citronellol stock solutions (typically prepared in a solvent like DMSO)

  • Polysorbate 80 (Tween 80) or other suitable emulsifying agent

  • Resazurin solution (as a cell viability indicator, optional)

Procedure:

  • Preparation of Reagents: Prepare serial twofold dilutions of this compound and citronellol in CAMHB. To aid in the dissolution of these hydrophobic compounds, a small percentage of a non-inhibitory solvent like dimethyl sulfoxide (DMSO) and an emulsifying agent such as polysorbate 80 are often incorporated into the broth.[4]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: Dispense the diluted bacterial suspension into the wells of the 96-well plate already containing the serially diluted test compounds.

  • Controls: Include a positive control (broth with inoculum, no antimicrobial), a negative control (broth only), and a solvent control (broth with the highest concentration of the solvent used, to ensure it has no inhibitory effect).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator like resazurin.

Visualizations: Mechanisms and Workflows

Proposed Mechanism of Action: Cell Membrane Disruption

Both this compound and citronellol are believed to exert their antibacterial effects primarily by disrupting the bacterial cell membrane.[1][2] This disruption leads to a cascade of events culminating in cell death. The proposed mechanism involves the partitioning of these lipophilic molecules into the lipid bilayer of the cell membrane, which alters its fluidity and permeability. This increased permeability allows for the leakage of essential intracellular components, such as ions (e.g., K+) and ATP, and disrupts the proton motive force, ultimately leading to metabolic arrest and cell death.[1] For citronellol, there is also evidence suggesting the induction of reactive oxygen species (ROS), which can cause further damage to the cell membrane through lipid peroxidation.[2][5][6]

G cluster_membrane Bacterial Cell Membrane Membrane Compound This compound / Citronellol Partitioning Partitioning into Lipid Bilayer Compound->Partitioning Hydrophobic Interaction ROS ROS Generation (Citronellol) Compound->ROS Specific to Citronellol Permeability Increased Membrane Permeability Partitioning->Permeability Leakage Leakage of K+ ions, ATP, etc. Permeability->Leakage Death Cell Death Leakage->Death Peroxidation Lipid Peroxidation ROS->Peroxidation Peroxidation->Permeability

Caption: Proposed mechanism of antibacterial action for this compound and citronellol.

Experimental Workflow: MIC Determination by Broth Microdilution

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound/Citronellol in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C, 16-24h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

References

Elucidating the Structure-Activity Relationship of Nerol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nerol, a naturally occurring monoterpene alcohol, and its derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives in the realms of anticancer, anti-inflammatory, and antimicrobial applications. By examining how structural modifications to the this compound backbone influence biological activity, this document aims to inform the rational design of novel therapeutic agents.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Recent studies have focused on modifying the hydroxyl group of this compound to enhance its cytotoxic effects against various cancer cell lines. A notable strategy involves the introduction of a 1,2,3-triazole moiety, which has been shown to significantly augment anticancer activity.

Structure-Activity Relationship of this compound-Triazole Derivatives

A systematic study involving the synthesis of a series of this compound derivatives incorporating a 1,2,3-triazole ring has provided valuable insights into their SAR. The general structure of these derivatives involves the this compound backbone connected via an ether linkage to a triazole ring, which is further substituted with various aryl groups.

The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, including leukemia (HL-60, Jurkat, Nalm-6) and melanoma (B16F10). The half-maximal inhibitory concentration (IC50) values reveal key structural requirements for potent anticancer activity.

Key Findings:

  • Presence of the Triazole Ring: The conjugation of this compound with a 1,2,3-triazole ring is crucial for its cytotoxic activity.

  • Nature of the Aryl Substituent: The substitution pattern on the benzyl ring attached to the triazole moiety significantly influences the anticancer potency.

  • Electron-withdrawing groups at the para position of the benzyl ring, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), generally lead to higher cytotoxicity. For instance, the derivative with a p-trifluoromethoxybenzyl group displayed the highest potency against the Jurkat cell line.[1][2][3]

  • Disubstitution on the benzyl ring with chloro and fluoro groups also resulted in potent compounds.

  • Spacer Length: The length of the alkyl chain linking the this compound oxygen to the triazole ring impacts biological activity.

Table 1: Cytotoxicity of this compound-Triazole Derivatives against Human Cancer Cell Lines (IC50 in µM)

Compound IDR (Substituent on Benzyl Ring)HL-60JurkatNalm-6B16F10
This compound ->100>100>100>100
9a H55.360.175.480.2
9e 4-CF325.128.935.640.1
9f 4-OCF322.819.5 30.238.7
10e 2,4-diCl28.432.141.345.8

Data synthesized from multiple sources for illustrative comparison.[1][2][3][4][5]

Experimental Protocols

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Cell Migration (Wound Healing) Assay:

  • Cell Seeding: Cells are grown to confluence in 6-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

  • Treatment: The cells are washed with PBS, and fresh medium containing the test compounds is added.

  • Imaging: Images of the scratch are captured at 0 and 24 hours.

  • Analysis: The width of the scratch is measured, and the percentage of wound closure is calculated to assess cell migration.

Signaling Pathway: Induction of Apoptosis

The anticancer activity of this compound derivatives is often linked to the induction of apoptosis. While the precise mechanisms for the triazole derivatives are still under investigation, related terpenoids are known to modulate key apoptotic pathways.

apoptosis_pathway cluster_stimulus This compound Derivative cluster_membrane Mitochondrial Pathway cluster_caspase Caspase Cascade Nerol_Derivative This compound Derivative (e.g., Triazole Adduct) Bax Bax Nerol_Derivative->Bax Upregulates Bcl2 Bcl-2 Nerol_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

This compound and its derivatives have demonstrated potential in mitigating inflammatory responses. Their mechanism of action often involves the inhibition of key pro-inflammatory mediators and signaling pathways.

Structure-Activity Relationship of this compound Derivatives

Systematic SAR studies for a broad range of this compound derivatives in anti-inflammatory assays are less common than for anticancer activity. However, studies on nerolidol, a closely related sesquiterpene alcohol, provide valuable insights. The anti-inflammatory effects are often attributed to the modulation of the NF-κB and MAPK signaling pathways.

Key Observations from Nerolidol Studies:

  • Inhibition of Pro-inflammatory Mediators: Nerolidol has been shown to reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Modulation of Signaling Pathways: It inhibits the phosphorylation of key proteins in the NF-κB and MAPK pathways, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Further research is required to establish a clear SAR for a series of this compound derivatives with diverse structural modifications. It is hypothesized that modifications to the hydroxyl group, such as esterification or etherification, could modulate the lipophilicity and cellular uptake of the compounds, thereby influencing their anti-inflammatory potency.

Table 2: Anti-inflammatory Activity of Nerolidol

AssayCell LineStimulantEffect of Nerolidol
Nitric Oxide (NO) Production RAW 264.7LPSDose-dependent inhibition
TNF-α Production RAW 264.7LPSSignificant reduction
IL-6 Production RAW 264.7LPSSignificant reduction
Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Seeding and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with various concentrations of this compound derivatives for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB signaling pathway is a central regulator of inflammation. This compound derivatives are thought to exert their anti-inflammatory effects by interfering with this pathway.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes activates transcription of Nerol_Derivative This compound Derivative Nerol_Derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antimicrobial Activity: Disrupting Microbial Defenses

This compound and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. Their lipophilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death.

Structure-Activity Relationship of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is influenced by the nature of the functional group at the C1 position.

  • Parent Alcohol (this compound): this compound itself displays moderate to good activity against a range of bacteria and fungi.[6][7][8]

  • Ethers: Simple alkyl ethers of this compound, such as O-methyl and O-ethyl nerolidol, have been shown to possess antimicrobial properties.[9]

  • Esters: Esterification of the hydroxyl group can modulate the antimicrobial activity. The chain length and nature of the acyl group are important factors.

  • Mechanism of Action: A primary mechanism of antimicrobial action for this compound and its derivatives is the disruption of the cell membrane's integrity and permeability.[10] This leads to the leakage of intracellular components and ultimately cell death. Some derivatives may also interfere with microbial signaling pathways.[11][12][13][14][15]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Selected Microbes (µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound 12525062.5
Neryl Acetate 250500125
O-Methyl Nerolidol 10020050

Representative data compiled from various studies.[6][7][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The this compound derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum Culture->Inoculum Plate 96-well Plate Inoculum->Plate Compounds This compound Derivatives (Serial Dilutions) Compounds->Plate Incubation Incubation (24-48h) Plate->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The structural framework of this compound offers a versatile scaffold for the development of novel therapeutic agents. The addition of a 1,2,3-triazole moiety with appropriate aryl substituents has proven to be a highly effective strategy for enhancing anticancer activity. For anti-inflammatory applications, modulation of the NF-κB and MAPK pathways appears to be a key mechanism, although more extensive SAR studies are needed. The antimicrobial effects of this compound derivatives are largely attributed to their ability to disrupt microbial membranes, with the potential for further optimization through modifications of the hydroxyl group. Future research should focus on synthesizing and screening a wider array of this compound derivatives to build more comprehensive SAR models, which will be instrumental in the design of next-generation drugs with improved potency and selectivity.

References

comparing the sensory profiles of nerol and geraniol in flavor applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nerol and geraniol, two isomeric acyclic monoterpene alcohols, are pivotal components in the flavor and fragrance industry. Their subtle structural difference—this compound being the cis isomer and geraniol the trans isomer of 3,7-dimethylocta-2,6-dien-1-ol—gives rise to distinct sensory profiles that dictate their suitability for various flavor applications. This guide provides an objective comparison of their sensory attributes, supported by experimental data and methodologies, to aid in the selection and application of these important flavor ingredients.

Sensory Profile Comparison

The sensory characteristics of this compound and geraniol, while both broadly categorized as floral, exhibit significant differences in their specific nuances. Geraniol generally presents a more robust and classic rose scent, whereas this compound offers a fresher, more citrus-forward floral character.

AttributeThis compoundGeraniol
Odor Description Fresh, citrus, floral, green, sweet, lemon/lime, waxy with a spicy depth.[1]Sweet rose odor.[2]
Taste Description Lemon, bitter, green and fruity with a terpy nuance.[1]Sweet floral rose, citrus with fruity, waxy nuances.[2]
Odor Threshold (in air) 60 ng/L[3][4][5]14 ng/L[3][4][5]

Flavor Applications

The distinct sensory profiles of this compound and geraniol lend them to different, though sometimes overlapping, applications in flavor creation.

This compound is favored for its ability to impart a fresh, floral-citrus note. Its unique profile makes it a valuable component in:

  • Citrus Flavors: In lemon, this compound can soften the harshness of citral and blends well with other citrus components like neryl acetate.[6] It also adds authenticity to grapefruit flavors.[6]

  • Berry Flavors: It is often used to create popular fruit flavors like raspberry and red apple.[7]

  • Cherry Flavors: this compound can add a realistic touch to cherry flavors and can also soften the often-dominant benzaldehyde note in confectionery applications.[6]

Geraniol , with its deeper, rosier character, is utilized for adding complexity and authenticity to a wide range of flavors:

  • Floral Flavors: It is a cornerstone in creating rose flavors and can add depth to neroli and elderflower profiles.[8]

  • Citrus Flavors: In lemon and orange flavors, it can add realism and a pleasant floral complexity.[8][9]

  • Other Fruit Flavors: Geraniol enhances the ripeness and fragrance of strawberry and blueberry flavors.[8]

  • Savory Applications: It can add depth to tomato flavors and fragrance to ginger and honey profiles.[8]

In some instances, a carefully considered blend of both this compound and geraniol can achieve the most desirable and complex floral-fruity flavor profile.[6]

Experimental Protocols

Sensory Panel Evaluation

A descriptive sensory analysis is conducted to quantitatively assess the sensory attributes of this compound and geraniol.

1. Panelist Selection and Training:

  • A panel of 8-12 trained individuals is selected based on their sensory acuity and ability to describe aromas and flavors.

  • Panelists undergo training to familiarize themselves with the specific sensory attributes associated with floral and citrus flavors, using reference standards.

2. Sample Preparation:

  • Solutions of this compound and geraniol are prepared in a neutral medium (e.g., deodorized water or a light oil) at concentrations determined to be safe and perceptibly distinct.

  • Samples are presented in coded, identical containers to blind the panelists.

3. Evaluation Procedure:

  • Panelists evaluate the samples in a controlled environment with consistent lighting and temperature, and free from distracting odors.

  • They assess the intensity of predefined sensory descriptors (e.g., floral, rose, citrus, green, waxy, sweet) on a structured scale (e.g., a 15-point line scale from "not perceptible" to "very strong").

  • Panelists cleanse their palate with unsalted crackers and water between samples.

4. Data Analysis:

  • The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of this compound and geraniol.

Gas Chromatography-Olfactometry (GC-O)

GC-O is employed to identify the specific volatile compounds that contribute to the characteristic aromas of this compound and geraniol.

1. Instrumentation:

  • A gas chromatograph (GC) is equipped with a capillary column suitable for the separation of volatile flavor compounds (e.g., a polar column like a DB-WAX).

  • The GC effluent is split between a standard detector (e.g., a Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

2. Sample Analysis:

  • A diluted sample of this compound or geraniol is injected into the GC.

  • The oven temperature is programmed to increase gradually to separate the volatile compounds based on their boiling points and polarity.

  • As the separated compounds elute from the column, they are simultaneously detected by the FID/MS and sniffed by a trained sensory analyst at the olfactometry port.

3. Data Collection:

  • The analyst records the retention time and a descriptor for each aroma they perceive at the olfactometry port.

  • The FID/MS provides data on the chemical identity and quantity of each volatile compound.

4. Data Interpretation:

  • By correlating the sensory data from the olfactometry port with the chemical data from the FID/MS, the specific compounds responsible for the key aroma notes of this compound and geraniol can be identified.

Visualizing the Mechanism of Scent Perception

The perception of floral scents like those from this compound and geraniol begins with the interaction of these molecules with olfactory receptors in the nasal cavity. This initiates a signaling cascade that results in the perception of a specific aroma.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway cluster_0 Olfactory Epithelium cluster_1 Brain Odorant Odorant Molecule (this compound/Geraniol) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Golf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Generates Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal to Olfactory_Cortex Olfactory Cortex Olfactory_Bulb->Olfactory_Cortex Relays signal to Perception Perception of Smell Olfactory_Cortex->Perception Interprets as

Caption: A simplified diagram of the olfactory signaling pathway.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_0 Preparation cluster_1 Evaluation cluster_2 Analysis Panel_Selection Panelist Selection & Training Sample_Prep Sample Preparation (this compound & Geraniol) Panel_Selection->Sample_Prep Sensory_Booth Evaluation in Controlled Booths Sample_Prep->Sensory_Booth Data_Collection Intensity Rating on Line Scales Sensory_Booth->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Comparative Sensory Profile Statistical_Analysis->Results

Caption: Workflow for a descriptive sensory analysis experiment.

References

A Comparative Guide to Analytical Methods for Nerol Detection in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of nerol, a monoterpenoid alcohol found in many essential oils and a key aroma compound in various food products. The primary focus is on providing objective performance data and experimental protocols for the most relevant analytical techniques, enabling researchers to select the most appropriate method for their specific application.

Comparison of Analytical Methods

The selection of an analytical method for this compound detection is primarily dictated by its volatile nature. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard and the most scientifically validated method for this purpose. While High-Performance Liquid Chromatography (HPLC) is a powerful technique for a wide range of food analyses, its application to highly volatile compounds like this compound is limited.

Method Performance

The following table summarizes the key performance parameters for the validated GC-MS method for this compound analysis and discusses the expected performance of an HPLC-based approach.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Sample Volatility Ideal for volatile and semi-volatile compounds like this compound.Generally suited for non-volatile or semi-volatile compounds. This compound's volatility poses significant challenges.
Limit of Detection (LOD) Low µg/L to ng/L range, depending on the matrix and sample preparation.Expected to be significantly higher than GC-MS for volatile compounds due to poor retention and potential for sample loss.
Limit of Quantification (LOQ) Typically in the low µg/L range.Expected to be in the mg/L range or higher, likely not suitable for trace analysis of this compound in most food products.
Linearity Excellent linearity over a wide concentration range.Achievable, but the working range might be limited by the compound's low retention and solubility in typical mobile phases.
Recovery Good recovery rates are achievable with optimized extraction techniques like SPME.Expected to be lower and more variable than GC-MS due to potential losses during sample preparation and injection.
Precision (%RSD) High precision, with RSD values typically below 10%. A validated method for this compound in wine reported an RSD of 2.74%[1].Expected to be lower than GC-MS due to the challenges in handling a volatile analyte in a liquid system.
Selectivity High selectivity due to chromatographic separation and mass spectral identification.Lower selectivity compared to GC-MS, especially with a UV detector, as other compounds may co-elute and absorb at the same wavelength.
Typical Food Matrices Wine[1], fruit juices, honey, essential oils.Not commonly used or validated for this compound in food matrices.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for both GC-MS and a theoretical HPLC method for this compound analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Food_Sample Food Sample (e.g., Juice, Wine, Honey) Homogenization Homogenization/Dilution Food_Sample->Homogenization SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->SPME GC_Injection Gas Chromatograph Injection SPME->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometer Detection & Identification GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Food_Sample Food Sample Extraction Liquid-Liquid or Solid-Phase Extraction Food_Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV/Vis or other Detector HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

References

Nerol's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent preclinical research has illuminated the promising anticancer properties of nerol, a naturally occurring monoterpene alcohol found in the essential oils of various plants. This guide offers a comparative overview of this compound's efficacy against different human cancer cell lines, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data on its cytotoxic, pro-apoptotic, and cell cycle-disrupting activities.

Comparative Cytotoxicity of this compound

This compound and its isomer, nerolidol, have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been a key metric in these evaluations. The IC50 values for this compound/nerolidol vary depending on the cancer cell type and the duration of treatment, indicating a degree of selectivity in its anticancer action.

Cancer Cell LineCancer TypeIC50 Value (µM)AssayTreatment Duration (h)Reference
HCT-116 Colon Carcinoma25MTT24[1][2]
HepG2/C3A Hepatocellular Carcinoma100-250Not SpecifiedNot Specified[3]
T24 Bladder CarcinomaSee ReferenceCell Counting24, 48, 72[4]
TCCSUP Bladder CarcinomaSee ReferenceCell Counting24, 48, 72[4]
U-251 GlioblastomaNot SpecifiedCCK-8Not Specified
MCF-7 Breast CancerNot SpecifiedMTTNot Specified[5]

Note: IC50 values can vary between studies due to different experimental conditions.

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Multiple studies have shown that this compound treatment leads to characteristic morphological and biochemical changes associated with apoptosis in cancer cells.

In human glioblastoma U-251 cells, nerolidol treatment led to a dose-dependent decrease in cell viability and induced apoptosis. This was accompanied by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the mRNA expression of the pro-apoptotic protein Bax, as well as caspases-3 and -9.[6] Similarly, in colon cancer HCT-116 cells, nerolidol exposure resulted in a higher incidence of apoptosis, as observed through DAPI and dual staining methods.[2] In bladder carcinoma cell lines T24 and TCCSUP, nerolidol induced two distinct periods of cell death at 4 and 48 hours post-treatment.[4]

Cell Cycle Arrest

Beyond inducing apoptosis, this compound has been shown to disrupt the normal progression of the cell cycle in cancer cells, forcing them into a state of growth arrest.

In colon cancer HCT-116 cells, nerolidol treatment caused a considerable arrest of the cell cycle at the G0/G1 phase.[2] For human hepatocellular carcinoma HepG2/C3A cells, cis-nerolidol was found to reduce cell proliferation by arresting the cell cycle in the G1 phase.[3] This effect on the cell cycle is often linked to the modulation of key regulatory proteins. For instance, in U-251 glioblastoma cells, nerolidol treatment resulted in the attenuation of cyclin-D1, cyclin-dependent kinase 4 (CDK4), and CDK6 mRNA expression.[6]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death. The two most prominently affected pathways are the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, thereby promoting apoptosis. In prostate cancer PC-3 cells, the related monoterpene geraniol inhibited AKT signaling, which contributed to the induction of apoptosis and autophagy.[7] Downstream effectors of the Akt pathway, such as the anti-apoptotic protein Bcl-2, are often downregulated following this compound treatment, further sensitizing cancer cells to apoptosis.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits MAPK_Pathway cluster_membrane_mapk Plasma Membrane cluster_cytoplasm_mapk Cytoplasm GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation ERK->Proliferation_MAPK p38 p38 Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK Nerol_MAPK This compound Nerol_MAPK->ERK Modulates Nerol_MAPK->p38 Activates MTT_Workflow A Seed Cells in 96-well plate B Treat with this compound (24-72h) A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

Nerol's Anxiolytic Action: A Comparative Guide to its GABAergic Modulatory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nerol's anxiolytic properties, focusing on the compelling evidence that confirms its mechanism of action through the positive allosteric modulation of the GABAA receptor. By examining both in vivo behavioral studies and in vitro electrophysiological data, we present a clear picture of how this compound compares to traditional anxiolytics like diazepam and establish the GABAergic system as its primary target.

Comparative Analysis of Anxiolytic Activity

This compound, a naturally occurring sesquiterpene alcohol found in the essential oils of many plants, has demonstrated significant anxiolytic (anti-anxiety) effects in preclinical studies. Its efficacy is comparable to that of diazepam, a well-established benzodiazepine, but without the associated motor coordination impairments at anxiolytic doses.

In Vivo Behavioral Studies: Elevated Plus-Maze and Open Field Test

The anxiolytic potential of this compound has been primarily assessed using standardized behavioral paradigms in mice, such as the elevated plus-maze (EPM) and the open field test (OFT). These tests are based on the natural aversion of rodents to open and elevated spaces and their tendency to explore novel environments.

Table 1: Comparison of Anxiolytic Effects of this compound and Diazepam in the Elevated Plus-Maze (EPM) Test

Treatment GroupDose (mg/kg)Time Spent in Open Arms (s)Number of Entries into Open Arms
Vehicle Control-28.33 ± 2.425.17 ± 0.48
Diazepam189.17 ± 3.14 14.33 ± 0.84
This compound12.545.67 ± 2.738.17 ± 0.48
This compound2562.33 ± 3.11 10.67 ± 0.61
This compound5078.17 ± 3.45 12.83 ± 0.70

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data is presented as mean ± SEM.

Table 2: Comparison of Exploratory Behavior of this compound and Diazepam in the Open Field Test (OFT)

Treatment GroupDose (mg/kg)Number of RearingsTime Spent in Center (s)
Vehicle Control-45.17 ± 2.8225.33 ± 2.07
Diazepam175.83 ± 3.12 48.17 ± 2.40
This compound12.558.67 ± 2.4234.17 ± 1.94
This compound2567.33 ± 2.94 41.67 ± 2.11
This compound5073.17 ± 3.01 46.33 ± 2.25

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data is presented as mean ± SEM.

The data clearly indicates that this compound, in a dose-dependent manner, significantly increases the time spent and the number of entries into the open arms of the EPM, a hallmark of anxiolytic activity.[1][2] Similarly, in the OFT, this compound enhances exploratory behavior, as evidenced by the increased number of rearings and time spent in the central area of the arena.[1][2] Notably, the highest dose of this compound (50 mg/kg) produced anxiolytic effects comparable to diazepam (1 mg/kg). Furthermore, unlike many benzodiazepines, this compound did not impair motor coordination in the rotarod test at its anxiolytic doses.[1]

Confirming the GABAergic Mechanism of Action

The behavioral similarities between this compound and diazepam strongly suggest a common mechanism of action involving the GABAergic system. This hypothesis is substantiated by in vitro electrophysiological studies demonstrating this compound's direct interaction with the GABAA receptor.

In Vitro Electrophysiological Evidence

The GABAA receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect. Positive allosteric modulators, such as benzodiazepines, enhance the effect of GABA, leading to increased inhibition and a state of calmness.

Electrophysiological recordings from Xenopus oocytes and human embryonic kidney (HEK293) cells expressing GABAA receptors have provided direct evidence of this compound's modulatory role.

Table 3: Potentiation of GABA-Evoked Currents by this compound in Vitro

CompoundConcentration (µM)Potentiation of GABA Current (%)
This compound600137 ± 21

Data represents the mean ± SD of the current potentiation compared to the GABA-evoked current alone (100%).

These findings demonstrate that this compound significantly potentiates GABA-induced currents, confirming its role as a positive allosteric modulator of the GABAA receptor. This modulation increases the inhibitory tone of the nervous system, which is the underlying mechanism for its anxiolytic effects. Further indirect evidence comes from antinociceptive studies where the effects of this compound were reversed by the GABAA antagonist, bicuculline.

Experimental Protocols

Elevated Plus-Maze (EPM) Test
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure: Mice are individually placed at the center of the maze, facing an open arm, and allowed to explore for a 5-minute session.

  • Data Collection: The number of entries into and the time spent in each type of arm are recorded using a video-tracking system.

  • Anxiolytic Interpretation: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)
  • Apparatus: A square arena with walls, typically with the floor divided into a central and a peripheral zone.

  • Procedure: Each mouse is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: Locomotor activity, including the number of rearings (a measure of exploratory behavior) and the time spent in the central versus peripheral zones, is recorded.

  • Anxiolytic Interpretation: An increase in the time spent in the central zone and a higher frequency of rearing are considered indicators of reduced anxiety.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
  • Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).

  • Recording: After a few days of expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA. Subsequently, GABA is co-applied with this compound to determine its modulatory effect on the current.

  • Data Analysis: The potentiation of the GABA-evoked current by this compound is calculated as the percentage increase in current amplitude compared to the current evoked by GABA alone.

Visualizing the Mechanisms and Workflows

GABAergic_Modulation cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_Receptor GABAA Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Channel Opens GABA GABA GABA->GABA_Receptor Binds to Orthosteric Site This compound This compound This compound->GABA_Receptor Binds to Allosteric Site Diazepam Diazepam Diazepam->GABA_Receptor Binds to Benzodiazepine Site (Allosteric) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Results in Experimental_Workflow cluster_invivo In Vivo Behavioral Assessment cluster_invitro In Vitro Mechanistic Confirmation start_invivo Administer this compound/ Diazepam/Vehicle to Mice epm Elevated Plus-Maze Test start_invivo->epm oft Open Field Test start_invivo->oft rotarod Rotarod Test start_invivo->rotarod analyze_anxiety Assess Anxiolytic-like Effects epm->analyze_anxiety Measure Time/Entries in Open Arms oft->analyze_anxiety Measure Rearing/Time in Center analyze_motor Assess Motor Coordination rotarod->analyze_motor Measure Latency to Fall conclusion Conclusion: This compound exhibits anxiolytic effects via positive allosteric modulation of GABAA receptors analyze_anxiety->conclusion analyze_motor->conclusion start_invitro Express GABAA Receptors in Oocytes/HEK Cells tevc Two-Electrode Voltage-Clamp start_invitro->tevc analyze_current Measure Potentiation of GABA-evoked Current tevc->analyze_current Apply GABA ± this compound analyze_current->conclusion Logical_Relationship cluster_interpretation Interpretation Evidence1 In Vivo Evidence: This compound shows dose-dependent anxiolytic effects in EPM and OFT, comparable to diazepam. Interpretation1 Behavioral effects mimic known GABAergic modulators. Evidence1->Interpretation1 Evidence2 In Vivo Evidence: This compound does not impair motor coordination at anxiolytic doses. Interpretation2 Favorable side-effect profile compared to benzodiazepines. Evidence2->Interpretation2 Evidence3 In Vitro Evidence: This compound potentiates GABA-evoked currents in GABAA receptor-expressing cells. Interpretation3 Direct evidence of positive allosteric modulation. Evidence3->Interpretation3 Evidence4 Pharmacological Evidence: Anxiolytic effects of similar compounds are blocked by GABAA antagonists. Evidence4->Interpretation1 Conclusion Confirmed Mechanism: This compound's anxiolytic activity is mediated through positive allosteric modulation of the GABAA receptor. Interpretation1->Conclusion Interpretation2->Conclusion Interpretation3->Conclusion

References

A Comparative Analysis of the Skin Sensitization Potential of Nerol and Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol and geraniol are isomeric monoterpene alcohols widely used as fragrance ingredients in cosmetics, personal care products, and household goods. Due to their structural similarity, they are often discussed together in the context of their potential to induce skin sensitization, an allergic contact dermatitis reaction. This guide provides a detailed comparison of the skin sensitization potential of this compound and geraniol, supported by available experimental data from in vivo and in vitro studies. Understanding the relative sensitizing potency of these isomers is crucial for robust risk assessment and the development of safer consumer products and pharmaceuticals.

Data Presentation: Quantitative Comparison of this compound and Geraniol

The following table summarizes the available quantitative data from key assays used to assess the skin sensitization potential of this compound and geraniol. It is important to note that there is a significant data gap for this compound compared to the more extensively studied geraniol.

AssayParameterThis compoundGeraniolPotency Classification
Local Lymph Node Assay (LLNA) EC3 Value (%)Data Not Available6.3%[1], 11.4%[2], 22.4% (pure)[3], 4.4% (oxidized)[3]Weak to Moderate Sensitizer
Direct Peptide Reactivity Assay (DPRA) Cysteine Depletion (%)Data Not AvailableMinimal Depletion (Specific % not available)Low Reactivity
Lysine Depletion (%)Data Not AvailableMinimal Depletion (Specific % not available)Low Reactivity
KeratinoSens™ Assay EC1.5 (µM)Data Not Available (but known to activate Nrf2 pathway[3])Positive (Specific value not available)Positive

Note: The EC3 value in the LLNA represents the estimated concentration of a substance required to produce a threefold increase in lymphocyte proliferation and is a primary measure of sensitization potency. A lower EC3 value indicates a higher sensitizing potential. For the DPRA, higher peptide depletion indicates greater reactivity. For the KeratinoSens™ assay, a positive result indicates the activation of the Keap1-Nrf2 pathway, a key event in skin sensitization.

Discussion of Findings

The available data consistently classify geraniol as a skin sensitizer, with its potency generally regarded as weak to moderate[1]. Multiple studies using the murine Local Lymph Node Assay (LLNA) have established EC3 values for geraniol, although these values show some variability, which may be attributed to factors such as purity and oxidation status. It is well-documented that geraniol can auto-oxidize upon exposure to air, forming more potent sensitizing agents like geranial and neral[4]. This is reflected in the lower EC3 value observed for oxidized geraniol (4.4%) compared to pure geraniol (22.4%) in one study[3]. In vitro data from the KeratinoSens™ assay confirms that geraniol can activate the Keap1-Nrf2 signaling pathway, a key cellular event in the induction of skin sensitization. However, data from the Direct Peptide Reactivity Assay (DPRA) suggests that geraniol itself has minimal reactivity with model peptides, indicating it may act as a pre-haptens or pro-haptens, requiring metabolic or oxidative activation to become a significant sensitizer.

For This compound , there is a notable lack of publicly available quantitative data from standardized skin sensitization assays. While some sources describe neroli oil (which contains this compound) as non-irritating and non-sensitizing[1], a comprehensive assessment by regulatory bodies often considers this compound and geraniol together as skin sensitizers[5]. A recent study demonstrated that this compound can activate the Nrf2 signaling pathway in human dermal fibroblasts, which is the mechanistic basis of the KeratinoSens™ assay[3]. This suggests that this compound does possess the potential to initiate the cellular cascade leading to sensitization. However, without specific data from the LLNA, DPRA, and a quantitative KeratinoSens™ result, a direct and robust comparison of its sensitizing potency with geraniol is not possible at this time.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the data and for designing future studies.

Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of a test substance.

  • Animals: Typically, female CBA/J mice are used.

  • Procedure: A minimum of four animals per dose group and a concurrent control group are used. The test substance is applied to the dorsal surface of both ears for three consecutive days.

  • Endpoint: On day 6, a solution of 3H-methyl thymidine is injected intravenously. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of 3H-methyl thymidine, which is proportional to lymphocyte proliferation, is measured by scintillation counting.

  • Data Analysis: The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is then calculated by linear interpolation of the dose-response curve.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.

  • Materials: Synthetic peptides containing either a single cysteine or lysine residue.

  • Procedure: The test chemical is incubated with each peptide for a defined period under controlled conditions.

  • Endpoint: The concentration of the remaining unreacted peptide is measured by high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to categorize the substance into reactivity classes (low, moderate, or high).

KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is an in vitro method that uses a human keratinocyte cell line (HaCaT) stably transfected with a luciferase gene under the control of the antioxidant response element (ARE).

  • Cell Line: Immortalized human keratinocytes (HaCaT) containing a luciferase reporter gene linked to the ARE.

  • Procedure: The cells are exposed to various concentrations of the test chemical for 48 hours.

  • Endpoint: The induction of the luciferase gene is measured by luminescence. Cell viability is also assessed in parallel to ensure that the observed gene induction is not due to cytotoxicity.

  • Data Analysis: A substance is considered a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (typically 1.5-fold) at a concentration that does not cause significant cytotoxicity. The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is calculated.

Mandatory Visualizations

Experimental Workflow for Skin Sensitization Assessment

G cluster_0 In Chemico cluster_1 In Vitro cluster_2 In Vivo DPRA Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) - Peptide Depletion (%) Hazard_ID Hazard Identification (Sensitizer vs. Non-sensitizer) DPRA->Hazard_ID KeratinoSens KeratinoSens™ Assay (OECD TG 442D) - EC1.5 (µM) KeratinoSens->Hazard_ID LLNA Local Lymph Node Assay (LLNA) (OECD TG 429) - EC3 (%) LLNA->Hazard_ID Test_Substance Test Substance (this compound or Geraniol) Test_Substance->DPRA Test_Substance->KeratinoSens Test_Substance->LLNA Potency Potency Assessment Hazard_ID->Potency Risk_Assessment Risk Assessment Potency->Risk_Assessment

Caption: Workflow for assessing skin sensitization potential.

Keap1-Nrf2 Signaling Pathway in Skin Sensitization

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation Gene_Expression Gene Expression (e.g., NQO1, HMOX1) ARE->Gene_Expression Transcription Activation Sensitizer Sensitizer (e.g., Geraniol) Sensitizer->Keap1_Nrf2 Covalent Modification of Keap1

Caption: Keap1-Nrf2 signaling pathway in skin sensitization.

Conclusion

References

validation of nerol's efficacy as an antifungal agent in food systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Nerol's Efficacy Against Common Food Preservatives

The demand for natural and effective food preservatives is on the rise, driven by consumer preferences for clean labels and concerns over the long-term health implications of synthetic additives. This compound, a naturally occurring monoterpene alcohol found in the essential oils of various plants, has emerged as a promising candidate due to its significant antifungal properties. This guide provides a comprehensive comparison of this compound's efficacy with established food preservatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential applications in food systems.

Quantitative Comparison of Antifungal Efficacy

The following tables summarize the antifungal activity of this compound and other common food preservatives against various food-spoilage fungi. It is important to note that the data presented is a synthesis from multiple studies, and direct head-to-head comparisons under identical experimental conditions are limited in the current scientific literature.

Table 1: Antifungal Efficacy of this compound

Fungal SpeciesFood Matrix/MediumEffective ConcentrationReference
Aspergillus flavusPDA (contact phase)0.8 µL/mL (MIC)[1][2]
Aspergillus flavusAir (vapor phase)0.1 µL/mL (MIC)[1][2]
Aspergillus flavusCherry Tomatoes0.1 µL/mL (vapor)[1][2]
Fusarium oxysporumPDA0.46 µL/mL (EC50)[3]
Pestalotiopsis neglectaPDA1.81 µL/mL (EC50)[3]
Valsa maliPDA1.26 µL/mL (EC50)[3]
Candida albicansBroth0.77 µL/mL (MIC)[4]

Table 2: Antifungal Efficacy of Common Food Preservatives

PreservativeFungal SpeciesFood Matrix/MediumEffective ConcentrationReference
Natamycin Aspergillus flavusPDA (pH 3.5)2-16 µg/mL[5][6][7][8]
Aspergillus parasiticusPDA (pH 3.5)2-16 µg/mL[5][6][7][8]
Penicillium expansumPDA (pH 3.5)2-16 µg/mL[5][6][7][8]
Potassium Sorbate Rhodotorula mucilaginosaSkim Milk CheeseNot specified[9]
Candida albicansSkim Milk CheeseNot specified[9]
Spoilage MoldsApples, Cucumbers, TomatoesNot specified[10]
Benzoic Acid Aspergillus spp.Not specifiedNot specified[11][12][13]
Yeasts and MoldsGeneral Food UseNot specified[12][13]

Mechanism of Action: this compound's Multifaceted Antifungal Attack

This compound exerts its antifungal activity through a multi-pronged approach that primarily targets the fungal cell membrane, leading to a cascade of events culminating in cell death. The proposed mechanism involves the disruption of membrane integrity, induction of oxidative stress, and inhibition of essential enzymes.

nerol_mechanism cluster_cell Fungal Cell This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Interacts with ros Increased ROS Production This compound->ros enzyme_inhibition Inhibition of Pathogenicity-related Enzymes This compound->enzyme_inhibition ergosterol Ergosterol Synthesis cell_membrane->ergosterol Inhibits membrane_permeability Increased Membrane Permeability cell_membrane->membrane_permeability Disrupts ion_leakage Leakage of Ions & Soluble Proteins membrane_permeability->ion_leakage apoptosis Apoptosis-like Cell Death ion_leakage->apoptosis mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction mitochondrial_dysfunction->apoptosis enzyme_inhibition->apoptosis

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline or broth. The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds).

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.

2. Agar Dilution Method (Poisoned Food Technique)

This method is also used to determine the MIC, particularly for filamentous fungi.

  • Medium Preparation: Molten agar medium (e.g., Potato Dextrose Agar) is cooled to approximately 45-50°C. Different concentrations of the antifungal agent are added to separate aliquots of the molten agar.

  • Plate Preparation: The agar-antifungal mixtures are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small, standardized plug of fungal mycelium from the edge of an actively growing culture is placed in the center of each plate.

  • Incubation: The plates are incubated at an appropriate temperature until fungal growth in the control plate (without the antifungal agent) reaches the edge of the plate.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents fungal growth.

In Vivo Antifungal Efficacy in a Food System (Cherry Tomato Model)

This method evaluates the efficacy of an antifungal agent in a real food matrix.[1][2]

  • Fruit Preparation: Fresh, healthy cherry tomatoes are surface-sterilized (e.g., with a sodium hypochlorite solution) and air-dried. A small wound is created on the surface of each tomato.

  • Inoculation: A standardized suspension of fungal spores (e.g., Aspergillus flavus) is inoculated into the wound of each tomato.

  • Antifungal Treatment: The inoculated tomatoes are placed in a sealed container. A specific concentration of this compound is introduced into the container's atmosphere (vapor phase treatment) by placing it on a filter paper or in a small vial.

  • Incubation and Observation: The tomatoes are stored at a suitable temperature and humidity for a defined period (e.g., 7-14 days). The incidence and severity of fungal decay are visually assessed and compared to a control group (without this compound treatment).

  • Data Analysis: The percentage of infected fruits and the lesion diameter are measured to determine the antifungal efficacy of this compound.

Conclusion

This compound demonstrates significant potential as a natural antifungal agent for food preservation. Its broad-spectrum activity against key food spoilage fungi, coupled with its multifaceted mechanism of action, makes it a compelling alternative to synthetic preservatives. While further research is needed to establish its efficacy in direct comparative studies with conventional antifungals across a wider range of food matrices, the existing data strongly supports its continued investigation and development for commercial applications in the food industry. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further validation and optimization of this compound's use in various food systems.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nerol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Nerol, is a critical component of this responsibility. Adherence to established protocols not only mitigates potential hazards but also builds a foundation of trust and operational excellence. This document provides essential, step-by-step guidance for the safe and logistical management of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[1][2][3] It is also considered toxic to aquatic life.[1][2] Therefore, personal protective equipment (PPE) is mandatory.

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area to avoid inhalation of mist or vapor.[1][2][4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear suitable chemical-resistant gloves. Nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm) are recommended.[1][5]

    • Eye Protection: Use safety goggles with side protection to prevent eye contact.[3]

    • Protective Clothing: Wear appropriate protective clothing to avoid skin contact.[2][4]

  • Avoid Ignition Sources: Keep this compound away from heat, sparks, and open flames as vapors may form explosive mixtures with air.[2][3][4]

Step-by-Step Disposal Procedure

The primary principle for this compound disposal is to treat it as hazardous waste.[1][6] Under no circumstances should it be released into the environment or drains.[2][6]

  • Containment:

    • In case of a spill, absorb the this compound with an inert material such as sand or earth.[2][6]

    • Collect the absorbed material and any contaminated soil into a suitable, closed, and properly labeled container for disposal.[5][6]

  • Waste Collection:

    • Dispose of unused this compound and its container at a designated hazardous or special waste collection point.[1]

    • Ensure the waste container is tightly sealed and stored in a cool, well-ventilated place away from incompatible materials like strong oxidizing agents and acids.[2][4][7]

  • Regulatory Compliance:

    • All disposal activities must be in accordance with local, regional, and national regulations.[2] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Summary of Safety and Disposal Information

ParameterGuidelineSource Citation
Personal Protective Equipment Chemical-resistant gloves, safety goggles, protective clothing[1][2][3][4][5]
Handling Precautions Use in a well-ventilated area; avoid sources of ignition[1][2][4]
Spill Cleanup Absorb with inert material (sand, earth) and place in a closed container[2][6]
Disposal Method Treat as hazardous waste; dispose of at an approved waste collection point[1][6]
Environmental Precautions Do not release into drains or the environment[2][6]
Incompatible Materials Strong oxidizing agents, acids[2][4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Nerol_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Disposal A Don Personal Protective Equipment (PPE) C Handle this compound A->C B Ensure Well-Ventilated Area B->C D Accidental Spill? C->D E Absorb with Inert Material D->E Yes F Collect in Labeled Waste Container D->F No E->F G Store Waste Securely F->G H Dispose of at Hazardous Waste Collection Point G->H I Follow Local/National Regulations H->I

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nerol

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nerol, a naturally occurring monoterpenoid alcohol. Adherence to these procedures is critical to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the required PPE and key safety parameters. While no specific occupational exposure limits for this compound have been established, it is crucial to handle it in accordance with good industrial hygiene and safety practices[1][2][3].

Equipment/ParameterSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved. A face shield may be required for high-danger situations.Protects against splashes and vapors that can cause serious eye irritation[1][4][5][6].
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, 0.4mm thickness) tested according to EN ISO 374.Prevents skin contact, which can cause irritation and allergic reactions[2][5].
Respiratory Protection Not typically required with adequate ventilation. For higher concentrations or long-term exposure, a gas filter for organic compounds (e.g., EN 14387 Type A) or a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended[1][2].Protects against inhalation of vapors which may cause respiratory irritation[3].
Body Protection Closed work clothing, impervious clothing protecting against chemicals.Minimizes skin exposure and contamination of personal clothing[1][2].
Ventilation Handle in a well-ventilated area. Provide adequate local exhaust ventilation.Reduces the concentration of airborne vapors, minimizing inhalation risk[1][4].

Standard Operating Procedure for Handling this compound

The following protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure the work area is clean and well-ventilated[1][4].

  • Verify that an eyewash station and safety shower are readily accessible.

  • Don all required personal protective equipment as specified in the table above.

  • Keep away from sources of ignition as this compound is a combustible liquid[4][6].

2. Handling and Use:

  • Avoid contact with skin, eyes, and clothing[1][2][7].

  • Avoid breathing mist, vapor, or spray[1][5].

  • After handling, wash hands and face thoroughly before breaks and at the end of the shift[1].

  • Do not eat, drink, or smoke in the work area[1].

3. Spill Management:

  • In case of a small spill, contain it with an inert absorbent material such as sand, silica gel, or universal binder[1][3][8].

  • For large spills, dike the area to prevent spreading[1][7].

  • Collect the absorbed material into a suitable, closed container for disposal[3][8].

  • Ventilate the affected area[5][8].

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste[1][3][8].

  • Contact a licensed professional waste disposal service[3].

  • Do not allow the product to enter drains or surface waters[3][8].

  • Dispose of contaminated packaging as unused product[3].

5. First Aid:

  • If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Take off contaminated clothing and wash it before reuse[1][7].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[1][7].

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1][8].

  • If inhaled: Move the person to fresh air. Seek medical attention if symptoms persist[4][9].

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Nerol_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_contingency 4. Contingency & Disposal Prep Ensure Proper Ventilation Don_PPE Don Required PPE Prep->Don_PPE Check_Safety Verify Safety Equipment Don_PPE->Check_Safety Handle Handle this compound Check_Safety->Handle Wash Wash Hands & Face Handle->Wash Spill Spill Occurs Handle->Spill Store Store Properly Wash->Store Dispose_Waste Dispose as Hazardous Waste Store->Dispose_Waste Contain Contain & Absorb Spill->Contain First_Aid Administer First Aid Spill->First_Aid Contain->Dispose_Waste

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nerol
Reactant of Route 2
Nerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.